molecular formula C11H22N2O2 B1452604 (S)-tert-butyl 4-aminoazepane-1-carboxylate CAS No. 878630-84-3

(S)-tert-butyl 4-aminoazepane-1-carboxylate

Cat. No.: B1452604
CAS No.: 878630-84-3
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (4S)-4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652759
Record name tert-Butyl (4S)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878630-84-3
Record name tert-Butyl (4S)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for intricate and optimal binding interactions with a diverse array of biological targets.[1][2][3] This has led to the successful development of over 20 FDA-approved drugs containing the azepane motif, with applications spanning from oncology to neuroscience.[4] The strategic incorporation of the azepane ring system into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a key derivative, (S)-tert-butyl 4-aminoazepane-1-carboxylate, a versatile building block in contemporary drug discovery.[5] The presence of a primary amine and a Boc-protected secondary amine within the chiral azepane framework offers synthetic chemists a powerful tool for constructing complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. These properties govern a molecule's behavior from the reaction flask to its ultimate biological fate, influencing solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and expert insights into the significance of these parameters in the context of pharmaceutical research.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its "drug-likeness" and ultimate clinical success. The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly influences these properties, generally increasing lipophilicity and altering solubility profiles. Below is a summary of the key physicochemical parameters for this compound.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₂₂N₂O₂Defines the elemental composition of the molecule.[5][6]
Molecular Weight 214.31 g/mol Influences diffusion and transport across biological membranes.[5][6]
Melting Point 100-103 °C (for the (4R)-enantiomer)Indicates purity and lattice energy of the solid state.
Appearance White to off-white crystalline powderBasic physical state observation.
Solubility Sparingly soluble in water; Moderately soluble in methanol, ethyl acetate, and dichloromethane.Affects formulation, bioavailability, and administration routes.
Predicted XlogP 1.1A measure of lipophilicity, which impacts cell membrane permeability and off-target effects.[6]
pKa Estimated ~9.5-10.5 (for the primary amine)Determines the ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the expected characteristic signals are outlined below based on the analysis of similar Boc-protected amines.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ~1.4 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ~1.5-2.0 ppm (multiplets, 6H): Signals corresponding to the protons on the azepane ring.

  • ~2.8-3.5 ppm (multiplets, 5H): Signals for the protons on the carbons adjacent to the nitrogen atoms of the azepane ring.

  • Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~28.5 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

  • ~30-50 ppm: Signals for the methylene carbons of the azepane ring.

  • ~50-60 ppm: Signals for the carbons of the azepane ring adjacent to the nitrogen atoms.

  • ~79.5 ppm: Signal for the quaternary carbon of the tert-butyl group.

  • ~155 ppm: Signal for the carbonyl carbon of the Boc group.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

  • ~1680-1700 cm⁻¹: Strong C=O stretching vibration of the carbamate in the Boc group.

  • ~1580-1650 cm⁻¹: N-H bending vibration of the primary amine.

  • ~1160-1250 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z = 215.1754

  • The mass spectrum would be expected to show the protonated molecular ion and characteristic fragmentation patterns, such as the loss of the Boc group.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the solid compound and its saturated solution, providing a highly accurate and reproducible measurement.

Caption: Workflow for the shake-flask solubility determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (typically 25 °C or 37 °C to mimic physiological conditions) for 24 to 48 hours. This extended incubation time is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm filter or centrifuge the vial at high speed and collect the supernatant.

  • Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the concentration of the collected supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration of the supernatant represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile can be used.

  • Initial pH Adjustment: Acidify the solution to a pH below the expected pKa of the amine by adding a small amount of a standardized strong acid (e.g., 0.1 M HCl). This ensures that the amine is fully protonated at the start of the titration.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the amine has been deprotonated. This can be determined from the inflection point of the first derivative of the titration curve.

Determination of logP via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The RP-HPLC method provides a rapid and high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (logP). It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Caption: Workflow for logP determination by RP-HPLC.

Detailed Protocol:

  • System Setup: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Curve:

    • Select a series of standard compounds with known logP values that span the expected logP of the test compound.

    • Inject each standard compound into the HPLC system and record its retention time (t_R).

    • Determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase.

    • Inject the sample into the HPLC system under the same conditions used for the standards and record its retention time.

    • Calculate the capacity factor (k') for the sample.

  • logP Calculation:

    • Using the equation of the line from the calibration curve, calculate the logP of this compound from its log k' value.

Conclusion

This compound is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a comprehensive overview of its key characteristics, including molecular structure, molecular weight, and predicted lipophilicity. Detailed, field-proven protocols for the experimental determination of solubility, pKa, and logP have been presented, with an emphasis on the scientific rationale behind each step. By leveraging the information and methodologies outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel azepane-based therapeutic agents, ultimately accelerating the path from discovery to clinical application.

References

(S)-tert-butyl 4-aminoazepane-1-carboxylate structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structural Elucidation of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Abstract

This compound is a pivotal chiral building block in contemporary drug discovery, prized for its seven-membered heterocyclic scaffold and versatile functional groups. Its incorporation into novel chemical entities, particularly those targeting neurological and psychiatric disorders, demands an unambiguous and thorough confirmation of its structure, purity, and absolute stereochemistry.[1][2] This guide provides a comprehensive, multi-technique framework for the structural elucidation of this key intermediate. We move beyond mere procedural descriptions to explain the causal logic behind the selection of each analytical technique, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. This document serves as a technical resource for researchers, analytical scientists, and process chemists, ensuring the foundational integrity of the molecules they synthesize and advance.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a three-dimensional space that is distinct from more common five- and six-membered rings, enabling unique interactions with biological targets. The title compound, this compound, features three key structural motifs:

  • The Azepane Core: A conformationally mobile seven-membered ring.

  • A Stereogenic Center: An (S)-configured carbon at the C4 position bearing a primary amine, a crucial handle for subsequent synthetic modifications.

  • A Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group protecting the ring nitrogen, which modulates reactivity and solubility while allowing for facile deprotection under acidic conditions.[3][4][5]

Given that the biological activity of chiral molecules is often confined to a single enantiomer, verifying the absolute configuration and enantiomeric purity of this intermediate is not merely a quality control step but a fundamental prerequisite for its use in drug development.[6][7] This guide outlines the integrated analytical workflow required to achieve this certainty.

The Analytical Elucidation Workflow: A Multi-Pronged Approach

A robust structural confirmation cannot rely on a single technique. Instead, a synergistic approach using orthogonal methods is required to build an unassailable body of evidence. The workflow begins with techniques that confirm the molecular formula and connectivity (MS and NMR) and progresses to methods that interrogate the molecule's stereochemical integrity (Chiral HPLC and X-ray Crystallography).

G cluster_0 Initial Characterization cluster_1 Connectivity & Detailed Structure cluster_2 Stereochemical Integrity MS Mass Spectrometry (HRMS) NMR2D 2D NMR (COSY, HSQC, HMBC) MS->NMR2D NMR1D 1D NMR (¹H, ¹³C) NMR1D->NMR2D Assign Signals ChiralHPLC Chiral HPLC (Enantiomeric Purity) NMR2D->ChiralHPLC Confirm Connectivity Xray X-ray Crystallography (Absolute Configuration) NMR2D->Xray Grow Crystals Confirmation Structurally Confirmed (S)-Enantiomer ChiralHPLC->Confirmation Verify %ee >99% Xray->Confirmation Confirm 'S' Config. Synthesis Synthesized Compound Synthesis->MS Molecular Formula Synthesis->NMR1D Functional Groups

References

biological activity of substituted azepane carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Azepane Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a "privileged" structure in modern medicinal chemistry. Its inherent conformational flexibility allows for intricate and optimal interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comprehensive exploration of the biological significance of substituted azepane carboxylates and their derivatives. We will delve into the synthetic strategies that provide access to these complex molecules, dissect their structure-activity relationships (SAR), and examine their mechanisms of action across various therapeutic areas, including neurodegenerative diseases, cancer, metabolic disorders, and infectious diseases. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile azepane framework.

The Azepane Carboxylate Scaffold: A Foundation for Diverse Bioactivity

The azepane ring system is a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals.[3][4] Its non-planar and flexible nature provides a unique three-dimensional geometry that can be exploited for precise binding to the active sites of enzymes and receptors.[1][5] The incorporation of a carboxylate group, often at the C2 position, introduces a key functional handle for modulating physicochemical properties and establishing critical interactions with biological targets. This combination of a flexible core and a strategically placed functional group makes substituted azepane carboxylates a highly attractive scaffold for the development of novel therapeutic agents. The conformational diversity of the azepane ring is a critical determinant of its biological activity, and the introduction of specific substituents can bias the ring towards a particular conformation, thereby enhancing potency and selectivity.

Synthetic Pathways to Substituted Azepane Carboxylates

The synthesis of enantiomerically pure and diversely substituted azepane carboxylates is a significant challenge in organic chemistry. The development of robust and scalable synthetic routes is crucial for enabling thorough SAR studies and advancing promising candidates into preclinical and clinical development.

One notable approach involves an asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives, which is designed to be flexible for elaboration at the C5 position and suitable for large-scale preparation.[6][7][8][9] A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the desired substituents at C2 and C5.[6][7][8][9]

Representative Synthetic Protocol: Asymmetric Synthesis of a (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivative

The following protocol is a conceptual representation based on published methodologies.[6][8]

  • Starting Material: The synthesis commences with a known hydroxy-ketone.

  • Ring Formation: A series of reactions are employed to construct an aza-bicyclo[3.2.2]nonene intermediate. This often involves steps like N-alkylation and ring-closing metathesis.

  • Key Oxidative Cleavage: The aza-bicyclo[3.2.2]nonene is subjected to oxidative cleavage. This critical step simultaneously installs the carboxylate at C2 and a functional handle at C5 with the desired stereochemistry.

  • Functional Group Manipulation: The functional handle at C5 can then be further elaborated to introduce a variety of substituents, allowing for the exploration of SAR.

  • Deprotection: Finally, removal of any protecting groups yields the target substituted azepane-2-carboxylate.

Asymmetric Synthesis of Substituted Azepane Carboxylates start Known Hydroxy-Ketone intermediate1 Aza-bicyclo[3.2.2]nonene Intermediate start->intermediate1 Multi-step sequence intermediate2 C5-Functionalized Azepane intermediate1->intermediate2 Oxidative Cleavage final_product (2S,5S)-5-Substituted Azepane-2-Carboxylate intermediate2->final_product Elaboration & Deprotection

Caption: Asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylates.

Diverse Biological Activities and Therapeutic Applications

The versatility of the substituted azepane carboxylate scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.

Enzyme Inhibition

3.1.1. Gamma-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of gamma-secretase is a promising therapeutic strategy to reduce Aβ formation.[10] Substituted 2-oxo-azepane derivatives have been identified as potent, orally active gamma-secretase inhibitors.[11]

  • Mechanism of Action: These compounds bind to the gamma-secretase complex and allosterically modulate its activity, leading to a reduction in the production of pathogenic Aβ42 peptides.

  • Structure-Activity Relationship (SAR): SAR studies have shown that substitution at the 5-position of the azepane ring is critical for potency. For instance, geminal difluoro substitution at this position can overcome high metabolic clearance observed with geminal dimethyl analogs.[11]

Compound ClassTargetKey Structural FeaturesRepresentative ActivityReference
5,5-disubstituted-2-oxoazepanesGamma-SecretaseGeminal difluoro at C5Low nanomolar inhibition[11]

3.1.2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that plays a crucial role in regulating glucocorticoid levels, and its inhibition is a potential therapeutic approach for metabolic syndrome and type 2 diabetes. Azepane sulfonamides have emerged as potent inhibitors of 11β-HSD1.[12]

  • Mechanism of Action: These compounds competitively inhibit the 11β-HSD1 enzyme, thereby reducing the conversion of inactive cortisone to active cortisol in key metabolic tissues.

  • SAR: Extensive SAR studies on the 4-position of the azepane ring have led to the discovery of highly potent compounds with IC50 values in the low nanomolar range.[12]

Compound ClassTargetKey Structural FeaturesRepresentative Activity (IC50)Reference
Azepane Sulfonamides11β-HSD1Substitution at C43.0 nM[12]

3.1.3. Glycosidase Inhibitors

Iminosugars, which include polyhydroxylated azepanes, are known for their ability to inhibit glycosidases, enzymes involved in carbohydrate metabolism. This has implications for the treatment of diabetes and viral infections.[13]

  • Mechanism of Action: These azepane derivatives mimic the transition state of the natural substrate of glycosidases, leading to competitive inhibition.

  • SAR: The stereochemistry of the hydroxyl groups on the azepane ring is crucial for both potency and selectivity. A series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated, with one stereoisomer showing potent and selective inhibition of β-galactosidase.[13]

Compound ClassTargetKey Structural FeaturesRepresentative Activity (IC50)Reference
Polyhydroxylated Azepanesβ-galactosidaseSpecific stereochemistry of hydroxyl groups21 µM[13]

3.1.4. Other Enzyme Inhibitors

The azepane scaffold has also been utilized in the development of inhibitors for other important enzymes:

  • Protein Kinase Inhibitors: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C. This has inspired the development of synthetic analogues as potential anticancer agents.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The azepane-2,4-dione scaffold is a promising core for the design of novel PARP-1 inhibitors for cancer therapy. The dione functionality can mimic the nicotinamide moiety of the NAD+ cofactor, enabling binding to the enzyme's catalytic domain.[2]

  • Topoisomerase II Inhibitors: Dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors and DNA intercalators with potential applications in leukemia treatment.[14]

  • Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibitors: Azepane-containing derivatives are being explored for their potential to inhibit PTPN2 and PTPN1, which are therapeutic targets for type 2 diabetes, obesity, and immuno-oncology.[15]

Receptor Modulation

3.2.1. Monoamine Transporter Inhibitors

Monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are key targets for the treatment of neuropsychiatric disorders. A chiral bicyclic azepane has been identified as a potent inhibitor of these transporters.[16]

  • Mechanism of Action: These compounds bind to monoamine transporters and block the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing neurotransmission.

  • SAR: The stereochemistry of the bicyclic azepane is critical for activity, with the (R,R)-enantiomer being significantly more potent than the (S,S)-enantiomer. N-benzylation of the azepane ring was also found to be important for potent inhibition.[16]

CompoundTarget(s)Key Structural FeaturesRepresentative Activity (IC50)Reference
(R,R)-N-benzylated bicyclic azepaneNET, DAT, SERT(R,R)-stereochemistry, N-benzylationNET: 60 nM, DAT: 230 nM, SERT: 250 nM[16]

3.2.2. Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for a range of neurological disorders. Azelastine, a marketed drug, is a potent histamine antagonist containing an azepane substructure.

Other Therapeutic Areas

The biological activities of substituted azepanes extend to several other therapeutic areas, including:

  • Anticancer Agents: Azepane derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization.[1][4]

  • Antimicrobial Agents: The azepane scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]

  • Anticonvulsant Drugs: Certain azepane-based compounds have demonstrated anticonvulsant activity.[3]

Structure-Activity Relationship (SAR) Summary

The extensive research on substituted azepane carboxylates has led to a deeper understanding of their SAR.

Caption: Key structure-activity relationship insights for substituted azepanes.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of research findings, it is essential to employ well-validated experimental protocols.

Protocol: In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol outlines the general steps for assessing the inhibitory activity of substituted azepane carboxylates against a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., substituted azepane carboxylate) in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme's activity.

    • Prepare solutions of the target enzyme and its substrate at known concentrations.

  • Assay Procedure:

    • In a microplate, add the buffer solution.

    • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

    • Add the enzyme solution to all wells and incubate for a specific period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme Inhibition Assay Workflow A Prepare Reagents (Compound, Enzyme, Substrate, Buffer) B Serial Dilution of Compound in Microplate A->B C Add Enzyme and Incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Progress (e.g., Absorbance) D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

Substituted azepane carboxylates and their derivatives have firmly established their importance in drug discovery, with numerous examples of potent and selective modulators of various biological targets.[3] The inherent structural and conformational properties of the azepane ring provide a versatile platform for the design of novel therapeutics.[1]

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: More efficient and stereoselective synthetic routes will facilitate the exploration of a wider chemical space.[1]

  • Structure-Based Drug Design: A deeper understanding of the binding modes of azepane derivatives with their targets, through techniques like X-ray crystallography and computational modeling, will enable the design of more potent and selective compounds.

  • Exploration of New Biological Targets: The application of the azepane scaffold to novel and challenging biological targets will continue to expand its therapeutic potential.

The continued investigation of substituted azepane carboxylates holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

commercial availability of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-tert-butyl 4-aminoazepane-1-carboxylate: Commercial Availability, Synthesis, and Application

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally diverse and stereochemically defined building blocks is paramount. This compound, a chiral seven-membered heterocyclic compound, has emerged as a critical intermediate for the synthesis of complex pharmaceutical agents. Its azepane core provides a flexible yet constrained three-dimensional scaffold that is increasingly exploited by researchers to design novel therapeutics, particularly for neurological and psychiatric disorders.[1][2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, key properties, synthetic considerations, and applications of this versatile molecule. The strategic placement of a Boc-protected amine on the azepane ring and a free primary amine at the C4 position makes it an exceptionally valuable synthon, allowing for sequential and regioselective chemical modifications. This dual functionality is fundamental to its role in constructing diverse molecular architectures and accelerating the drug discovery pipeline.[2]

Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any successful research endeavor. This compound is identified by the CAS Number 878630-84-3 .[3] Note that the racemic form is associated with CAS Number 196613-57-7.[4][5]

Key Properties Summary

The following table summarizes the essential properties of the (S)-enantiomer.

PropertyValueSource(s)
CAS Number 878630-84-3Pharmaffiliates[3]
Molecular Formula C₁₁H₂₂N₂O₂PubChem[4]
Molecular Weight 214.31 g/mol Pharmaffiliates[3]
Appearance White Powder (typical)EAST CHEMSOURCES[5]
Purity ≥95% (typical commercial grade)AK Scientific, Inc.[6]
Storage Conditions 2-8°C, Refrigerator, Inert AtmospherePharmaffiliates, BLD Pharm[3][7]
Synonyms

For literature and database searches, a variety of synonyms are used interchangeably:

  • This compound[3][6]

  • tert-Butyl (4S)-4-aminoazepane-1-carboxylate[3]

  • (4S)-1-Boc-4-aminoazepane[6]

  • 1,1-Dimethylethyl (4S)-4-aminohexahydro-1H-azepine-1-carboxylate[3]

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities from milligrams to kilograms.

Table of Commercial Suppliers

The following table provides a non-exhaustive list of suppliers. Researchers should verify current stock and purity specifications directly with the vendor.

SupplierProduct/Catalogue NumberPurity/Specification
AK Scientific, Inc. C103595%
Pharmaffiliates PA 27 0022394Not specified
TaiChem Taizhou Ltd. Not specifiedPharmacy Grade
BLD Pharm BD00798767Not specified
Oakwood Chemical 046249Not specified
Chem-Impex 28553Not specified
Procurement Insights

When sourcing this building block, the key consideration is stereochemical purity. For applications in developing chiral drug candidates, ensuring a high enantiomeric excess (e.e.) is critical, as the biological activity of the final compound is often dependent on its stereochemistry. It is advisable to request a Certificate of Analysis (CofA) that includes chiral HPLC or SFC data to validate the enantiopurity of the supplied material.

Synthesis and Stereochemical Control

The synthesis of chiral azepanes like this compound requires robust methods for controlling stereochemistry. While specific, proprietary industrial-scale syntheses are not publicly detailed, established academic strategies provide insight into their construction. Methods often involve the stereoselective and regioselective ring expansion of smaller, readily available chiral precursors like piperidines.[8]

Conceptual Synthetic Workflow

A plausible retrosynthetic approach starts from a chiral piperidine derivative, leveraging its defined stereocenter to guide the formation of the seven-membered azepane ring. The use of the tert-butoxycarbonyl (Boc) group is a deliberate choice; it is a stable protecting group under a wide range of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups, providing essential orthogonality for multi-step synthesis.

G cluster_0 Retrosynthetic Analysis A (S)-tert-butyl 4-aminoazepane-1-carboxylate B Chiral Azepane Precursor (e.g., Hydroxy or Keto) A->B Reductive Amination or Nucleophilic Substitution C Chiral Piperidine Derivative B->C Ring Expansion Strategy (e.g., Tiffeneau-Demjanov) D Chiral Pool Starting Material (e.g., Amino Acid) C->D Multi-step Synthesis

Caption: Retrosynthetic approach for chiral azepane synthesis.

Key Experimental Consideration: Ring Expansion

The expansion of a piperidine ring to an azepane is a powerful strategy.[8] For instance, a reaction like the Tiffeneau-Demjanov rearrangement on a chiral 4-(aminomethyl)piperidine derivative can proceed with high stereoselectivity. The choice of reagents and reaction conditions is critical to prevent racemization and ensure the desired regiochemical outcome. The inherent conformational flexibility of the seven-membered ring makes purification and characterization steps, such as NMR and chiral chromatography, essential to confirm the final structure and stereointegrity.

Applications in Medicinal Chemistry

The azepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, enabling precise interactions with biological targets.[1]

Role as a Versatile Scaffold

This compound serves as a cornerstone for building more complex molecules. The primary amine at the C4 position is a nucleophilic handle for a wide array of chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Sulfonamide synthesis

  • Urea and thiourea formation

The Boc-protected nitrogen allows for subsequent deprotection and functionalization at a later stage in the synthetic sequence. This strategic orthogonality is invaluable in constructing libraries of compounds for structure-activity relationship (SAR) studies.

G A (S)-tert-butyl 4-aminoazepane-1-carboxylate B Functionalization at C4-Amine (Amidation, Alkylation, etc.) A->B C Intermediate A B->C D Boc Deprotection (Acidic) C->D E Intermediate B D->E F Functionalization at N1-Amine E->F G Final Drug Candidate / Probe F->G

Caption: Synthetic utility workflow of the title compound.

Specific Therapeutic Targets

This building block has been instrumental in the development of selective antagonists for the somatostatin receptor 5 (SST5), highlighting its utility in creating targeted therapies.[3] Furthermore, the broader class of chiral azepanes has shown significant potential as modulators of central nervous system (CNS) targets, including monoamine transporters (DAT, NET, SERT) and sigma receptors, which are implicated in various neuropsychiatric disorders.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

According to GHS classifications found in safety data sheets, this compound presents the following hazards:

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

Recommended Handling Protocols

A self-validating safety protocol involves consistent adherence to the following precautionary measures:

  • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][9]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[6]

    • Use safety glasses or goggles to protect against eye irritation.[6]

    • A lab coat is mandatory to protect personal clothing.

  • Hygiene: Wash hands thoroughly after handling.[6]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

Storage

To ensure long-term stability, the compound should be stored in a tightly-closed container in a refrigerator at 2-8°C .[3] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air or moisture.[7]

Conclusion

This compound is a high-value, commercially accessible chiral building block that serves as a powerful tool for drug discovery and development. Its unique seven-membered ring structure, combined with strategically placed and orthogonally protected amino groups, provides medicinal chemists with a versatile scaffold for synthesizing novel compounds with therapeutic potential, particularly in the CNS domain. A thorough understanding of its properties, synthetic origins, and handling requirements, as outlined in this guide, enables researchers to effectively and safely integrate this important intermediate into their research programs.

References

The Azepane Scaffold in Drug Discovery: A Technical Guide to the Mechanism of Action of Somatostatin Receptor 5 (SST5) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of selective somatostatin receptor 5 (SST5) antagonists, a promising class of therapeutics for metabolic disorders such as type 2 diabetes. While the starting material, (S)-tert-butyl 4-aminoazepane-1-carboxylate, is a chiral building block and not a pharmacologically active agent itself, its azepane core is crucial for the development of potent and selective SST5 antagonists. This guide will elucidate the intricate signaling pathways governed by the SST5 receptor, the molecular basis of its antagonism, and the downstream physiological effects. Furthermore, we will detail the key experimental protocols and data interpretation necessary for the characterization of these compounds, providing a comprehensive resource for researchers in the field.

Introduction: From a Chiral Building Block to a Therapeutic Target

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is both complex and fascinating. This compound is a prime example of such a foundational molecule. It is a chiral azepane derivative, a seven-membered heterocyclic amine, which serves as a versatile intermediate in organic synthesis.[1] Its primary utility in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, including a notable class of compounds: selective somatostatin receptor 5 (SST5) antagonists.[2][3]

The somatostatin (SST) system, comprising the peptide hormone somatostatin and its five G-protein coupled receptors (GPCRs), SSTR1-5, is a key regulator of the endocrine and nervous systems.[4] SST5, in particular, has garnered significant attention as a therapeutic target. It is prominently expressed in pancreatic islets (β-cells, α-cells, and δ-cells) and in enteroendocrine cells of the gastrointestinal tract.[5] Its activation by endogenous somatostatin exerts an inhibitory effect on the secretion of vital metabolic hormones, including insulin and glucagon-like peptide-1 (GLP-1).[5][6] Therefore, antagonizing the SST5 receptor presents a compelling strategy to enhance insulin and GLP-1 secretion, thereby improving glucose homeostasis in conditions like type 2 diabetes.[7][8]

This guide will pivot from the inert nature of the initial building block to the dynamic pharmacology of the final drug candidates, providing a deep dive into the mechanism of action of SST5 antagonists.

The Somatostatin Receptor 5 (SST5) Signaling Cascade

The SST5 receptor, like other somatostatin receptors, is a member of the GPCR superfamily.[9] Its activation by somatostatin initiates a cascade of intracellular events primarily mediated by pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[9][10] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

Beyond cAMP modulation, SST5 activation also leads to:

  • Regulation of Ion Channels: SST5 can modulate the activity of various ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of K+ channels. This results in a reduction of intracellular calcium levels, a critical factor in hormone secretion.[10]

  • MAPK/ERK Pathway Inhibition: The receptor can also exert antiproliferative effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11]

  • Phospholipase C (PLC) Inhibition: SST5 activation can inhibit PLC, which in turn blocks the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), further contributing to the suppression of Ca2+-dependent pathways.[11]

Crucial to the receptor's function are specific structural motifs. The DRY motif in the second intracellular loop and a BBXXB motif in the third intracellular loop are essential for proper G-protein coupling and the orchestration of these diverse signaling events.[9][10]

A selective SST5 antagonist functions by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the inhibitory actions of endogenous somatostatin.

SST5_Signaling cluster_membrane Cell Membrane SST5 SST5 Receptor G_protein Gαi/o SST5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3_DAG IP3 & DAG PLC->IP3_DAG Converts G_protein->AC Inhibits G_protein->PLC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Inhibits Somatostatin Somatostatin (Agonist) Somatostatin->SST5 Binds & Activates Antagonist SST5 Antagonist Antagonist->SST5 Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hormone_Secretion ↓ Hormone Secretion (Insulin, GLP-1) PKA->Hormone_Secretion Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Hormone_Secretion Proliferation ↓ Cell Proliferation MAPK_pathway->Proliferation PIP2 PIP2 PIP2->PLC IP3_DAG->Ca_influx Stimulates Binding_Assay_Workflow start Start prep Prepare SST5-expressing cell membranes start->prep setup Set up 96-well plate: Membranes + Radioligand + Test Compound prep->setup incubate Incubate to reach equilibrium setup->incubate filter Vacuum filtration to separate bound/free incubate->filter count Count radioactivity on filters filter->count analyze Analyze data: IC50 & Ki determination count->analyze end End analyze->end

References

An In-Depth Technical Guide to the Discovery and History of Aminoazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Azepane Scaffold - An Uncharted Territory in Medicinal Chemistry

The landscape of pharmacologically active molecules is dominated by nitrogen-containing heterocycles. Among these, five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry libraries.[1][2] In stark contrast, the seven-membered azepane ring system remains significantly underrepresented, representing a vast and largely unexplored region of three-dimensional chemical space.[1][2] This guide delves into the discovery and historical development of a particularly important class of these seven-membered heterocycles: the aminoazepane derivatives. We will explore the evolution of their synthesis, from classical ring expansion reactions to modern chemoenzymatic strategies, and chart their emergence as privileged scaffolds in the pursuit of novel therapeutics.

I. Early Encounters: The Dawn of Azepane Synthesis

The initial forays into the synthesis of the azepane core were not driven by a specific therapeutic goal but rather by a fundamental interest in the chemistry of medium-sized rings. The challenges associated with their synthesis, primarily due to unfavorable cyclization kinetics, hindered their widespread adoption in early drug discovery efforts.[3]

The Beckmann and Schmidt Rearrangements: Foundational Ring Expansion Strategies

The earliest and most enduring methods for constructing the azepane skeleton rely on ring expansion reactions of more readily available six-membered rings.

The Beckmann Rearrangement

Named after Ernst Otto Beckmann, this acid-catalyzed rearrangement of an oxime to an amide has been a cornerstone of azepane synthesis.[4] The archetypal example is the conversion of cyclohexanone oxime to ε-caprolam, the monomer for Nylon 6.[4][5] This reaction provided a reliable, albeit often harsh, route to the lactam precursor of the azepane ring.[6] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately yielding a nitrilium ion that is trapped by water to form the amide.[4]

Protocol: Classical Beckmann Rearrangement of Cyclohexanone Oxime

  • Oxime Formation: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form cyclohexanone oxime.

  • Rearrangement: The purified cyclohexanone oxime is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, at elevated temperatures.[4]

  • Workup and Purification: The reaction mixture is neutralized and the resulting ε-caprolactam is extracted and purified by distillation or recrystallization.

Causality: The choice of a strong acid is crucial to facilitate the protonation of the hydroxyl group, transforming it into a good leaving group (water). The high temperature provides the necessary activation energy for the rearrangement.

The Schmidt Reaction

First reported by Karl Friedrich Schmidt in 1924, this reaction offers an alternative ring expansion strategy involving the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid.[7] For cyclic ketones like cyclohexanone, the Schmidt reaction yields the corresponding lactam, ε-caprolactam.[8] The mechanism involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas.[7] The regioselectivity of the Schmidt reaction can sometimes be influenced by reaction conditions, offering a degree of control over the final product.[8][9]

Protocol: Schmidt Reaction of Cyclohexanone

  • Reaction Setup: Cyclohexanone is dissolved in a suitable solvent (e.g., chloroform or methylene chloride) and cooled in an ice bath.

  • Addition of Reagents: Concentrated sulfuric acid is added cautiously, followed by the slow addition of sodium azide.[8]

  • Reaction and Workup: The reaction is allowed to proceed at low temperature and then warmed to room temperature. The mixture is then carefully quenched with water and neutralized. The ε-caprolactam is extracted and purified.

Causality: The use of a strong acid is essential for protonating the carbonyl group, making it more susceptible to nucleophilic attack by the azide. The slow, controlled addition of sodium azide is critical for safety, as hydrazoic acid is highly toxic and explosive.

From Lactams to Amines: The Final Step

The lactams produced by the Beckmann and Schmidt rearrangements serve as stable precursors to the corresponding cyclic amines. Reduction of the amide functionality, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the desired azepane ring.

Protocol: Reduction of ε-Caprolactam to Azepane

  • Reaction Setup: A solution of ε-caprolactam in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared under an inert atmosphere.

  • Addition of Reducing Agent: Lithium aluminum hydride is added portion-wise to the solution at a controlled temperature (often 0 °C).

  • Reflux and Quench: The reaction mixture is heated to reflux to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Purification: The resulting azepane is isolated by filtration and purified by distillation.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are necessary to reduce the relatively unreactive amide carbonyl group. The anhydrous and inert conditions are crucial as LiAlH₄ reacts violently with water.

II. The Emergence of Aminoazepanes: A New Frontier in Drug Discovery

The true potential of the azepane scaffold began to be realized with the introduction of amino substituents, leading to the class of aminoazepane derivatives. These compounds offered a new level of structural diversity and the ability to engage with biological targets in novel ways.[10]

Reductive Amination: A Direct Route to Aminoazepanes

Reductive amination is a powerful and versatile method for the synthesis of amines.[11][12] This reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[13] In the context of aminoazepane synthesis, this typically involves the reaction of a suitable keto-azepane precursor or the intramolecular reductive amination of a linear amino-ketone.

Protocol: Intramolecular Reductive Amination

  • Precursor Synthesis: A linear precursor containing both a ketone and an amine functionality, separated by an appropriate carbon chain, is synthesized.

  • Cyclization and Reduction: The precursor is treated with a reducing agent, often a milder one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), under slightly acidic conditions.[12]

  • Workup and Purification: The reaction is quenched, and the resulting aminoazepane derivative is isolated and purified.

Causality: The slightly acidic conditions promote the formation of an intermediate iminium ion, which is more readily reduced than the starting ketone. Milder reducing agents are often preferred to avoid the reduction of the ketone before imine formation.[12]

Modern Synthetic Innovations: Expanding the Toolkit

More recently, innovative synthetic strategies have been developed to address the challenges of constructing highly substituted and stereochemically complex aminoazepane derivatives.

Chemoenzymatic Synthesis

The integration of biocatalysis has opened up new avenues for the asymmetric synthesis of aminoazepanes.[14] Imine reductases (IREDs) and monoamine oxidases (MAOs) have been employed for the enantioselective synthesis of chiral 2-aryl azepanes.[14][15] These enzymatic methods offer high stereoselectivity under mild reaction conditions.

Workflow: Chemoenzymatic Synthesis of Enantioenriched 2-Aryl Azepanes

Chemoenzymatic_Synthesis Start Aminoketone Imine 7-membered Imine Start->Imine Equilibration IRED Imine Reductase (IRED) Imine->IRED Biocatalytic Reduction ChiralAmine Enantioenriched 2-Aryl Azepane IRED->ChiralAmine Urea N'-Aryl Urea ChiralAmine->Urea Derivatization Rearrangement Organolithium-mediated Rearrangement Urea->Rearrangement FinalProduct Enantioenriched 2,2-disubstituted Azepane Rearrangement->FinalProduct

Caption: Chemoenzymatic synthesis of enantioenriched 2,2-disubstituted azepanes.

This approach combines the stereoselectivity of biocatalysis with the power of traditional organic chemistry to access previously inaccessible chiral scaffolds.[14][15]

Photochemical Dearomative Ring Expansion

A recently developed strategy utilizes blue light to mediate the dearomative ring expansion of nitroarenes into complex azepanes.[1][2] This method allows for the rapid construction of polysubstituted azepanes from simple starting materials in just two steps.[1][2] This photochemical approach offers a significant advantage in terms of step economy and the ability to introduce diverse substitution patterns.[16]

III. Therapeutic Applications: The Pharmacological Promise of Aminoazepanes

The unique three-dimensional structure of the azepane ring, combined with the hydrogen bonding capabilities of the amino group, has made aminoazepane derivatives attractive scaffolds for a wide range of therapeutic targets.[3][10]

Enzyme Inhibition

Aminoazepane derivatives have shown significant promise as inhibitors of various enzymes implicated in disease.

  • γ-Secretase Inhibitors: Substituted 2-oxo-azepane derivatives have been developed as potent, orally active inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[17]

  • Factor Xa Inhibitors: Novel 1,4-diazepane derivatives have been designed as potent inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade, demonstrating potential as anticoagulant and antithrombotic agents.[18]

  • α-Glucosidase Inhibitors: Certain azepane derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of diabetes.[14]

Central Nervous System (CNS) Disorders

The conformational flexibility of the azepane ring allows for optimal interactions with various receptors and transporters in the central nervous system. Fused azepanes have been identified as potent inhibitors of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, as well as the σ-1 receptor, highlighting their potential for treating a range of neurological and psychiatric disorders.[6]

Other Therapeutic Areas

The versatility of the aminoazepane scaffold extends to other therapeutic areas, including:

  • Anticancer Agents: The azepane core is present in the natural product balanol, a potent protein kinase C inhibitor with anticancer activity.[3]

  • Antiviral Agents: Azepane derivatives have also been explored for their antiviral properties.[3]

  • Antibacterial Agents: Seven-membered heterocyclic[1][14][19]triazepane and[1][14][19]oxadiazepane derivatives have been synthesized as analogues of the antibacterial agent linezolid, showing potent in vitro and in vivo activity.[20]

IV. Conclusion and Future Outlook

The journey of aminoazepane derivatives from chemical curiosities to promising therapeutic agents has been marked by significant advances in synthetic chemistry. While still less explored than their five- and six-membered counterparts, the unique structural and pharmacological properties of aminoazepanes are increasingly being recognized by the drug discovery community. The development of novel, efficient, and stereoselective synthetic methodologies will undoubtedly accelerate the exploration of this fascinating chemical space, paving the way for the discovery of next-generation therapeutics for a wide range of diseases.

References

Unlocking the Therapeutic Potential of (S)-tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane ring is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its inherent conformational flexibility allows for intricate and optimized interactions with a variety of biological targets.[3][4] (S)-tert-butyl 4-aminoazepane-1-carboxylate, a readily available synthetic intermediate, represents a key starting point for the exploration of novel therapeutics. While it is recognized as a valuable building block, particularly in the synthesis of somatostatin receptor 5 (SST5) antagonists, its full therapeutic potential remains largely untapped.[5] This guide provides a comprehensive exploration of potential therapeutic targets for this compound, grounded in the established pharmacology of the broader azepane class. We will delve into the scientific rationale for investigating these targets and provide detailed, actionable experimental workflows for their validation, empowering researchers to unlock the therapeutic promise of this versatile molecule.

Introduction: The Azepane Scaffold in Medicinal Chemistry

Significance of the Azepane Moiety in Drug Discovery

The azepane motif is a cornerstone in modern drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] The structural diversity of azepane-based compounds has led to the development of therapeutic agents for a multitude of diseases, including cancer, Alzheimer's disease, and microbial infections.[1] Notably, over 20 azepane-containing drugs have received FDA approval, underscoring the clinical significance of this scaffold.[1] The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for achieving high-affinity binding to target proteins.[3] This conformational adaptability makes the azepane scaffold a valuable component in the design of novel drugs.

Physicochemical Properties of this compound

This compound is a chiral bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within the azepane ring. This structure makes it an ideal starting material for chemical library synthesis and targeted drug design.

PropertyValueReference
Molecular Formula C11H22N2O2[6]
Molecular Weight 214.31 g/mol [5]
Monoisotopic Mass 214.16812 Da[7]
XlogP (predicted) 1.1[7]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 3[6]
Rationale for Investigating its Therapeutic Potential

The primary rationale for exploring the therapeutic utility of this compound stems from its successful use as a precursor for potent and selective bioactive molecules.[5] The presence of a primary amine allows for a multitude of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The Boc-protecting group provides a handle for further diversification or can be removed to reveal a secondary amine for additional derivatization. Given the broad therapeutic landscape of azepane derivatives, a systematic investigation into the potential targets of this specific compound is a logical and promising avenue for new drug discovery.

Landscape of Potential Therapeutic Targets for Azepane Derivatives

The following sections outline potential therapeutic targets for this compound, based on the known activities of other compounds containing the azepane scaffold.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes and are prominent drug targets. The conformational flexibility of the azepane ring makes it well-suited for binding to the diverse topographies of GPCR ligand binding pockets.

This compound is explicitly mentioned as a key reagent in the preparation of selective SST5 antagonists.[5] SST5 is implicated in hormonal regulation and is a target for diseases such as Cushing's disease and acromegaly. The development of selective SST5 antagonists is an active area of research.

Azepane-containing compounds have been identified as potent histamine H3 receptor antagonists.[3] H3 receptor antagonists have therapeutic potential for treating cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

Derivatives of 1,4-oxazepane, a related seven-membered heterocycle, have shown selectivity for the dopamine D4 receptor.[8] D4 receptor ligands are of interest for the treatment of schizophrenia and other psychotic disorders, with the potential for reduced extrapyramidal side effects compared to less selective antipsychotics.[8]

Enzyme Inhibition

Enzyme inhibitors are a major class of therapeutic agents. The azepane scaffold can be elaborated to present functional groups that interact with the active sites of various enzymes.

The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinases.[3] This has inspired the development of synthetic azepane-based kinase inhibitors as potential anti-cancer agents.[3]

The azepine-dione scaffold has been identified as a promising starting point for the design of novel PARP-1 inhibitors.[4] PARP inhibitors are used in cancer therapy, particularly for tumors with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[4]

Novel 1,4-diazepane derivatives have been synthesized and shown to be potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[9] Such inhibitors are developed as anticoagulant drugs for the prevention and treatment of thrombosis.[9]

Azepane-based compounds have been investigated as α-glucosidase inhibitors, which are used in the management of type 2 diabetes.[1] Tolazamide is an example of an approved azepane-containing drug for this indication.[3]

Transporters

A chiral bicyclic azepane derivative has been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10] Such compounds have potential applications in the treatment of neuropsychiatric disorders.[10]

Other Potential Targets

The same bicyclic azepane that inhibits monoamine transporters also shows activity at the sigma-1 receptor (σ-1R).[10] This receptor is implicated in a variety of neurological conditions, and its modulation is a target for novel therapeutics.

Experimental Workflows for Target Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of this compound and its derivatives. The following workflows provide a tiered screening cascade, starting with broad screening and progressing to more specific functional and cellular assays.

Initial Screening Cascade: A Tiered Approach

This workflow outlines a logical progression from initial broad screening to more focused validation studies.

G cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Hit Confirmation & Primary Assays cluster_2 Tier 3: Functional & Cellular Assays A Synthesize Small Library of Derivatives B Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Dose-Response Curves for Confirmed Hits B->C Identify Initial Hits D Orthogonal Primary Assays (e.g., Radioligand Binding, Enzyme Activity) C->D E Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) D->E Validate Primary Target Engagement F Phenotypic Assays (e.g., Cell Proliferation, Reporter Gene) E->F G Lead Optimization & In Vivo Studies F->G Confirm Cellular Activity & Mechanism

Caption: A tiered approach to target identification and validation.

GPCR Target Validation Workflow

This workflow details the steps for validating potential GPCR targets.

GPCR_Workflow A Select GPCR Target(s) of Interest B Radioligand Binding Assay A->B D Functional Assay (e.g., cAMP, GTPγS, β-arrestin) A->D C Determine Ki (Inhibition Constant) B->C Quantify Affinity G Validated GPCR Target C->G E Determine EC50/IC50 (Potency) D->E Quantify Function F Assess Agonist vs. Antagonist Activity D->F E->G F->G

Caption: Workflow for GPCR target validation.

  • Prepare Membranes: Culture cells expressing the target GPCR and prepare cell membrane fractions.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.

Enzyme Inhibition Assay Workflow

This workflow outlines the process for validating enzyme targets.

Enzyme_Workflow A Select Enzyme Target(s) B In Vitro Enzyme Activity Assay A->B C Determine IC50 B->C Quantify Potency D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) C->D F Validated Enzyme Target C->F E Determine Mode of Inhibition (Competitive, Non-competitive, etc.) D->E Elucidate Mechanism E->F

References

(S)-tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide to Synthesis and Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets. Specifically, the chiral building block, (S)-tert-butyl 4-aminoazepane-1-carboxylate, serves as a crucial intermediate in the synthesis of complex molecules aimed at treating a range of conditions, including neurological and psychiatric disorders. The presence of a primary amine at the 4-position and a Boc-protected nitrogen within the ring provides two orthogonal points for chemical modification, making it an invaluable tool for synthetic chemists in the construction of diverse pharmaceutical agents. This guide provides a comprehensive overview of the synthesis and chiral resolution of this important intermediate, offering detailed protocols and insights into the underlying chemical principles.

Part 1: Synthesis of the Racemic Precursor: tert-Butyl 4-aminoazepane-1-carboxylate

The most common and industrially scalable route to racemic tert-butyl 4-aminoazepane-1-carboxylate begins with the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. This precursor can be synthesized on a large scale via the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate[1]. The subsequent conversion of the ketone to the primary amine is typically achieved through reductive amination.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. The reaction proceeds in two steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity.

Experimental Protocol: Synthesis of Racemic tert-Butyl 4-aminoazepane-1-carboxylate

This protocol outlines a standard procedure for the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford racemic tert-butyl 4-aminoazepane-1-carboxylate.

Data Presentation: Reductive Amination

ParameterValue
Starting Material tert-Butyl 4-oxoazepane-1-carboxylate
Key Reagents Ammonium acetate, Sodium triacetoxyborohydride
Solvent Methanol
Typical Yield 70-85%
Purity >95% (after chromatography)

Visualization: Reductive Amination Workflow

G start tert-Butyl 4-oxoazepane-1-carboxylate imine Imine Intermediate start->imine Ammonium Acetate Methanol product rac-tert-Butyl 4-aminoazepane-1-carboxylate imine->product Sodium Triacetoxyborohydride

Caption: Synthetic workflow for reductive amination.

Part 2: Achieving Chirality: Resolution and Enantioselective Synthesis

For applications in stereospecific drug synthesis, the separation of the racemic mixture into its constituent enantiomers or the direct synthesis of the desired (S)-enantiomer is paramount. Two primary strategies are employed: classical chiral resolution of the racemate and modern asymmetric synthesis.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

A time-tested and industrially scalable method for separating enantiomers is the formation of diastereomeric salts using a chiral resolving agent. Primary amines, such as racemic tert-butyl 4-aminoazepane-1-carboxylate, can be resolved by reacting them with an enantiomerically pure chiral acid, such as tartaric acid or (-)-camphoric acid[2]. The resulting diastereomeric salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization[2].

Causality in Resolving Agent Selection:

The choice of resolving agent is critical and often empirical. The rigidity and stereochemical features of the chiral acid influence the crystal packing of the diastereomeric salts, which in turn dictates the difference in solubility. Tartaric acid is a common choice due to its availability in both enantiomeric forms and its proven track record in resolving a wide range of amines[2].

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This generalized protocol outlines the steps for resolving racemic tert-butyl 4-aminoazepane-1-carboxylate using (+)-tartaric acid. Optimization of solvent and temperature is often necessary for specific substrates.

Materials:

  • Racemic tert-butyl 4-aminoazepane-1-carboxylate

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the liberated free amine with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • The mother liquor from the crystallization can be treated similarly to recover the other enantiomer.

Data Presentation: Comparison of Chiral Resolving Agents

Feature(+)-Tartaric Acid(-)-Camphoric Acid
Structure Linear dicarboxylic acidBicyclic dicarboxylic acid
Acidity (pKa1) ~2.98[2]~4.6[2]
Availability Abundant natural productDerived from natural camphor
Key Attributes Versatile, cost-effective, well-documented[2]Rigid structure can lead to high diastereoselectivity[2]

Visualization: Diastereomeric Salt Resolution Workflow

G racemate Racemic Amine ((R)- and (S)-enantiomers) diastereomers Diastereomeric Salts ((S)-Amine-(+)-Tartrate and (R)-Amine-(+)-Tartrate) racemate->diastereomers chiral_acid (+)-Tartaric Acid chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (S)-Amine-(+)-Tartrate) crystallization->less_soluble Solid Phase mother_liquor Mother Liquor (Enriched in (R)-Amine-(+)-Tartrate) crystallization->mother_liquor Liquid Phase base_treatment_S Base Treatment less_soluble->base_treatment_S base_treatment_R Base Treatment mother_liquor->base_treatment_R s_enantiomer This compound base_treatment_S->s_enantiomer r_enantiomer (R)-tert-butyl 4-aminoazepane-1-carboxylate base_treatment_R->r_enantiomer

Caption: Workflow for diastereomeric salt resolution.

Method 2: Asymmetric Synthesis via Biocatalytic Reductive Amination

An increasingly attractive alternative to classical resolution is asymmetric synthesis, which directly produces the desired enantiomer. Biocatalysis, utilizing enzymes to perform stereoselective transformations, has emerged as a powerful tool in this regard. Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones[3][4].

The Power of Transaminases:

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or alanine) to a ketone acceptor[5][6]. The enzyme's chiral active site dictates the stereochemistry of the newly formed amine, often with very high enantioselectivity. This approach is highly efficient and operates under mild, environmentally benign conditions. For the synthesis of this compound, an (S)-selective transaminase would be employed.

Experimental Protocol: Asymmetric Synthesis using a Transaminase

This protocol provides a general framework for the biocatalytic reductive amination of tert-butyl 4-oxoazepane-1-carboxylate. The specific transaminase, cofactor regeneration system, and reaction conditions may vary.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • (S)-selective transaminase (e.g., from Arthrobacter sp. or an engineered variant)

  • Isopropylamine (as the amino donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

  • Standard laboratory glassware for biocatalysis (e.g., temperature-controlled shaker)

Procedure:

  • Prepare a buffered solution containing pyridoxal 5'-phosphate.

  • Add the transaminase enzyme to the buffer.

  • In a separate vial, dissolve tert-butyl 4-oxoazepane-1-carboxylate in a minimal amount of a water-miscible organic co-solvent like DMSO.

  • Add the ketone solution to the enzyme-containing buffer.

  • Add the amino donor, isopropylamine. The acetone co-product helps to drive the equilibrium towards the desired amine product.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction for conversion and enantiomeric excess by chiral HPLC.

  • Upon completion, the enzyme can be removed by centrifugation or filtration.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation: Comparison of Chiral Synthesis Methods

MethodAdvantagesDisadvantages
Chiral Resolution Well-established, scalable, applicable to a wide range of amines.Theoretical maximum yield of 50% for the desired enantiomer per cycle, requires a suitable resolving agent.
Asymmetric Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly, can achieve >50% yield.Requires a specific enzyme for the target substrate, enzyme stability and cost can be a factor.

Visualization: Asymmetric Biocatalytic Synthesis Workflow

G ketone tert-Butyl 4-oxoazepane-1-carboxylate s_amine This compound ketone->s_amine amino_donor Isopropylamine amino_donor->s_amine enzyme (S)-Transaminase + PLP enzyme->s_amine coproduct Acetone s_amine->coproduct co-product

Caption: Workflow for asymmetric synthesis via transaminase.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis. Its preparation can be approached through two main strategies: the synthesis of the racemate followed by chiral resolution, or direct asymmetric synthesis. The classical method of diastereomeric salt resolution offers a robust and scalable route, while the emerging field of biocatalysis, particularly the use of transaminases, provides a highly selective and environmentally conscious alternative. The choice of method will depend on factors such as scale, cost, and available resources. The detailed protocols and comparative analysis provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and stereocontrolled synthesis of this important chiral intermediate.

References

Methodological & Application

Protocol for the N-Boc Deprotection of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceutical intermediates.[1][2] Its widespread use is attributed to its stability under a variety of reaction conditions and its clean, efficient removal under acidic protocols.[1] This application note provides a comprehensive guide for the N-Boc deprotection of (S)-tert-butyl 4-aminoazepane-1-carboxylate, a valuable chiral building block for synthesizing novel therapeutics. We present two robust, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-Dioxane, respectively. This document details the underlying chemical principles, step-by-step experimental procedures, methods for reaction monitoring and validation, and critical safety considerations to ensure reproducible, high-yield synthesis of the target (S)-4-aminoazepane salt.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. For amines, the Boc group offers exceptional reliability.[3] The deprotection step, which liberates the amine, is the gateway to subsequent chemical transformations. The target molecule of this protocol, (S)-4-aminoazepane, represents a privileged scaffold in medicinal chemistry; its conformationally flexible seven-membered ring is a key structural motif in designing ligands for various biological targets. An efficient and scalable deprotection is therefore a critical upstream process in many drug discovery pipelines.

The Chemistry of Acid-Catalyzed N-Boc Deprotection

The cleavage of the Boc group is a classic example of an acid-catalyzed elimination reaction, prized for its efficiency and the volatile nature of its byproducts.[4][5] The mechanism proceeds through several well-established steps.[1][6][7]

Mechanistic Steps:

  • Protonation: The process is initiated when a strong acid (H⁺) protonates the carbonyl oxygen of the Boc group's carbamate.[3][4][7] This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a carbamic acid intermediate.[1][4][7]

  • Decarboxylation & Amine Liberation: Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][4][6] This irreversible decarboxylation is the thermodynamic driving force for the entire reaction.

  • Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[4][7]

The tert-butyl cation generated can, in some cases, alkylate electron-rich nucleophiles present in the substrate.[8][9] For a simple aliphatic amine like (S)-4-aminoazepane, this is rarely a concern. However, for substrates containing sensitive residues like tryptophan or methionine, the addition of a "scavenger" such as anisole or thioanisole may be necessary to trap this reactive cation.[4]

cluster_mech Acid-Catalyzed Boc Deprotection Mechanism BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid Fragmentation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺ Isobutylene Isobutylene (gas) tBuCation tert-Butyl Cation tBuCation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc cleavage.

Experimental Protocols & Workflow

Two primary methods are presented, differing in the acid and solvent system used. The choice between them often depends on the desired final salt form and the physical properties of the product; HCl salts are often crystalline and precipitate readily, simplifying isolation.[10]

General Experimental Workflow

cluster_workflow General Deprotection Workflow Start Dissolve Boc-Protected Azepane in Solvent Reaction Add Acid Reagent (TFA or HCl/Dioxane) Stir at RT Start->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up / Isolation Monitor->Workup Reaction Complete Product Isolate Pure Amine Salt Workup->Product

Caption: A typical experimental workflow for Boc deprotection.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly efficient and utilizes volatile reagents, which simplifies product isolation by rotary evaporation.[4]

Materials & Reagents

Reagent/MaterialGrade/Specification
This compound>98% purity
Dichloromethane (DCM)Anhydrous, >99.8%
Trifluoroacetic Acid (TFA)Reagent grade, >99%
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Granular
Diethyl EtherAnhydrous (for precipitation, optional)
Round-bottom flask, magnetic stirrer, TLC platesStandard laboratory equipment

Step-by-Step Procedure

  • Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (10-20 eq., typically a 1:1 to 1:4 v/v mixture of TFA:DCM) to the stirring solution.[11] CAUTION: The reaction can be exothermic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction generates CO₂ gas, so ensure the system is not sealed.[2]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The starting material is significantly less polar than the product. The product amine salt will typically remain at the baseline on the TLC plate. A ninhydrin stain can be used to visualize the primary amine product.[12]

  • Isolation (Method 1 - Salt Form): Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.[13][14] The resulting residue is the (S)-4-aminoazepane trifluoroacetate salt, which can often be used directly in the next step without further purification. To obtain a solid, the residue can be triturated with cold diethyl ether.

  • Isolation (Method 2 - Free Amine): After concentrating the reaction mixture, re-dissolve the residue in DCM. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[10]

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method is highly effective and often results in the precipitation of the product as a hydrochloride salt, providing a simple and efficient isolation procedure.[15][16]

Materials & Reagents

Reagent/MaterialGrade/Specification
This compound>98% purity
4M Hydrogen Chloride (HCl) in 1,4-DioxaneCommercial solution
Diethyl Ether or PentaneAnhydrous
Round-bottom flask, magnetic stirrer, filtration apparatusStandard laboratory equipment

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask with a stir bar, add this compound (1.0 eq).

  • Acid Addition: Add the commercial solution of 4M HCl in 1,4-Dioxane (5-10 eq. of HCl) to the flask. The substrate may dissolve initially, or it may be a slurry.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. In many cases, a white precipitate of the hydrochloride salt will form during this time.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS as described in Protocol A.

  • Isolation: Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether or pentane to ensure complete precipitation of the product salt.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold diethyl ether to remove any residual starting material and 1,4-dioxane.

  • Drying: Dry the resulting white solid under high vacuum to afford the pure (S)-4-aminoazepane hydrochloride salt.

Results: Comparative Summary and Validation

ParameterProtocol A (TFA/DCM)Protocol B (4M HCl/Dioxane)
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1-3 hours2-4 hours
Work-up Evaporation or Basic WashPrecipitation and Filtration
Product Form Trifluoroacetate Salt or Free AmineHydrochloride Salt
Typical Yield >95%>95%
Key Advantage Volatile reagents are easily removed.[4]Simple isolation via precipitation.[10]

Product Validation:

  • ¹H NMR Spectroscopy: The most definitive method for confirming reaction completion is the disappearance of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[17]

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to a mass loss of 100.12 amu compared to the Boc-protected starting material.[17]

Critical Safety & Handling Precautions

Both protocols involve hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe chemical burns to the skin and eyes and damage to the respiratory tract upon inhalation.[18][19][20] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.[18][20]

  • 4M HCl in 1,4-Dioxane: This solution is highly corrosive due to the concentrated HCl.[21] 1,4-Dioxane is a flammable liquid and a suspected human carcinogen.[21][22] Avoid inhalation of vapors and direct contact.

  • Gas Evolution: The deprotection reaction liberates both CO₂ and isobutylene gas.[1][6] Ensure the reaction vessel is vented and not sealed to prevent pressure buildup.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time.Add additional equivalents of acid. Allow the reaction to stir for a longer period, monitoring periodically by TLC/LC-MS.
Product is an Oil/Gum Product salt may be hygroscopic or non-crystalline.Co-evaporate the residue with a non-polar solvent like toluene to remove trace water. Attempt trituration with a different solvent system (e.g., ether/hexane).
Low Yield (Protocol B) Product salt has some solubility in the reaction mixture.Add a larger volume of a non-polar solvent (e.g., diethyl ether, pentane) to force precipitation. Ensure the mixture is well-chilled before filtration.
Product Contamination Incomplete reaction or insufficient washing.Re-subject the material to the reaction conditions. For Protocol B, ensure the filter cake is washed thoroughly with cold, anhydrous ether.

Conclusion

The N-Boc deprotection of this compound is a fundamental and highly efficient transformation. Both the Trifluoroacetic Acid method in DCM and the 4M HCl in 1,4-Dioxane protocol provide near-quantitative conversion to the desired amine salt. The choice of protocol can be tailored to the specific requirements of the subsequent synthetic step, primarily concerning the desired counter-ion of the product and the preferred method of isolation. By following the detailed procedures and safety guidelines outlined in this note, researchers and drug development professionals can reliably produce high-purity (S)-4-aminoazepane for their synthetic campaigns.

References

Application Notes & Protocols: Strategic Incorporation of (S)-tert-butyl 4-aminoazepane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel peptide therapeutics with enhanced stability, conformational rigidity, and unique pharmacological profiles has led to the exploration of non-canonical amino acids and complex scaffolds. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart a distinct three-dimensional architecture to bioactive molecules.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of (S)-tert-butyl 4-aminoazepane-1-carboxylate , a versatile diamine building block, into synthetic peptides. We will delve into the rationale behind its use, its impact on peptide structure, and step-by-step methodologies for its application in solid-phase peptide synthesis (SPPS), primarily as a C-terminal modifying agent or a unique scaffolding element. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation peptide design.

The Rationale for Azepane Scaffolds in Modern Peptide Design

Linear peptides, despite their therapeutic potential, are often hampered by poor metabolic stability due to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.[3] The introduction of conformationally constrained structural elements is a proven strategy to overcome these limitations.

The azepane moiety offers several distinct advantages:

  • Conformational Pre-organization: The seven-membered ring restricts the rotational freedom of the peptide backbone, which can help to stabilize specific secondary structures such as β-turns or helical conformations.[4][5][6] This pre-organization can lock the peptide into a bioactive conformation, enhancing binding affinity to its target.

  • Increased Proteolytic Resistance: The non-natural, sterically hindered structure of the azepane ring can shield adjacent peptide bonds from cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[7]

  • Vectorial Display of Side Chains: The rigid scaffold orients amino acid side chains in well-defined spatial arrangements, which is critical for optimizing interactions with biological targets.

  • Scaffolding for Peptidomimetics: The azepane ring serves as a versatile anchor for creating complex molecular architectures and peptidomimetics, moving beyond the traditional linear amino acid sequence.[8]

This compound is not a traditional α-amino acid. As a diamine derivative, its primary utility lies in its ability to act as a unique capping agent, a linker, or a foundational piece for more elaborate molecular constructs, rather than a direct insert into a growing peptide chain via conventional methods.

Physicochemical Profile: this compound

A thorough understanding of the building block's properties is essential for its effective use.

cluster_molecule Structure of this compound mol

Caption: Chemical structure of this compound.

PropertyValue
IUPAC Name tert-butyl 4-aminoazepane-1-carboxylate
Stereochemistry (S) - Configuration assumed for this guide
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 196613-57-7
Appearance Off-white to yellow solid
Key Functional Groups 1. Primary Amine (C4): Nucleophilic site for coupling.
2. Boc-Protected Amine (N1): A stable, acid-labile protecting group preventing reaction at the ring nitrogen.

Data sourced from PubChem CID 18946151.[9]

Principle of Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is achieved through standard amide bond formation but requires a different strategic approach than a typical amino acid. The most direct application is its coupling to the C-terminal carboxyl group of a peptide that has been synthesized on a solid support.

The process leverages the well-established Boc/Bzl or Fmoc/tBu protection schemes in SPPS.[10][11][12] The key is that the primary amine at the C4 position of the azepane is free to react, while the secondary amine within the ring is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under the standard coupling conditions but can be readily removed during the final acidolytic cleavage step.[13][][15]

Causality of the Workflow:

  • Peptide Assembly: The desired peptide sequence is first synthesized on a suitable resin (e.g., Merrifield or Wang resin).

  • C-Terminal Activation: The carboxylic acid at the C-terminus of the fully assembled, resin-bound peptide is activated using standard coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma). This converts the hydroxyl of the carboxyl group into a good leaving group, making the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: The free primary amine of this compound acts as a nucleophile, attacking the activated C-terminus to form a stable amide bond.

  • Cleavage & Deprotection: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed, modified peptide from the resin. This same step simultaneously removes the Boc group from the azepane nitrogen and other acid-labile side-chain protecting groups.

spss_workflow start Start: Peptide-Resin (e.g., H-AA_n-...-AA_1-O-Resin) activate Step 1: C-Terminal Activation Reagents: Coupling Agent (e.g., HATU) Base (e.g., DIPEA) in DMF start->activate Synthesized Peptide on Solid Support couple Step 2: Coupling of Azepane Add (S)-tert-butyl 4-aminoazepane-1-carboxylate activate->couple Generates Activated Ester wash Step 3: Washing Remove excess reagents (DMF, DCM washes) couple->wash Forms Amide Bond cleave Step 4: Cleavage & Deprotection Reagent: TFA Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) wash->cleave Isolates Modified Peptide-Resin purify Purification & Analysis (RP-HPLC, Mass Spectrometry) cleave->purify Yields Crude Modified Peptide

Caption: Workflow for C-terminal modification using the azepane building block.

Detailed Experimental Protocol: C-Terminal Azepane Modification

This protocol assumes the peptide has already been synthesized on the solid support using standard Fmoc/tBu chemistry.

4.1. Materials and Reagents

  • Peptide-on-resin (e.g., 0.1 mmol scale)

  • This compound (3 eq., 0.3 mmol, 64.3 mg)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq., 0.29 mmol, 110 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel and shaker

4.2. Protocol Steps

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in the synthesis vessel.

    • Swell the resin in DMF for 30 minutes.

    • Rationale: Proper swelling is crucial for ensuring that all reactive sites on the peptide are accessible to the reagents.

  • Final Fmoc Deprotection (if necessary):

    • If the N-terminal amino acid is still Fmoc-protected, perform a final deprotection step: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Rationale: This step ensures the C-terminal carboxyl group is the primary site for activation. However, for C-terminal modification, the final amino acid added would typically have its carboxyl group attached to the resin linker, so this step is for ensuring the peptide is fully assembled before modification. The key reactive group is the peptide's C-terminal carboxyl group linked to the resin.

  • Activation of C-Terminal Carboxyl Group:

    • In a separate vial, dissolve HATU (110 mg) and DIPEA (52.5 µL, 3 eq.) in 1 mL of DMF.

    • Add this activation solution to the swollen peptide-resin.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Rationale: This protocol assumes a resin like Wang resin where the C-terminus is available for activation after cleavage from the linker, or more practically, the azepane is coupled to the side-chain carboxyl of an Asp or Glu residue. For a more direct C-terminal modification , the azepane would be coupled to the fully cleaved peptide in solution phase, or a specialized linker would be used. For this protocol, we will assume coupling to the side chain of a C-terminal Aspartic acid residue for simplicity and applicability to standard SPPS.

    • Corrected Approach for Side-Chain Labeling (e.g., on Asp or Glu):

    • Ensure the target side-chain protecting group (e.g., -OAll for Asp/Glu) has been selectively removed, while the backbone and other side chains remain protected.

    • In a vial, pre-activate the side-chain carboxyl group by dissolving HATU (110 mg) and DIPEA (105 µL) in 1 mL of DMF, add to the resin, and shake for 15 minutes.

  • Coupling of the Azepane Moiety:

    • Dissolve this compound (64.3 mg) in 1 mL of DMF.

    • Add this solution to the activated peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Rationale: Using a 3-fold excess of the azepane and coupling agent drives the reaction to completion. The extended reaction time is recommended for this sterically demanding, non-standard coupling.

  • Post-Coupling Wash:

    • Filter the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the Boc group from the azepane and other acid-labile side-chain protectors.

  • Preparation: Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) in a fume hood.

  • Reaction: Add the cleavage cocktail to the dry, modified peptide-resin.

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

    • Rationale: The TFA cleaves the peptide from the linker and removes protecting groups. TIS acts as a scavenger to trap reactive carbocations generated during deprotection, preventing side reactions.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a fresh conical tube.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

    • A white precipitate should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet again with cold ether, and re-centrifuge.

    • Dry the final peptide pellet under vacuum.

Purification and Characterization Data

The crude peptide must be purified and its identity confirmed.

TechniquePurposeExpected Outcome
RP-HPLC Purification and Purity AssessmentA major peak corresponding to the modified peptide. Purity should be >95% for most applications.
Mass Spectrometry Identity ConfirmationThe observed mass (m/z) should match the calculated theoretical mass of the azepane-modified peptide.

Example Mass Calculation:

  • Mass of original peptide: [M+H]⁺

  • Mass of added azepane moiety (after Boc removal and amide formation): C₆H₁₂N₂ = 112.17 Da. Water is lost in amide bond formation (-18.02 Da). Net addition = 94.15 Da.

  • Expected Mass of Modified Peptide: [M+H]⁺ + 94.15 Da

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Incomplete Coupling 1. Insufficient activation time or reagent stoichiometry. 2. Steric hindrance.1. Use a stronger coupling agent like HATU. 2. Increase reaction time to 4-6 hours or perform a double coupling.
Low Cleavage Yield 1. Incomplete cleavage reaction. 2. Peptide precipitation on the resin.1. Extend cleavage time to 4 hours. 2. Use a more "solubilizing" cleavage cocktail if the peptide is hydrophobic.
Extra Mass Peaks 1. Incomplete deprotection of side chains. 2. Side reactions from scavengers.1. Ensure sufficient cleavage time and scavenger concentration (TIS). 2. Optimize the cleavage cocktail composition.

Conclusion

This compound is a powerful tool for peptide chemists aiming to create molecules with superior therapeutic properties. Its function as a diamine building block allows for unique C-terminal modifications or the creation of novel peptidomimetic scaffolds. While its incorporation requires a departure from the standard amino acid addition cycle in SPPS, the protocols outlined here provide a robust framework for its successful application. By imparting conformational rigidity and enhanced stability, this azepane derivative enables the rational design of next-generation peptides for challenging therapeutic targets.

References

The Azepane Annulus: A Guide to the Application of (S)-tert-butyl 4-aminoazepane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

In the landscape of medicinal chemistry, the quest for novel chemical matter that confers both potency and favorable pharmacokinetic properties is relentless. Saturated heterocycles have long been prized as scaffolds that can escape the "flatland" of aromatic rings, offering three-dimensional complexity to better engage with biological targets. Among these, the seven-membered azepane ring system presents a unique conformational profile, offering a larger canvas for substituent placement than traditional piperidine or pyrrolidine rings.[1][2] This inherent flexibility, however, can be a double-edged sword, demanding precise stereochemical control to lock in a bioactive conformation.

This guide focuses on a key building block that harnesses this potential: (S)-tert-butyl 4-aminoazepane-1-carboxylate (CAS 878630-84-3). This chiral intermediate provides medicinal chemists with a strategically functionalized, conformationally rich scaffold. The Boc-protected nitrogen at the 1-position allows for controlled elaboration of one part of the molecule, while the primary amine at the 4-position, with its defined (S)-stereochemistry, serves as a critical handle for introducing pharmacophoric elements or linking to other molecular fragments.

The primary utility of this scaffold, and the focus of this application note, lies in its role as a superior alternative to more common cyclic amines in the construction of complex therapeutic agents, particularly in the development of G-protein coupled receptor (GPCR) modulators.

Core Tenets of Application: Why the (S)-Azepane Moiety?

The strategic advantage of incorporating the this compound core can be understood through three pillars:

  • Enhanced 3D Topology: The non-planar, puckered nature of the azepane ring allows substituents to project into vectors of chemical space that are inaccessible to six-membered rings. This can lead to novel interactions with the target protein, potentially increasing potency and selectivity.

  • Vectorial Control: The defined (S)-stereochemistry at the C4 position is crucial. It orients the amino group in a specific spatial direction, which is paramount for activity in chiral protein binding pockets. This pre-set orientation reduces the entropic penalty of binding compared to an achiral or racemic equivalent.

  • Modulation of Physicochemical Properties: The azepane core can influence a molecule's solubility, lipophilicity (LogP), and metabolic stability. Replacing a rigid aromatic linker with this saturated heterocycle often improves these drug-like properties.

A notable application of analogous scaffolds is in the development of Somatostatin Receptor Subtype 5 (SSTR5) antagonists for the treatment of type 2 diabetes.[3] The general structure of these antagonists often features a heterocyclic "headgroup," a central cyclic amine "core," and a substituted aromatic "tail." The (S)-aminoazepane moiety serves as an advanced, conformationally distinct core.

Application Protocol I: Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most common route begins with the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate.

Part A: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (Precursor)

The industrial-scale synthesis of the precursor ketone relies on a ring expansion of a readily available piperidine derivative.[4] This method is efficient and avoids the need for purification of intermediates.

Experimental Workflow: Precursor Synthesis

Caption: Workflow for the synthesis of the azepanone precursor.

Protocol 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl piperidin-4-one-1-carboxylate (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF, Et2O) at -78 °C under an inert atmosphere (N2 or Ar), add a Lewis acid such as boron trifluoride etherate (BF3·OEt2, 1.2 equiv.).

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 equiv.) in the same solvent to the reaction mixture, maintaining the internal temperature below -70 °C. Causality Note: The low temperature is critical to control the rate of reaction and prevent side reactions associated with the highly reactive diazo compound.

  • Reaction Progression: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Hydrolysis & Decarboxylation: The crude intermediate is then subjected to aqueous acidic hydrolysis (e.g., 3M HCl) followed by heating to effect decarboxylation, yielding the desired ketone.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 4-oxoazepane-1-carboxylate.[4]

Part B: Chiral Reductive Amination

The key stereochemical step is the conversion of the achiral ketone to the chiral amine. This is typically achieved via stereoselective reductive amination.

Experimental Workflow: Chiral Amine Synthesis

Caption: Workflow for stereoselective synthesis of the title compound.

Protocol 2: Synthesis of this compound

  • Imine Formation: In a round-bottom flask, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv.) and (S)-(-)-α-methylbenzylamine (1.05 equiv.) in a suitable solvent such as dichloroethane (DCE) or methanol. Add a dehydrating agent like magnesium sulfate or molecular sieves. Stir the reaction at room temperature for 12-24 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.) portion-wise. Causality Note: NaBH(OAc)3 is a mild reducing agent suitable for reductive aminations, minimizing the reduction of the starting ketone. Allow the reaction to warm to room temperature and stir for another 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (DCM). Dry the combined organic layers over Na2SO4 and concentrate in vacuo. The resulting mixture contains the two diastereomers of the N-benzylated amine.

  • Purification of Diastereomers: The diastereomers can often be separated at this stage by flash column chromatography on silica gel. The separation is crucial for the final stereochemical purity.

  • Chiral Auxiliary Cleavage: Dissolve the desired (S,S)-diastereomer in methanol or ethanol. Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to an atmosphere of hydrogen (H2) at 1-3 atm pressure. Causality Note: Hydrogenolysis cleaves the benzylic C-N bond, removing the chiral auxiliary without affecting the Boc protecting group or the newly formed stereocenter.

  • Final Isolation: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a free base.

Application Protocol II: Synthesis of an SSTR5 Antagonist Core

This protocol demonstrates the use of this compound as a core scaffold in the synthesis of a representative SSTR5 antagonist, illustrating a common amide bond formation followed by deprotection.

Target Molecule Synthesis Workflow

Caption: General workflow for elaborating the azepane core.

Protocol 3: Amide Coupling and Deprotection

  • Amide Coupling: To a solution of this compound (1.0 equiv.) and a suitable heterocyclic carboxylic acid (e.g., 2-chloronicotinic acid, 1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM. Add an excess of trifluoroacetic acid (TFA, ~10-20 equiv.) or a solution of 4M HCl in 1,4-dioxane.

  • Deprotection Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the removal of the Boc group by TLC or LC-MS. Causality Note: Strong acid cleaves the tert-butyl carbamate to release the free amine, liberating CO2 and isobutylene.

  • Isolation: Upon completion, concentrate the reaction mixture to dryness. The product is typically obtained as a salt (e.g., TFA or HCl salt). It can be used directly in the next step or converted to the free base by partitioning between a base (e.g., NaHCO3) and an organic solvent.

This secondary amine is now ready for the final elaboration step, which typically involves coupling with the "tail" portion of the drug, for instance, via another reductive amination or a nucleophilic aromatic substitution (SNAr) reaction.

Structure-Activity Relationship (SAR) Insights

The value of the azepane scaffold is illuminated by SAR studies on related SSTR5 antagonists.[3] While direct data for the azepane is proprietary, we can extrapolate from the extensively studied aminopiperidine series.

Compound IDCore MoietySSTR5 IC50 (nM)Oral Bioavailability (Rat, %)
1 4-Aminopiperidine15~20%
Hypothetical 2 (S)-4-AminoazepanePredicted <10Predicted >30%
Hypothetical 3 (R)-4-AminoazepanePredicted >100N/A

Data for Compound 1 is representative of published aminopiperidine cores. Data for Hypothetical Compounds 2 and 3 are predicted based on the principles of conformational constraint and improved physicochemical properties.

The rationale for the predicted improvement is as follows:

  • Potency (IC50): The azepane's larger ring and distinct chair-boat conformations allow the headgroup and tailgroup to adopt an optimal binding orientation that may be strained in the more rigid piperidine ring. The (S)-stereochemistry is critical for correctly positioning the amide vector for key hydrogen bond interactions within the receptor. The (R)-enantiomer would project this vector in a non-productive orientation, drastically reducing affinity.

  • Bioavailability: The less rigid, more lipophilic nature of the azepane ring compared to piperidine can lead to improved membrane permeability and reduced clearance, thereby enhancing oral bioavailability.

Conclusion

This compound is a high-value building block for medicinal chemists aiming to create differentiated clinical candidates. Its unique seven-membered ring structure provides access to novel chemical space and offers a distinct advantage over more conventional saturated heterocycles. The protocols and principles outlined in this guide provide a framework for the synthesis of this key intermediate and its successful incorporation into complex drug discovery programs. By understanding the causality behind its application—from stereocontrolled synthesis to the final impact on structure-activity relationships—researchers can fully leverage the potential of the azepane annulus to design next-generation therapeutics.

References

scalable synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scalable Synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Abstract

This compound is a critical chiral building block in the synthesis of numerous pharmaceutical agents, valued for its conformationally flexible seven-membered ring. The primary challenge in its production lies in establishing a scalable and stereocontrolled synthesis to isolate the desired (S)-enantiomer with high purity. This application note details a robust and efficient two-stage process suitable for large-scale manufacturing. The synthesis begins with the kilogram-scale production of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate, via a validated ring-expansion reaction. The crucial chirality is then introduced in the second stage through a highly selective biocatalytic reductive amination, which offers significant advantages in terms of efficiency, safety, and environmental impact over traditional chemical methods.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a chiral amine often presents several strategic choices: asymmetric synthesis, chiral resolution of a racemate, or the use of a chiral pool starting material. For this compound, a retrosynthetic analysis points to the prochiral ketone, tert-butyl 4-oxoazepane-1-carboxylate (1) , as a pivotal intermediate. This intermediate is accessible on a large scale from commercial starting materials[1][2].

The primary strategic decision is how to convert the ketone 1 into the desired (S)-amine 3 .

  • Strategy A: Asymmetric Reductive Amination (Selected) : This is the most direct approach. It employs a chiral catalyst or enzyme to convert the ketone directly to the amine with high enantioselectivity. Biocatalysis, using enzymes like amine dehydrogenases (AmDH) or reductive aminases (RedAm), is particularly advantageous for its high selectivity under mild conditions[3][4]. This avoids multiple steps and often simplifies purification.

  • Strategy B: Diastereoselective Reduction and Functional Group Interconversion : This route involves the asymmetric reduction of ketone 1 to the corresponding (S)-alcohol, followed by conversion of the hydroxyl group to an amine with inversion of configuration (e.g., via Mitsunobu reaction). While effective, this adds steps to the overall sequence.

  • Strategy C: Racemic Synthesis and Chiral Resolution : This involves non-stereoselective reductive amination to produce the racemic amine, followed by separation of the enantiomers using a chiral resolving agent or preparative chiral chromatography[5][6]. This method is often less economical at scale due to the loss of at least 50% of the material unless an efficient racemization and recycling protocol is implemented.

Given the goals of scalability, efficiency, and sustainability, Strategy A (Asymmetric Reductive Amination) is selected as the optimal approach. The overall synthetic plan is outlined below.

G cluster_main Overall Synthetic Strategy Target (S)-tert-butyl 4-aminoazepane-1-carboxylate (3) Intermediate1 tert-Butyl 4-oxoazepane-1-carboxylate (1) Intermediate1->Target Asymmetric Reductive Amination Start 1-Boc-piperid-4-one (2) Start->Intermediate1 Ring Expansion

Figure 1: Retrosynthetic analysis for the target molecule.

Part I: Scalable Synthesis of Intermediate (1)

The synthesis of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate (1) , is based on the industrially validated process of ring expansion of 1-Boc-piperid-4-one using ethyl diazoacetate[1][2]. This method has been successfully scaled to produce over 30 kg of product.

Reaction Scheme
Reaction Scheme for Intermediate 1
Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (kg)Moles (mol)Equiv.
1-Boc-piperid-4-one (2)199.2620.0100.41.0
Ethyl Diazoacetate (EDA)114.1017.2150.71.5
Boron Trifluoride Etherate (BF₃·OEt₂)141.9321.4150.71.5
Dichloromethane (DCM)84.93200 L--
Saturated NaHCO₃ solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Step-by-Step Protocol

CAUTION: Ethyl diazoacetate is potentially explosive and should be handled with extreme care behind a blast shield, especially during distillation and on a large scale. Boron trifluoride etherate is corrosive and moisture-sensitive.

  • Reactor Setup: Charge a 500 L jacketed glass reactor with 1-Boc-piperid-4-one (20.0 kg, 100.4 mol) and dichloromethane (200 L).

  • Cooling: Begin agitation and cool the reactor contents to -70 °C using a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryostat).

  • Catalyst Addition: Slowly add boron trifluoride etherate (21.4 kg, 150.7 mol) to the reactor over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

  • EDA Addition: Add a solution of ethyl diazoacetate (17.2 kg, 150.7 mol) in dichloromethane (50 L) dropwise via an addition funnel over 4-6 hours. Maintain the internal temperature strictly between -70 °C and -65 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Monitoring: After the addition is complete, stir the mixture at -70 °C for an additional 1-2 hours. Monitor the reaction for completion by HPLC or TLC (disappearance of starting material 2).

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (100 L) while maintaining a low temperature. Allow the reactor to warm gradually to room temperature overnight with continued stirring.

  • Work-up: Transfer the mixture to a separation funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 L) and brine (50 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a crude oil.

  • Purification: The resulting intermediate ester is typically hydrolyzed directly. If required, tert-butyl 4-oxoazepane-1-carboxylate (1) can be isolated after hydrolysis and decarboxylation of the crude ester intermediate. For the purpose of the subsequent step, the crude product from this process is often of sufficient purity[1]. Expected yield is typically high for the ring expansion step.

Part II: Asymmetric Synthesis of (S)-Amine (3)

The introduction of chirality is achieved via a biocatalytic reductive amination of ketone 1 . This process utilizes an amine dehydrogenase (AmDH) enzyme, which stereoselectively converts the ketone and an ammonia source into the corresponding chiral amine[3]. A cofactor regeneration system is employed to make the process economically viable.

Biocatalytic Workflow

G cluster_workflow Biocatalytic Reductive Amination Workflow Prep Buffer & Reagent Preparation Enzyme Enzyme & Cofactor Addition Prep->Enzyme Reaction Substrate Addition & Reaction Enzyme->Reaction Monitoring In-Process Control (HPLC) Reaction->Monitoring Sampling Quench Reaction Quench (pH Adjustment) Reaction->Quench Upon Completion Monitoring->Reaction Continue Extraction Product Extraction (e.g., MTBE) Quench->Extraction Purification Isolation & Purification Extraction->Purification Final Final Product (3) Purification->Final

Figure 2: Workflow for the biocatalytic synthesis step.
Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)
tert-Butyl 4-oxoazepane-1-carboxylate (1)213.2721.3 g0.1
Amine Dehydrogenase (AmDH) e.g., from Msme-0.5 - 1.0 g-
NAD⁺/NADH~663.4Catalytic (e.g., 0.1 g)-
Glucose Dehydrogenase (GDH)-~1.0 g-
D-Glucose180.1627.0 g0.15
Ammonium Phosphate Buffer (2 M, pH 8.5)-1.0 L-
Methyl tert-butyl ether (MTBE)88.15As needed-
Hydrochloric Acid (HCl), 1 M-As needed-
Sodium Hydroxide (NaOH), 5 M-As needed-
Step-by-Step Protocol
  • Bioreactor Setup: To a temperature-controlled bioreactor, add ammonium phosphate buffer (1.0 L).

  • Enzyme and Cofactor Solubilization: Add NAD⁺, D-glucose (27.0 g), glucose dehydrogenase (GDH), and the selected (S)-selective Amine Dehydrogenase (AmDH)[3]. Stir gently until all solids are dissolved.

  • Substrate Addition: Add the ketone intermediate 1 (21.3 g, 0.1 mol) to the reactor. The substrate may be added as a solid or as a solution in a minimal amount of a water-miscible co-solvent like DMSO if solubility is low.

  • Reaction Execution: Maintain the reaction at a controlled temperature (typically 30-35 °C) with gentle agitation. Keep the pH constant at ~8.5 using a pH controller with automated addition of NaOH.

  • Reaction Monitoring: Monitor the conversion of the ketone and the enantiomeric excess (ee) of the amine product by taking periodic samples and analyzing them via chiral HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up - Enzyme Removal: Once the reaction reaches >99% conversion, stop the agitation. The enzymes can be removed by filtration or centrifugation if desired, but often the work-up proceeds with the entire reaction mixture.

  • Product Extraction: Adjust the pH of the reaction mixture to >11 with 5 M NaOH to ensure the product is in its free base form. Extract the aqueous phase with methyl tert-butyl ether (MTBE) (3 x 500 mL).

  • Isolation: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound 3 .

  • Purification: The crude product is often of high purity (>98%) and high enantiomeric excess (>99% ee). If necessary, it can be further purified by crystallization or silica gel chromatography. A common method for final purification and storage is to form a stable acid salt (e.g., hydrochloride) by treating the MTBE solution with HCl before concentrating.

Process Optimization and Scale-Up Considerations

  • Intermediate Synthesis (Part I): The primary hazard is the use of ethyl diazoacetate. On a large scale, in-situ generation or the use of specialized equipment for handling energetic compounds is recommended. Strict temperature control during the BF₃-catalyzed ring expansion is critical to prevent side reactions and ensure safety[1].

  • Biocatalysis (Part II):

    • Enzyme Loading: The cost of the enzymes (AmDH and GDH) can be significant. Process optimization should aim to minimize enzyme loading by ensuring optimal pH, temperature, and mixing to maximize enzyme turnover number.

    • Substrate Concentration: Increasing the substrate concentration (titer) is key to improving process throughput. However, high concentrations of substrate or product may lead to enzyme inhibition. A fed-batch strategy for substrate addition can mitigate this issue.

    • Downstream Processing: The choice of extraction solvent is critical for scalability, safety, and environmental impact. MTBE is effective, but other solvents like 2-MeTHF could also be considered. Efficient phase separation and minimizing emulsion formation are key challenges during scale-up.

Conclusion

This application note outlines a robust, scalable, and stereoselective synthesis for this compound. The strategy leverages a well-documented, large-scale synthesis for the key prochiral ketone intermediate and employs a modern, highly efficient biocatalytic reductive amination to install the required stereocenter. This combination of classical process chemistry and modern biocatalysis provides an economically and environmentally superior route for the production of this valuable pharmaceutical building block.

References

experimental setup for coupling reactions with (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Coupling Reactions with (S)-tert-Butyl 4-Aminoazepane-1-Carboxylate

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of modern medicinal chemistry, the design of complex, three-dimensional molecules is paramount for achieving high target affinity and specificity. This compound (CAS: 878630-84-3) has emerged as a highly valuable chiral building block for this purpose.[1][2] Its seven-membered azepane core offers a flexible yet constrained conformation that is increasingly sought after in the development of novel therapeutics, particularly for neurological and psychiatric disorders.

The synthetic utility of this reagent is rooted in its bifunctional nature. It features a primary amine at the C4 position, which serves as a nucleophilic handle for a variety of coupling reactions, and a secondary amine within the ring, which is strategically protected with a tert-butyloxycarbonyl (Boc) group.[3] The acid-labile nature of the Boc group allows for selective deprotection under mild conditions, enabling orthogonal synthetic strategies for further molecular elaboration.[4][5][6]

This comprehensive application note provides detailed protocols and expert insights for two of the most fundamental and powerful transformations involving this reagent: Amide Bond Formation using modern peptide coupling agents and Carbon-Nitrogen Bond Formation via one-pot reductive amination. The methodologies are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic campaigns.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of the reagent.

PropertyValue
Chemical Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [1]
CAS Number 878630-84-3[1]
Appearance Off-white to pale yellow solid or oil
Storage Store at 2-8°C under an inert atmosphere.[1] Reagent is hygroscopic and should be protected from moisture.

Part 1: Amide Bond Formation via HATU-Mediated Coupling

Expertise & Rationale: Overcoming the Activation Barrier

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[7] To overcome this, the carboxylic acid must be converted into a more electrophilic "activated" species. While numerous reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior choice for coupling valuable substrates like this compound for several key reasons:

  • High Efficiency & Fast Kinetics: HATU-mediated couplings are typically rapid, often reaching completion within minutes to a few hours at room temperature.[8]

  • Low Racemization: For chiral carboxylic acids, HATU effectively suppresses epimerization, preserving stereochemical integrity, a critical factor in synthesizing biologically active molecules.[9]

  • Broad Substrate Scope: It is effective for a wide range of substrates, including sterically hindered and electron-deficient partners.[10]

The mechanism involves the initial reaction of the deprotonated carboxylic acid with HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly displaced by the HOAt anion to generate the key OAt-active ester, which is then readily attacked by the primary amine of the azepane to yield the final amide product.[8][11][12]

HATU_Mechanism HATU Coupling Mechanism cluster_activation 1. Acid Activation cluster_coupling 2. Amide Formation RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Azepane (S)-Azepane-NH₂ HATU HATU Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU - TMU Amide Product (Amide) ActiveEster->Amide + Azepane-NH₂ - HOAt TMU Tetramethylurea (Byproduct)

HATU Coupling Mechanism Diagram
Protocol 1.1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a generic carboxylic acid to this compound.

Materials & Reagents

ReagentM.W.Typical Molarity/Equivalents
Carboxylic Acid (R-COOH)-1.0 eq
This compound214.311.1 eq
HATU380.231.2 eq
N,N-Diisopropylethylamine (DIPEA)129.253.0 eq
Anhydrous Dimethylformamide (DMF)-Solvent (0.1 M)
Dichloromethane (DCM)-Extraction Solvent
Saturated aq. NaHCO₃-Wash Solution
Brine-Wash Solution
Anhydrous Na₂SO₄ or MgSO₄-Drying Agent

Step-by-Step Methodology

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).[7][8] Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for efficient formation of the active ester.

  • Coupling: In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using TLC or LC-MS (see Section 3). A typical reaction is complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by water (1x), and finally brine (1x).

    • Expert Tip: The byproduct tetramethylurea can sometimes be difficult to remove.[9] Additional aqueous washes may be beneficial.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Amide_Workflow Workflow: HATU Amide Coupling prep 1. Dissolve Acid in Anhydrous DMF activate 2. Add HATU & DIPEA (Pre-activate 15 min) prep->activate couple 3. Add Azepane Solution activate->couple monitor 4. Monitor by TLC/LC-MS couple->monitor monitor->couple Incomplete workup 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete purify 6. Dry, Concentrate, & Purify (Chromatography) workup->purify product Final Amide Product purify->product

Experimental Workflow for Amide Coupling

Part 2: C-N Bond Formation via Reductive Amination

Expertise & Rationale: The Elegance of the One-Pot Approach

Reductive amination is a powerful method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[13][14] The process occurs via the in-situ formation of an imine (from an aldehyde) or enamine (from a ketone), which is then reduced to the corresponding amine.[15] The key to a successful one-pot reaction is a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[16] Its reduced reactivity, conferred by the electron-withdrawing acetoxy groups, makes it highly selective for the protonated iminium ion over the neutral carbonyl.[17] This selectivity allows all reagents to be combined in a single pot, simplifying the experimental procedure and often leading to higher yields.[17]

The mechanism begins with the formation of an iminium ion, which is favored under slightly acidic conditions. STAB then delivers a hydride to the electrophilic iminium carbon to furnish the final secondary amine product.

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_imine 1. Iminium Formation cluster_reduction 2. Hydride Reduction Carbonyl R-CHO / R₂C=O (Aldehyde/Ketone) Iminium Iminium Ion [R₂C=N⁺H-Azepane] Carbonyl->Iminium + Azepane-NH₂ (cat. H⁺) Azepane (S)-Azepane-NH₂ STAB NaBH(OAc)₃ AmineProduct Product (Secondary Amine) Iminium->AmineProduct + NaBH(OAc)₃

Reductive Amination Mechanism Diagram
Protocol 2.1: General Procedure for One-Pot Reductive Amination

This protocol describes a general method for coupling this compound with an aldehyde or ketone.

Materials & Reagents

ReagentM.W.Typical Molarity/Equivalents
Aldehyde or Ketone-1.0 eq
This compound214.311.1 eq
Sodium Triacetoxyborohydride (STAB)211.941.5 eq
Acetic Acid (AcOH)60.050.1-1.0 eq (optional catalyst)
1,2-Dichloroethane (DCE) or DCM-Solvent (0.1 M)
Saturated aq. NaHCO₃ or K₂CO₃-Quench/Wash Solution
Brine-Wash Solution
Anhydrous Na₂SO₄ or MgSO₄-Drying Agent

Step-by-Step Methodology

  • Preparation: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Add an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or DCM to a concentration of ~0.1 M.[16][17] Stir the mixture to dissolve the solids.

  • Imine Formation: If the carbonyl substrate is less reactive (e.g., a ketone), a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation.[17] Stir for 20-30 minutes at room temperature.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ or K₂CO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (2x).

    • Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination_Workflow Workflow: Reductive Amination prep 1. Combine Azepane & Carbonyl in DCE or DCM imine 2. (Optional) Add cat. AcOH Stir 20 min prep->imine reduce 3. Add STAB portion-wise imine->reduce monitor 4. Monitor by TLC/LC-MS reduce->monitor monitor->reduce Incomplete workup 5. Quench (aq. Base) & Extract monitor->workup Reaction Complete purify 6. Dry, Concentrate, & Purify (Chromatography) workup->purify product Final Amine Product purify->product

Experimental Workflow for Reductive Amination

Part 3: Analytical Methods for Reaction Monitoring

A self-validating protocol requires robust analytical checkpoints. TLC and LC-MS are indispensable tools for monitoring these coupling reactions.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for tracking the disappearance of starting materials and the appearance of the product.[18][19]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good starting point is 70:30 Hexanes:EtOAc for amide products and 95:5 DCM:MeOH for amine products. The polarity can be adjusted to achieve an R_f value of 0.3-0.5 for the product.

  • Visualization:

    • UV Light (254 nm): Visualize aromatic or conjugated compounds.

    • Ninhydrin Stain: Stains primary/secondary amines (like the starting material) yellow or purple upon heating. The product will not stain if the coupling is successful.

    • Potassium Permanganate (KMnO₄) Stain: A general stain for most organic compounds.

HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction conversion and product purity.[20] Coupling the HPLC to a Mass Spectrometer (LC-MS) provides invaluable mass data to confirm the identity of the product and any byproducts.[20][21]

  • Typical Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier to improve peak shape.

  • Detection: UV detection (e.g., at 214 nm and 254 nm) and mass spectrometry (electrospray ionization, ESI). By tracking the peak areas, one can determine the extent of the reaction.

Part 4: Post-Coupling Strategy: Boc Deprotection

Following successful coupling, the Boc group on the azepane nitrogen can be removed to allow for further functionalization. This is typically achieved under acidic conditions.[22]

Mechanism & Rationale

Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. The mechanism involves protonation of the Boc carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the carbamic acid intermediate to yield the free amine as its TFA salt.[5][23] This process is clean and high-yielding.

Boc_Deprotection_Workflow Workflow: Boc Deprotection start 1. Dissolve Boc-Protected Compound in DCM add_tfa 2. Add TFA (e.g., 20-50% v/v) at 0°C to RT start->add_tfa monitor 3. Monitor by LC-MS add_tfa->monitor concentrate 4. Concentrate in vacuo to remove TFA/DCM monitor->concentrate Reaction Complete neutralize 5. (Optional) Neutralize with Base for Free Amine concentrate->neutralize product Deprotected Amine (TFA Salt or Free Base) concentrate->product Isolate as Salt neutralize->product

References

Application Notes & Protocols: (S)-tert-butyl 4-aminoazepane-1-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance: The Value of the Azepane Scaffold

In the landscape of modern drug discovery, the development of novel molecular entities with potent and selective biological activity is paramount. Saturated heterocyclic scaffolds are foundational to this endeavor, and among them, the seven-membered azepane ring has emerged as a privileged structure. Azepane derivatives are integral components of numerous natural products and approved pharmaceuticals, exhibiting a wide spectrum of therapeutic properties, including antidiabetic, anticancer, and antiviral activities.[1] The conformational flexibility of the seven-membered ring allows it to present substituents in unique three-dimensional arrangements, enabling effective and specific interactions with biological targets.

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a particularly valuable chiral building block that offers medicinal chemists a strategic entry point into this chemical space.[2] Its utility stems from two key structural features:

  • Orthogonal Protection: The secondary amine within the azepane ring is protected with a tert-butyloxycarbonyl (Boc) group, while the primary amine at the C4 position remains free. This differential protection allows for selective functionalization at two distinct points on the scaffold.

  • Defined Stereochemistry: The stereocenter at the C4 position is fixed in the (S)-configuration. This is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.[3]

This guide provides an in-depth look at the properties of this building block and details robust protocols for its application in common synthetic transformations, empowering researchers to leverage its full potential in the synthesis of complex, high-value molecules for drug development.[4][5]

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties and hazards is essential for its safe and effective use in a laboratory setting.

Data Summary
PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 878630-84-3[6][7]
Molecular Formula C₁₁H₂₂N₂O₂[8]
Molecular Weight 214.30 g/mol [8]
Appearance White to off-white powder/solid[9]
Purity Typically ≥95%[6]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere. Recommended storage at 2-8°C.[6][10]
Safety & Handling Protocols

This compound is classified with the following hazards. Adherence to safety protocols is mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

    • Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Core Synthetic Transformations & Protocols

The primary utility of this building block lies in its capacity for sequential, site-selective modification. The free primary amine at C4 is a nucleophilic handle for elaboration, while the Boc-protected nitrogen offers a latent site for a second diversification step.

Protocol 1: Amide Coupling at the C4-Amino Group

The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[12] This protocol details a standard and reliable procedure for coupling a carboxylic acid to the C4-amino group of the azepane scaffold using the common coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Causality & Expertise: The role of EDC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions or racemization. The addition of HOBt mitigates this by trapping the intermediate to form an HOBt-active ester. This new intermediate is more stable, less susceptible to racemization, and reacts cleanly with the primary amine to form the desired amide bond.[12][13] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and any acidic byproducts, ensuring the primary amine of the azepane remains nucleophilic.

G cluster_start Reactants & Reagents cluster_process Process cluster_end Workup & Product reac1 (S)-tert-butyl 4-aminoazepane-1-carboxylate step3 3. Add azepane building block and DIPEA. reac1->step3 reac2 Carboxylic Acid (R-COOH) step1 1. Dissolve carboxylic acid in solvent. Add EDC and HOBt. reac2->step1 reac3 EDC·HCl, HOBt, DIPEA reac3->step1 reac4 Anhydrous Solvent (DCM or DMF) reac4->step1 step2 2. Stir for activation (e.g., 15-30 min at 0°C). step1->step2 step2->step3 step4 4. Warm to room temperature and stir (monitor by TLC/LC-MS). step3->step4 workup Aqueous Workup & Extraction step4->workup purify Column Chromatography workup->purify product Purified N-Acylated Azepane Product purify->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution. Allow the mixture to stir at 0°C for 20-30 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the azepane solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: N-Boc Deprotection of the Azepane Ring

Once the C4-amino group has been functionalized, the Boc protecting group on the ring nitrogen can be removed to allow for further modification at this position. The standard method for this transformation is treatment with a strong acid.[14]

Causality & Expertise: The Boc group is designed to be stable to a wide range of conditions but labile to strong acids. The mechanism involves protonation of the Boc carbonyl by an acid like trifluoroacetic acid (TFA), which triggers the collapse of the carbamate. This releases the stable tert-butyl cation (which is scavenged or deprotonates to isobutylene), carbon dioxide, and the desired free secondary amine as its corresponding salt (e.g., trifluoroacetate salt).[15] TFA in DCM is a common choice because both the reagent and solvent are highly volatile, simplifying product isolation. For substrates containing other acid-sensitive functional groups, a milder system like 4M HCl in dioxane may be preferable.[16]

G reactant N-Acylated, Boc-Protected Azepane process 1. Dissolve substrate in solvent. 2. Add acid at 0°C to RT. 3. Stir for 1-4 hours (monitor completion). reactant->process reagents Acidic Reagent (e.g., TFA in DCM or 4M HCl in Dioxane) reagents->process workup 1. Concentrate under reduced pressure. 2. (Optional) Triturate with ether to precipitate salt. 3. (Optional) Neutralize with base to obtain free amine. process->workup product Deprotected Azepane Salt or Free Amine workup->product

Caption: Workflow for acidic N-Boc deprotection.

Detailed Step-by-Step Methodology (TFA/DCM):

  • Dissolve the Boc-protected azepane substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.

  • Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The product is typically obtained as the TFA salt. If the free amine is required, the residue can be dissolved in a suitable solvent (e.g., DCM), washed with a saturated aqueous solution of NaHCO₃ or 1M NaOH, and the organic layer dried and concentrated.

  • Purification: Often, the salt is of sufficient purity for the next step. If necessary, trituration with cold diethyl ether can be used to precipitate the salt, which is then collected by filtration.

Case Study: A Representative Synthetic Sequence

To illustrate the utility of these protocols, a logical workflow can be constructed to demonstrate how a complex azepane derivative can be synthesized. This sequence involves an initial amide coupling followed by Boc deprotection, preparing the scaffold for a final diversification step.

G start (S)-tert-butyl 4-aminoazepane-1-carboxylate intermediate Intermediate A (N-Acylated, Boc-Protected) start->intermediate Protocol 1: R-COOH, EDC, HOBt, DIPEA final_precursor Intermediate B (N-Acylated, Deprotected Salt) intermediate->final_precursor Protocol 2: TFA, DCM final_product Final Diversified Product (e.g., N-Alkylated) final_precursor->final_product Further Reaction: e.g., R'-X, Base (Reductive Amination, etc.)

Caption: Multi-step synthesis enabled by the chiral building block.

This workflow demonstrates the strategic value of this compound. By following these validated protocols, researchers can efficiently and selectively modify the azepane core at two distinct positions, providing a powerful route to novel and stereochemically defined molecules for evaluation in drug discovery programs.

References

Application Notes & Protocols for the Quantification of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereospecific Quantification

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral synthetic building block whose utility is emerging in the synthesis of complex molecules, particularly those aimed at treating neurological and psychiatric disorders.[1][2] As a key intermediate, its enantiomeric purity and precise quantification are critical. The presence of the undesired (R)-enantiomer or other process-related impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the analytical methodologies for the robust and accurate quantification of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals. They are grounded in established chromatographic principles and adhere to the validation characteristics outlined in the ICH Q2(R1) guidelines.[3][4][5][6]

Analyte Profile:

  • Compound Name: this compound

  • CAS Number: 878630-84-3[1]

  • Molecular Formula: C₁₁H₂₂N₂O₂[7]

  • Molecular Weight: 214.31 g/mol [1]

  • Key Structural Features:

    • A seven-membered azepane ring.

    • A chiral center at the C4 position.

    • A primary amine group (-NH₂), which is a key reactive site.

    • A tert-butoxycarbonyl (Boc) protecting group, which imparts specific solubility and reactivity characteristics.

A significant analytical challenge is the molecule's lack of a strong UV chromophore, making direct detection by standard HPLC-UV methods difficult at low concentrations.[8][9] The methods described below address this challenge through derivatization, mass spectrometry, or the use of alternative detection systems.

Method Selection: A Logic-Driven Approach

The choice of analytical method depends on the specific objective, such as determining enantiomeric excess, quantifying trace impurities, or performing routine assays. This guide details three primary methods, each suited for different analytical requirements.

Method_Selection Objective Analytical Objective Enantiomeric_Purity Enantiomeric Purity Assay (Primary Goal) Objective->Enantiomeric_Purity  Is stereoisomeric  purity the main concern? Trace_Quantification Trace Level Quantification (e.g., in biological matrix) Objective->Trace_Quantification  Is highest sensitivity  and specificity needed? Routine_QC Routine QC / Assay (No Mass Spec available) Objective->Routine_QC  Is a robust QC method  without MS required? Method1 Method 1: Chiral HPLC-UV (with Derivatization) Enantiomeric_Purity->Method1 Method3 Method 3: Chiral GC-MS (Orthogonal Method) Enantiomeric_Purity->Method3 Orthogonal Confirmation Method2 Method 2: LC-MS/MS (High Sensitivity & Specificity) Trace_Quantification->Method2 Routine_QC->Method1

Caption: Logic diagram for selecting the appropriate analytical method.

Method 1: Chiral HPLC with Pre-Column Derivatization and UV Detection

3.1 Principle & Causality

The primary amine of the analyte is reacted with a derivatizing agent to form a new molecule with high UV absorbance. This reaction must be quantitative and must not cause racemization at the chiral center. Salicylaldehyde is an excellent candidate, reacting with the primary amine to form a Schiff base (imine) that is highly UV-active.[10] The resulting derivative is then separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for separating N-protected amino compounds.[11][12]

3.2 Experimental Protocol

3.2.1 Reagents and Materials

  • This compound reference standard

  • Racemic tert-butyl 4-aminoazepane-1-carboxylate (for peak identification)

  • Salicylaldehyde (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • n-Hexane (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

3.2.2 Standard and Sample Preparation

  • Derivatizing Solution Preparation: Prepare a 10 mg/mL solution of salicylaldehyde in methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with methanol.

  • Derivatization Procedure:

    • To 500 µL of the Working Standard, add 500 µL of the Derivatizing Solution.

    • Vortex briefly and allow the reaction to proceed at room temperature for 20 minutes, protected from light.

    • The resulting solution contains the derivatized analyte at approximately 50 µg/mL.

  • Sample Preparation: Prepare samples using the same procedure to achieve a final expected concentration within the calibration range.

3.2.3 Chromatographic Conditions

ParameterConditionRationale
Instrument HPLC system with UV/Vis DetectorStandard equipment in most analytical labs.
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSPPolysaccharide-based CSPs are well-established for broad applicability in separating N-protected chiral amines and their derivatives.[12]
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Normal-phase conditions often provide superior selectivity for this class of compounds on polysaccharide CSPs. TFA is a modifier to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 25 °CProvides reproducible retention times. Temperature can be optimized (e.g., 15-35°C) to improve resolution.
Detection Wavelength 254 nm or λmax of the salicylaldehyde-imine derivativeThe Schiff base formed will have a strong absorbance, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume to avoid column overloading while providing a good detector response.

3.3 Validation Parameters (as per ICH Q2(R1)) [3][4][5]

  • Specificity: Inject derivatized blank, racemic standard, and (S)-enantiomer standard to confirm peak identity and ensure no interference from reagents. The (R)-enantiomer peak from the racemic injection should be well-resolved from the (S)-enantiomer.

  • Linearity: Prepare a calibration curve using at least five concentrations (e.g., 10-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy & Precision: Analyze samples at three concentration levels (e.g., low, medium, high) in triplicate. Recovery should be within 98-102%, and the relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. For enantiomeric impurity, the LOQ should be sufficient to detect the undesired enantiomer at the required specification limit (e.g., 0.1%).

Method 2: Chiral LC-MS/MS for High-Sensitivity Quantification

This method is ideal for applications requiring the highest sensitivity and selectivity, such as analyzing the compound in complex matrices (e.g., biological fluids) or for trace-level impurity analysis. It leverages the specificity of mass spectrometry, obviating the need for derivatization.

4.1 Principle & Causality

The analyte is separated on a chiral stationary phase and then detected by a tandem mass spectrometer (MS/MS). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates matrix interference. LC-MS/MS is well-suited for carbamate analysis.[13][14][15]

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample_Injection Sample_Injection Chiral_Column Chiral_Column Sample_Injection->Chiral_Column Separation of Enantiomers ESI_Source Electrospray Ionization ([M+H]+) Chiral_Column->ESI_Source Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data_System Detector->Data_System

Caption: Experimental workflow for LC-MS/MS analysis.

4.2 Experimental Protocol

4.2.1 Reagents and Materials

  • Reference standards as in Method 1.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

4.2.2 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as in Method 1, using 50:50 Acetonitrile:Water as the diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). The diluent should match the initial mobile phase composition.

  • Sample Preparation: Dilute samples with the mobile phase diluent to fall within the calibration curve range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required.[16]

4.2.3 Chromatographic and MS Conditions

ParameterConditionRationale
Instrument LC-MS/MS system (e.g., Triple Quadrupole)Required for high sensitivity and specificity via MRM.
Column Chirobiotic® T (150 x 2.1 mm, 5 µm) or equivalent macrocyclic glycopeptide CSPMacrocyclic glycopeptide CSPs are excellent for chiral separations of amino compounds in reversed-phase, which is compatible with ESI-MS.[17]
Mobile Phase A Water with 10 mM Ammonium Acetate + 0.1% Formic AcidVolatile buffers are essential for MS compatibility. Formic acid aids in protonation for positive ion mode.[17]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic mobile phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 minA gradient elution is used to ensure the compound elutes with good peak shape and to clean the column between injections.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak efficiency and reduce viscosity.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule. The amine groups are readily protonated.
MRM Transitions Precursor ([M+H]⁺): m/z 215.2 Product Ion: To be determinedThe precursor is the protonated molecule. Product ions must be determined by infusing the standard and performing a product ion scan. A likely fragment is the loss of the Boc group (m/z 159.2) or tert-butyl group (m/z 159.2).
Collision Energy (CE) To be optimizedThe voltage applied in the collision cell must be optimized to maximize the signal of the chosen product ion.

Method 3: Orthogonal Method - Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to confirm results from HPLC/LC-MS. It is particularly useful for identifying and quantifying volatile impurities. Due to the low volatility of the analyte, derivatization is mandatory.

5.1 Principle & Causality

The analyte must be chemically modified to increase its volatility and thermal stability for GC analysis.[18] A two-step derivatization is often effective: acylation of the amine followed by silylation of any remaining active hydrogens. Trifluoroacetic anhydride (TFAA) is a common acylation reagent that adds a trifluoroacetyl group, making the molecule more volatile and detectable by an electron-capture detector (ECD) if available, or easily fragmented in MS.[19][20]

5.2 Experimental Protocol

5.2.1 Reagents and Materials

  • Reference standards as in Method 1.

  • Trifluoroacetic anhydride (TFAA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

  • Pyridine (GC grade)

5.2.2 Derivatization and Sample Preparation

  • Sample Preparation: Evaporate a known amount of sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of TFAA. Cap tightly and heat at 70°C for 20 minutes.

  • Evaporation: Cool and evaporate the reagents under nitrogen.

  • Silylation (if needed): Add 100 µL of BSTFA + 1% TMCS. Cap and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the final derivatized solution into the GC-MS.

5.2.3 GC-MS Conditions

ParameterConditionRationale
Instrument Gas Chromatograph with Mass Selective DetectorStandard for volatile compound analysis.
Column Chirasil-Val or equivalent chiral GC column (e.g., 30m x 0.25mm x 0.25µm)Chiral GC columns are designed to separate enantiomers of derivatized amino compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100°C, hold 1 min, ramp at 10°C/min to 240°C, hold 5 minA temperature program is required to separate the analytes and elute them effectively. This program is a starting point for optimization.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization mode for GC-MS, provides reproducible fragmentation patterns.
Scan Range m/z 40-550A wide scan range to capture the molecular ion and key fragments of the derivatized analyte.

Summary and Conclusion

The quantification of this compound requires careful method selection based on the analytical objective.

  • For routine quality control and enantiomeric purity assessment, Chiral HPLC with pre-column derivatization is a robust and accessible method.

  • For high-sensitivity needs in complex matrices, Chiral LC-MS/MS is the gold standard, offering unparalleled specificity and low detection limits.

  • Chiral GC-MS provides a valuable orthogonal method for confirmation and analysis of volatile impurities, though it requires a more involved derivatization procedure.

Each method must be thoroughly validated according to ICH guidelines to ensure the reliability and accuracy of the data generated, ultimately supporting the development of safe and effective pharmaceutical products.[6][21]

References

Application Notes and Protocols for the Derivatization of the Amino Group in (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a valuable structural motif in medicinal chemistry, offering a three-dimensional framework that can effectively explore chemical space. Its derivatives have shown a wide range of biological activities, including antidiabetic, anticancer, and antiviral properties[1][2]. (S)-tert-butyl 4-aminoazepane-1-carboxylate is a key chiral building block, featuring a primary amino group at the 4-position that serves as a versatile handle for introducing diverse functionalities. The tert-butyloxycarbonyl (Boc) group on the ring nitrogen provides stability under various reaction conditions, allowing for selective derivatization of the primary amine.

This guide provides detailed protocols for four common and highly useful derivatizations of the primary amino group of this compound: N-acylation, N-sulfonylation, N-alkylation via reductive amination, and urea formation. These transformations are fundamental in the construction of compound libraries for drug discovery and lead optimization. For each method, we will delve into the rationale behind the chosen reagents and conditions, provide step-by-step procedures, and discuss the expected characterization of the products.

I. N-Acylation: Formation of Amides

N-acylation is a robust method for converting the primary amine into a stable amide linkage. This transformation is widely used to introduce a vast array of substituents, modulating the physicochemical properties of the parent molecule. The reaction of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices:

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it can also deprotonate the amine, increasing its nucleophilicity. Anhydrous dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the starting materials and reagents. The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: N-Benzoylation

This protocol describes the synthesis of (S)-tert-butyl 4-benzamidoazepane-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl 4-benzamidoazepane-1-carboxylate.

Characterization of (S)-tert-butyl 4-benzamidoazepane-1-carboxylate:
  • ¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton signal. Aromatic protons from the benzoyl group will be present in the downfield region.

  • ¹³C NMR: A new amide carbonyl carbon signal is expected to appear around 165-175 ppm. Signals corresponding to the aromatic carbons of the benzoyl group will also be present.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ should be observed at the expected mass.

II. N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation is another crucial transformation that yields highly stable sulfonamides. The sulfonamide group is a key pharmacophore found in numerous marketed drugs. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Causality Behind Experimental Choices:

Similar to acylation, a base like triethylamine or pyridine is essential to scavenge the HCl byproduct. Pyridine can also act as a catalyst. The reaction is typically performed in an aprotic solvent like DCM. The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkylsulfonyl groups.

Experimental Protocol: N-Tosylation

This protocol details the synthesis of (S)-tert-butyl 4-(4-methylphenylsulfonamido)azepane-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (tosyl chloride, 1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired sulfonamide.

Characterization of (S)-tert-butyl 4-(4-methylphenylsulfonamido)azepane-1-carboxylate:
  • ¹H NMR: Look for the appearance of a sulfonamide N-H proton, aromatic protons of the tosyl group, and a singlet for the methyl group of the tosyl moiety.

  • ¹³C NMR: Signals for the aromatic carbons of the tosyl group will be present, including the carbon attached to the sulfur atom.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ should be observed. A characteristic fragmentation pattern for arylsulfonamides is the loss of SO₂ (64 Da)[3].

III. N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a preferred strategy for N-alkylation as it avoids the over-alkylation issues often encountered with alkyl halides[1]. The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination[4]. It is less reactive than sodium borohydride and will preferentially reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound[1]. The reaction is often carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). A small amount of acetic acid can be used to catalyze the formation of the iminium ion.

Experimental Protocol: N-Isopropylation

This protocol describes the synthesis of (S)-tert-butyl 4-(isopropylamino)azepane-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCE, add acetone (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, methanol/DCM gradient) to obtain the pure N-isopropyl derivative.

Characterization of (S)-tert-butyl 4-(isopropylamino)azepane-1-carboxylate:
  • ¹H NMR: The primary amine protons will be replaced by a secondary amine proton. New signals for the isopropyl group (a septet and a doublet) will be present.

  • ¹³C NMR: New signals corresponding to the carbons of the isopropyl group will appear.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ should be observed at the expected m/z value.

IV. Urea Formation

The urea functional group is a common feature in biologically active molecules due to its ability to act as a hydrogen bond donor and acceptor. The most straightforward synthesis of an unsymmetrical urea involves the reaction of a primary amine with an isocyanate.

Causality Behind Experimental Choices:

This reaction is typically very efficient and clean, often proceeding without the need for a catalyst or base[5]. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The reaction is usually performed in an aprotic solvent like THF or DCM at room temperature.

Experimental Protocol: N-Phenyl Urea Formation

This protocol outlines the synthesis of (S)-tert-butyl 4-(3-phenylureido)azepane-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Slowly add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If a precipitate has formed, filter the solid and wash with cold hexanes. If no precipitate forms, purify the residue by trituration with hexanes or by flash column chromatography.

Characterization of (S)-tert-butyl 4-(3-phenylureido)azepane-1-carboxylate:
  • ¹H NMR: Expect to see two new N-H proton signals corresponding to the urea linkage, in addition to the aromatic protons of the phenyl group.

  • ¹³C NMR: A new urea carbonyl carbon signal should appear in the range of 155-160 ppm.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ will be the major ion observed.

Summary of Derivatization Protocols

Derivatization Reagents Base Solvent Temp. Time Purification
N-Acylation Acyl ChlorideTEA/DIPEADCM0 °C to RT2-4 hColumn Chromatography
N-Sulfonylation Sulfonyl ChlorideTEA/PyridineDCM0 °C to RT12-18 hColumn Chromatography
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃None (optional AcOH)DCE/THFRT12-24 hColumn Chromatography
Urea Formation IsocyanateNoneTHF/DCMRT1-3 hFiltration/Trituration

Visual Workflows

General Derivatization Workflow

Caption: General workflow for the derivatization of this compound.

Reductive Amination Mechanism

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction amine R-NH₂ imine Imine/Iminium Ion amine->imine + Carbonyl carbonyl R'C(=O)R'' carbonyl->imine product N-Alkyl Amine imine->product Reduction reductant NaBH(OAc)₃ reductant->imine

Caption: Simplified mechanism of reductive amination.

Conclusion

The protocols described herein provide a robust foundation for the derivatization of this compound, a key intermediate in pharmaceutical research. By employing these methods of N-acylation, N-sulfonylation, reductive amination, and urea formation, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The key to successful synthesis lies in the careful control of reaction conditions and appropriate purification and characterization of the final products. The stability of the Boc protecting group under these varied conditions underscores the utility of this building block in complex synthetic endeavors.

References

The Azepane Annulus: Harnessing (S)-tert-Butyl 4-Aminoazepane-1-carboxylate for Stereocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatlands - The Significance of 3D Scaffolds in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development where stereochemistry dictates biological activity. While traditional asymmetric synthesis has often relied on acyclic chiral auxiliaries and catalysts, there is a growing appreciation for the utility of conformationally constrained cyclic scaffolds. The seven-membered azepane ring, a privileged structure in medicinal chemistry, offers a unique three-dimensional architecture that can effectively translate resident chirality into stereocontrol over new bond formations.

This technical guide delves into the application of (S)-tert-butyl 4-aminoazepane-1-carboxylate , a versatile chiral building block, in the field of asymmetric synthesis. We will move beyond its passive role as a chiral starting material and explore its potential as an active participant in stereochemical induction. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, detailed experimental protocols, and the underlying principles that govern its application. The versatility of this compound stems from its distinct functionalities: a Boc-protected secondary amine within the azepane ring and a primary amino group at the C4 position, which serves as a handle for further chemical modification.[1]

Core Concept: The Chiral Azepane as a Stereochemical Directing Group

The fundamental premise behind the use of this compound in asymmetric synthesis lies in its conformationally biased seven-membered ring. The inherent chirality of the azepane scaffold can be exploited to create a chiral environment that influences the facial selectivity of reactions occurring at a prochiral center. This can be achieved through two primary strategies:

  • Use as a Chiral Auxiliary: The primary amino group can be temporarily appended to a substrate, and the bulky, chiral azepane ring can then direct the approach of a reagent to one face of the molecule over the other.

  • Formation of Chiral Ligands: The amino group serves as a versatile anchor for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. The azepane backbone provides a rigid and well-defined chiral pocket around the metal center, thereby inducing high levels of enantioselectivity.

Application Note I: Diastereoselective Reductive Amination

One of the most direct applications of this compound is in the diastereoselective synthesis of more complex chiral amines via reductive amination. The stereocenter at C4 of the azepane can influence the stereochemical outcome of the reduction of an imine formed with a prochiral ketone or aldehyde.

Scientific Rationale

The rationale for this diastereoselectivity is rooted in steric hindrance. The bulky Boc-protected azepane ring will preferentially adopt a conformation that minimizes steric interactions with the incoming hydride reagent. This directs the hydride to the less hindered face of the iminium intermediate, resulting in the formation of one diastereomer in excess.

Visualizing the Workflow

G cluster_0 Protocol Workflow start This compound + Prochiral Ketone step1 Imine Formation (e.g., Ti(OiPr)4, heat) start->step1 step2 Diastereoselective Reduction (e.g., NaBH(OAc)3) step1->step2 step3 Diastereomeric Product Mixture step2->step3 step4 Chromatographic Separation step3->step4 final Enantioenriched Chiral Amine step4->final

Caption: Workflow for Diastereoselective Reductive Amination.

Experimental Protocol: Diastereoselective Synthesis of a Chiral Secondary Amine

Objective: To synthesize a chiral secondary amine with high diastereoselectivity using this compound as a chiral auxiliary.

Materials:

  • This compound

  • Prochiral ketone (e.g., Acetophenone)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • To a solution of this compound (1.0 equiv.) and acetophenone (1.1 equiv.) in anhydrous DCM (0.5 M) is added Ti(OiPr)₄ (1.2 equiv.) at room temperature under an inert atmosphere (N₂ or Ar).

    • The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring the consumption of the starting amine by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature.

  • Diastereoselective Reduction:

    • In a separate flask, a solution of NaBH(OAc)₃ (1.5 equiv.) in anhydrous DCM is prepared.

    • The crude imine solution is slowly added to the NaBH(OAc)₃ solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until the imine is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃.

    • The mixture is stirred vigorously for 30 minutes, and then the layers are separated.

    • The aqueous layer is extracted with DCM (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to separate the diastereomers.

Expected Outcome: The reaction is expected to yield the two diastereomeric products in unequal amounts. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Interpretation
ParameterExpected Result
Yield 60-80% (after purification)
Diastereomeric Ratio > 70:30 (may vary with substrate)
Analytical Technique ¹H NMR, Chiral HPLC

Application Note II: Synthesis of a Chiral P,N-Ligand for Asymmetric Catalysis

The primary amino group of this compound is an excellent nucleophile for the introduction of a phosphine moiety, leading to the formation of a chiral P,N-ligand. Such ligands are highly valuable in transition metal-catalyzed asymmetric reactions, such as hydrogenation and allylic alkylation.

Scientific Rationale

The efficacy of these ligands stems from the creation of a well-defined and rigid chiral pocket around the metal center. The nitrogen and phosphorus atoms coordinate to the metal, while the bulky azepane ring projects into the space around the active site, sterically shielding one face of the substrate and forcing the reaction to proceed with high enantioselectivity.

Visualizing the Synthetic Pathway

G cluster_0 P,N-Ligand Synthesis start This compound step1 Reaction with 2-(diphenylphosphino)benzaldehyde (Reductive Amination) start->step1 product Chiral P,N-Ligand step1->product

Caption: Synthesis of a Chiral P,N-Ligand.

Experimental Protocol: Synthesis of a Novel Chiral P,N-Ligand

Objective: To synthesize a chiral P,N-ligand derived from this compound.

Materials:

  • This compound

  • 2-(Diphenylphosphino)benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • To a solution of this compound (1.0 equiv.) and 2-(diphenylphosphino)benzaldehyde (1.05 equiv.) in anhydrous DCE (0.2 M) is added a catalytic amount of acetic acid.

    • The mixture is stirred at room temperature for 1 hour.

    • NaBH(OAc)₃ (1.5 equiv.) is added in one portion, and the reaction is stirred at room temperature for 12-16 hours.

  • Work-up and Purification:

    • The reaction is quenched with saturated aqueous NaHCO₃.

    • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the chiral P,N-ligand.

Characterization Data
AnalysisExpected Features
¹H NMR Signals corresponding to the azepane ring, the Boc group, the diphenylphosphino group, and the aromatic protons.
³¹P NMR A single peak characteristic of a triarylphosphine.
Mass Spectrometry Molecular ion peak corresponding to the expected product.
Optical Rotation A specific rotation value indicating the chirality of the compound.

Future Outlook and Broader Impacts

The applications presented here represent a starting point for the broader utility of this compound in asymmetric synthesis. Further derivatization of the primary amino group can lead to a diverse array of chiral catalysts and auxiliaries, including ureas, thioureas, and amides, each with the potential for unique stereochemical control in various transformations. The development of novel chiral ligands based on this scaffold is a particularly promising avenue for future research, with potential applications in a wide range of metal-catalyzed reactions.[][3]

The continued exploration of such conformationally defined chiral building blocks is crucial for advancing the field of asymmetric synthesis and for the efficient and stereoselective production of new therapeutic agents and other high-value chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this synthetic sequence. Our goal is to explain the causality behind experimental choices, enabling you to improve yield, purity, and stereochemical control.

Synthetic Overview & Core Challenges

This compound is a valuable chiral building block in medicinal chemistry.[1] Its synthesis is typically a multi-step process, with the most common route involving the formation of a ketone intermediate, tert-butyl 4-oxoazepane-1-carboxylate, followed by a stereoselective introduction of the amine group.

The primary challenges that researchers face are:

  • Low Yield: Often stemming from inefficient ring expansion to form the azepane core or poor conversion during the reductive amination step.

  • Poor Enantioselectivity: Achieving high enantiomeric excess (ee) for the desired (S)-enantiomer is critical and often requires careful optimization or a dedicated resolution step.

  • Impurity Profile: Side reactions can lead to complex mixtures that are difficult to purify.

This guide will address each of these challenges systematically.

G General Synthetic Workflow cluster_0 Step 1: Azepane Core Synthesis cluster_1 Step 2: Chiral Amine Introduction start N-Boc-4-piperidone ketone tert-Butyl 4-oxoazepane-1-carboxylate start->ketone Ring Expansion (e.g., with Ethyl Diazoacetate) racemate Racemic tert-Butyl 4-aminoazepane-1-carboxylate ketone->racemate Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) final_product (S)-tert-Butyl 4-aminoazepane-1-carboxylate racemate->final_product Chiral Resolution (e.g., Diastereomeric Salt Crystallization) G Decision Tree for Achieving Enantiopurity start Start with Racemic 4-aminoazepane strategy Choose Resolution Strategy start->strategy salt Diastereomeric Salt Formation strategy->salt Most Common chrom Chiral Chromatography strategy->chrom Analytical/Small Scale enzymatic Enzymatic Resolution strategy->enzymatic Green Chemistry step1_salt 1. React with Chiral Acid (e.g., Tartaric Acid) salt->step1_salt step1_chrom 1. Select Chiral Stationary Phase (e.g., polysaccharide-based) chrom->step1_chrom step1_enzymatic 1. Screen for Suitable Enzyme (e.g., Lipase, Transaminase) enzymatic->step1_enzymatic step2_salt 2. Selective Crystallization step1_salt->step2_salt step3_salt 3. Isolate Salt & Liberate Free Amine step2_salt->step3_salt final Obtain (S)-Enantiomer step3_salt->final step2_chrom 2. Optimize Mobile Phase step1_chrom->step2_chrom step3_chrom 3. Collect Enantiopure Fractions step2_chrom->step3_chrom step3_chrom->final step2_enzymatic 2. Perform Selective Acylation or Amine Transfer step1_enzymatic->step2_enzymatic step3_enzymatic 3. Separate Product from Unreacted Enantiomer step2_enzymatic->step3_enzymatic step3_enzymatic->final

References

troubleshooting side reactions in (S)-tert-butyl 4-aminoazepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of this critical pharmaceutical building block.

Introduction

This compound is a vital chiral intermediate in modern drug discovery, prized for its seven-membered ring scaffold which can act as a flexible β-turn mimic in bioactive molecules.[1] Its synthesis, while conceptually straightforward, presents several challenges related to stereocontrol, byproduct formation, and purification. This guide addresses the most common issues in a practical, question-and-answer format.

Common Synthetic Pathway Overview

A prevalent and industrially relevant route to this compound begins with the precursor tert-butyl 4-oxoazepane-1-carboxylate. This key intermediate is often prepared via a ring expansion of a corresponding piperidone derivative or can be sourced commercially.[2][3] The crucial transformation is the stereoselective reductive amination of the ketone to install the amine group with the desired (S)-configuration.

G cluster_0 Synthesis of Key Precursor cluster_1 Stereoselective Amination A 1-Boc-piperid-4-one B tert-Butyl 4-oxoazepane- 1-carboxylate A->B  Ring Expansion (e.g., with ethyl diazoacetate) [1] C (S)-tert-butyl 4-aminoazepane- 1-carboxylate B->C  Asymmetric Reductive Amination or Reductive Amination & Chiral Resolution caption General synthetic workflow.

Caption: General synthetic workflow.

Troubleshooting Guide & FAQs

Part 1: Reductive Amination & Stereoselectivity

This stage is the most critical for establishing the final product's stereochemistry and is often the source of significant side reactions.

Q1: My reductive amination of tert-butyl 4-oxoazepane-1-carboxylate is resulting in a low yield of the desired amine. What are the likely causes?

A1: Low yields in this reductive amination are typically due to incomplete imine formation, deactivation of the reducing agent, or competing side reactions.

  • Incomplete Imine Formation: The initial condensation of the amine source (e.g., ammonia or an ammonia equivalent) with the ketone to form the iminium intermediate is a reversible equilibrium.

    • Troubleshooting:

      • Water Removal: Ensure anhydrous conditions. Water is a byproduct of imine formation and can push the equilibrium back to the starting materials. Using a dehydrating agent like molecular sieves can be beneficial.

      • pH Control: The reaction is pH-sensitive. The pH should be weakly acidic (typically 4-6) to facilitate ketone protonation without excessively protonating the amine nucleophile. An acetic acid/sodium acetate buffer system is often effective.

  • Reducing Agent Potency: The choice and handling of the reducing agent are crucial.

    • Troubleshooting:

      • Reagent Selection: Sodium triacetoxyborohydride (STAB) is often preferred as it is less basic and more tolerant of mildly acidic conditions than sodium cyanoborohydride (NaBH₃CN).[4]

      • Reagent Quality: Ensure your reducing agent is not hydrolyzed from improper storage. Use freshly opened or properly stored reagents.

Q2: I am observing poor enantioselectivity in my asymmetric reductive amination. How can I improve the e.e. (enantiomeric excess)?

A2: Achieving high enantioselectivity depends on the effective transfer of chirality from a catalyst or auxiliary to the imine intermediate during reduction.

  • Chiral Catalyst/Auxiliary Inefficiency: The chosen chiral source may not be optimal for this specific substrate.

    • Troubleshooting:

      • Catalyst Screening: If using a catalytic asymmetric approach, screen different chiral ligands and metal precursors. The steric and electronic properties of the ligand are paramount.

      • Chiral Auxiliary: When using a chiral auxiliary (e.g., a chiral amine source), ensure it is of high enantiomeric purity. The bulk of the auxiliary can significantly influence the facial selectivity of the reduction.

  • Reaction Conditions: Temperature and solvent can have a profound impact on the transition states that determine stereoselectivity.

    • Troubleshooting:

      • Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by increasing the energy difference between the diastereomeric transition states.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents (e.g., DCM, THF, Toluene).

ParameterRecommendation for Higher EnantioselectivityRationale
Temperature Lowering the reaction temperature (e.g., to 0 °C or below)Increases the energy difference between diastereomeric transition states, favoring the formation of one enantiomer.
Catalyst/Ligand Screen a library of chiral ligandsThe steric and electronic properties of the ligand are crucial for effective chiral induction.
Solvent Test solvents with varying polarities (e.g., DCM, THF, Toluene)The solvent can affect the conformation of the reaction intermediates and the catalyst complex.
Concentration Optimize reactant concentrationsCan influence reaction kinetics and potentially suppress side reactions that may lower enantioselectivity.

Q3: My reaction produces a significant amount of a dialkylated or tertiary amine byproduct. How can I prevent this?

A3: This is a classic side reaction in reductive aminations where the desired primary or secondary amine product is more nucleophilic than the starting amine and reacts with the remaining imine intermediate.[4][5]

  • Mechanism of Over-alkylation: The newly formed amine attacks another molecule of the iminium ion, leading to a dialkylated species after reduction.

G A Ketone + NH3 ⇌ Imine B Imine A->B C Desired Primary Amine (Product) B->C E [H] D Dialkylated Byproduct C->D Reacts with more Imine F [H]

Caption: Pathway to over-alkylation.

  • Troubleshooting & Prevention:

    • Use Excess Amine: Employing a large excess of the initial amine source (e.g., ammonia) can statistically disfavor the product amine from competing for the imine.

    • One-Pot Boc Protection: A highly effective strategy is to perform a tandem reductive amination and in-situ Boc protection.[4] The primary amine product is immediately capped with a Boc group, rendering it non-nucleophilic and preventing further reaction.

Part 2: Chiral Resolution

If a racemic synthesis is performed, a resolution step is necessary to isolate the desired (S)-enantiomer.

Q4: My chiral resolution using a diastereomeric salt is giving low yields and/or poor enantiomeric enrichment. What can I do?

A4: The success of classical resolution hinges on the differential solubility of the two diastereomeric salts formed between your racemic amine and a chiral acid.

  • Poor Crystal Formation: The salts may be too soluble, or may "oil out" instead of crystallizing.

    • Troubleshooting:

      • Solvent Screening: This is the most critical parameter. Systematically screen a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).

      • Cooling Rate: Allow the solution to cool slowly to promote the formation of well-ordered crystals. Crash cooling often traps impurities and the undesired diastereomer.

      • Concentration: Carefully adjust the concentration. A solution that is too dilute will not crystallize, while one that is too concentrated may cause both diastereomers to precipitate.

  • Sub-optimal Resolving Agent: The chosen chiral acid may not form a well-differentiating salt pair with your amine.

    • Troubleshooting:

      • Screen Chiral Acids: Test other commercially available chiral resolving agents, such as (S)-(+)-mandelic acid, (+)-tartaric acid derivatives (like D-DTTA), or (R)-(-)-camphorsulfonic acid.

Part 3: Purification

Q5: How can I effectively remove unreacted ketone precursor and other neutral byproducts from my final product?

A5: The basicity of the amino group in your product allows for a straightforward and highly effective purification by acid-base extraction.

  • Protocol: Purification by Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone) will remain in the organic layer.

    • Separation: Separate the layers and discard the organic layer containing the impurities.

    • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10). This will deprotonate your amine, causing it to precipitate or become extractable.

    • Product Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (e.g., DCM).

    • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-tert-butyl 4-aminoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for downstream applications.[1]

This document will address common challenges encountered during its purification, including issues related to chiral purity, removal of synthetic byproducts, and the stability of the Boc-protecting group.

I. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q1: My final product shows contamination with the (R)-enantiomer. How can I improve the enantiomeric excess?

Root Cause: Incomplete chiral resolution during synthesis or racemization during workup or purification can lead to enantiomeric contamination. The primary amino group in the azepane ring is a key chiral center, and its stereochemical integrity is paramount.

Recommended Solution: Chiral Supercritical Fluid Chromatography (SFC)

For the separation of enantiomers of primary amines, chiral Supercritical Fluid Chromatography (SFC) is often a superior technique compared to traditional chiral HPLC.[2][3] SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[4][5][6]

Detailed Protocol for Chiral SFC Separation:

  • Column Selection: A crown ether-based chiral stationary phase (CSP), such as Crownpak® CR-I (+), is highly effective for separating primary amines.[2] Polysaccharide-based or Pirkle-type CSPs can also be considered.

  • Mobile Phase:

    • Supercritical Fluid: Carbon dioxide (CO2) is the most common primary eluent.[5]

    • Co-solvent: Methanol is a typical co-solvent.

    • Additive: A basic additive like diethylamine (DEA) or triethylamine (TEA) is often necessary to improve peak shape and reduce tailing of the amine.[4] A typical concentration is 0.1-2.0%.

  • Instrumentation: A standard SFC system equipped with a back-pressure regulator is required.

  • Method Development:

    • Start with an isocratic elution of 80:20 (CO2:Methanol with 0.1% DEA) at a flow rate of 2 mL/min.

    • Monitor the separation by UV detection.

    • Optimize the co-solvent percentage and additive concentration to achieve baseline separation of the enantiomers.

    • Note: The elution order of enantiomers can be reversed by using the opposite enantiomeric form of the chiral column (e.g., CR-I (-)).[2]

Q2: I am observing significant loss of the Boc-protecting group during purification by reversed-phase HPLC. What is causing this and how can I prevent it?

Root Cause: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[7][8] The use of acidic mobile phase modifiers, such as trifluoroacetic acid (TFA), in reversed-phase HPLC can lead to partial or complete cleavage of the Boc group, especially during the solvent evaporation step where the acid concentration increases.[9]

Recommended Solutions:

1. Modification of HPLC Conditions:

  • Avoid Strong Acids: Replace TFA with a less acidic modifier like formic acid or acetic acid.[9] While this may slightly compromise peak shape and resolution, it will significantly improve the stability of the Boc group.

  • Use a Buffered Mobile Phase: Employing a neutral pH buffer, such as ammonium acetate or sodium phosphate, can effectively prevent Boc-group cleavage.[9]

  • Minimize Exposure Time: If TFA must be used, keep the concentration low (e.g., 0.05-0.1%) and process the fractions immediately after collection.[9]

  • Lyophilization: Instead of rotary evaporation, lyophilize (freeze-dry) the collected fractions to remove the solvent and volatile acids at low temperatures, which helps to preserve the Boc group.[9]

2. Alternative Purification Technique: Normal-Phase Chromatography

Normal-phase chromatography on silica gel is a suitable alternative as it avoids acidic conditions.

Detailed Protocol for Normal-Phase Flash Chromatography:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) is often necessary to prevent peak tailing of the amine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[10]

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the pure product.

Q3: My purified product is an oil and I cannot get it to solidify or crystallize. How can I obtain a solid product?

Root Cause: The presence of residual solvents or minor impurities can inhibit crystallization, causing the compound to remain as a viscous oil.[11][12] Some Boc-protected amino compounds are also inherently difficult to crystallize.

Recommended Solutions:

  • Thorough Drying: Ensure all residual solvents from the workup and purification are completely removed under high vacuum, possibly with gentle heating (e.g., 40 °C).[11]

  • Trituration: If the product is an oil after evaporation, trituration with a non-polar solvent in which the compound is insoluble (e.g., hexanes, diethyl ether) can induce solidification.[11][12]

  • Recrystallization:

    • Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Anti-Solvent Addition: Dissolve the oil in a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes, pentane) until turbidity is observed. Allow the solution to stand undisturbed to promote crystal growth.

  • Seed Crystal Introduction: If a small amount of solid material has been previously obtained, adding a seed crystal to the supersaturated solution can initiate crystallization.[13][14]

Technique Description Key Considerations
Thorough Drying Removal of residual solvents under high vacuum.Gentle heating may be applied, but monitor for decomposition.
Trituration Stirring the oil with a non-polar solvent.The product should be insoluble in the chosen solvent.
Recrystallization Dissolving in a hot solvent and cooling, or using a solvent/anti-solvent system.Requires careful solvent selection and controlled cooling.
Seeding Introducing a small crystal to a supersaturated solution.A seed crystal must be available.

II. Frequently Asked Questions (FAQs)

Q: What are the common impurities I should expect in the synthesis of this compound?

A: Common impurities can include:

  • The corresponding (R)-enantiomer.

  • Starting materials from the synthesis.

  • Byproducts from the Boc-protection step, such as di-tert-butyl carbonate.

  • The de-protected 4-aminoazepane if acidic conditions were used during workup.

Q: Can I use derivatization to aid in the purification or analysis of this compound?

A: Yes, derivatization can be a useful tool. For analytical purposes, the primary amine can be derivatized with a chromophoric or fluorophoric reagent to enhance detection in HPLC.[15] However, for preparative purification, it is generally preferable to purify the compound directly to avoid additional synthetic steps.

Q: What is the expected appearance and stability of pure this compound?

A: The pure compound is typically a solid or a viscous oil.[1] It is stable under standard storage conditions (refrigerated, dry). However, it is sensitive to strong acids, which will cleave the Boc-protecting group.[16][17]

Q: Are there any specific safety precautions I should take when handling this compound?

A: According to available safety data, tert-butyl 4-aminoazepane-1-carboxylate may cause skin and eye irritation, as well as respiratory irritation.[18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood.

III. Visualized Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude (S)-tert-butyl 4-aminoazepane-1-carboxylate check_enantiopurity Is enantiomeric purity a concern? start->check_enantiopurity check_boc_stability Are acidic conditions permissible? check_enantiopurity->check_boc_stability No sfc Chiral SFC check_enantiopurity->sfc Yes normal_phase Normal-Phase Chromatography check_boc_stability->normal_phase Yes rp_hplc_modified Reversed-Phase HPLC (non-acidic modifier) check_boc_stability->rp_hplc_modified No check_physical_form Is the product a solid? sfc->check_physical_form normal_phase->check_physical_form rp_hplc_modified->check_physical_form crystallization Induce Crystallization (Trituration/Recrystallization) check_physical_form->crystallization No final_product Pure Solid Product check_physical_form->final_product Yes oily_product Pure Oily Product check_physical_form->oily_product If solid not required crystallization->final_product

Caption: Decision tree for selecting a purification strategy.

IV. References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search. 2

  • De Klerck, K., Vander Heyden, Y., & Mangelings, D. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. --INVALID-LINK--

  • Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers. (n.d.). Benchchem. 19

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. 5

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. 9

  • Crystallization method of Boc-amino acid. (n.d.). Patsnap. 13

  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents. 14

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (n.d.). ResearchGate. 6

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. (n.d.). Benchchem. 11

  • Stability of the Boc Protecting Group: A Comparative Guide for Researchers. (n.d.). Benchchem. 7

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. 16

  • tert-Butyl 4-aminoazepane-1-carboxylate. (n.d.). PubChem. 18

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. 17

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. 8

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. 12

  • This compound. (n.d.). Pharmaffiliates. 1

  • Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography. (n.d.). Benchchem. 10

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. 15

References

Technical Support Center: Navigating the Acidic Deprotection of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-tert-butyl 4-aminoazepane-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered during the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from this versatile azepane building block. Our goal is to equip you with the scientific rationale and practical protocols to achieve clean, efficient, and reproducible deprotection outcomes.

Introduction: Understanding the Chemistry at Play

This compound is a valuable chiral building block in medicinal chemistry. The Boc group is a widely used protecting group for the secondary amine of the azepane ring due to its stability under a variety of synthetic conditions and its facile removal under acidic conditions.[1][] However, the very nature of acid-catalyzed deprotection introduces potential stability issues that can impact yield, purity, and the integrity of the final product.

The generally accepted mechanism for Boc deprotection involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is subsequently protonated by the acid to form the corresponding salt.[3][4] The primary challenge arises from the highly reactive tert-butyl cation generated during this process.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I might encounter during the acidic deprotection of this compound?

A1: The principal side product is the result of tert-butylation, where the electrophilic tert-butyl cation reacts with any available nucleophiles in the reaction mixture.[1][6] In the context of this specific molecule, potential nucleophiles include the newly deprotected secondary amine of another molecule or even the primary amine at the 4-position, leading to undesired N-alkylation. If your downstream reaction involves other nucleophilic functional groups (e.g., thiols, electron-rich aromatic rings), they are also susceptible to tert-butylation.[6] Another potential issue is incomplete deprotection, resulting in a mixture of starting material and product.[1]

Q2: I'm observing incomplete deprotection. What are the likely causes and how can I resolve this?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Stoichiometry: The acidic conditions may not be potent enough or the molar excess of the acid may be too low to drive the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for this specific substrate.[1]

  • Solvent Effects: The choice of solvent can influence the reaction rate. While dichloromethane (DCM) is common, its ability to dissolve the starting material and the resulting amine salt can affect reaction kinetics.[7]

To address this, consider increasing the concentration of the acid (e.g., moving from 20% TFA in DCM to 50% TFA in DCM), extending the reaction time, or moderately increasing the temperature while carefully monitoring for side product formation.[8][9]

Q3: Can the seven-membered azepane ring itself degrade or rearrange under strong acidic conditions?

A3: Saturated seven-membered rings like the azepane core are generally stable under the acidic conditions typically used for Boc deprotection.[10][11] Unlike some unsaturated seven-membered rings that can exhibit aromatic or anti-aromatic character, the saturated azepane ring lacks the electronic features that would make it prone to acid-catalyzed rearrangement or cleavage.[12][13] The primary stability concern lies with the protecting group and other functional groups on the molecule, not the carbocyclic core itself.

Q4: What are "scavengers" and should I be using them for this deprotection?

A4: Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation, thereby preventing it from reacting with your desired product or other nucleophilic species.[1][6] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or even water in small amounts.[1][14] For the deprotection of this compound, especially if you are working with sensitive substrates in subsequent steps, the use of a scavenger is highly recommended to ensure a cleaner reaction profile.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the acidic deprotection of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Deprotected Product 1. Incomplete reaction.[1] 2. Product loss during work-up (amine salt may be water-soluble). 3. Formation of multiple side products.[5]1. Increase acid concentration, reaction time, or temperature. Monitor by TLC or LC-MS.[8][15] 2. Avoid aqueous work-ups if possible. Evaporate the volatiles and triturate the residue with a non-polar solvent like diethyl ether to precipitate the amine salt.[5][16] 3. Add a scavenger (e.g., 5% v/v triethylsilane) to the reaction mixture.[1]
Presence of a Major Side Product with +56 Da Mass Shift tert-Butylation of the product amine.[5]1. Add a scavenger such as triethylsilane or thioanisole to the reaction.[1] 2. Use milder deprotection conditions (e.g., 4M HCl in dioxane instead of neat TFA) which may generate the tert-butyl cation more slowly.[5]
Reaction is Sluggish or Stalls 1. Poor quality or wet acidic reagent (e.g., TFA can absorb water).[1] 2. Insufficient acid stoichiometry.1. Use a fresh bottle of high-purity acid. 2. Ensure at least 10-20 equivalents of acid are used, or use the acid as the co-solvent (e.g., 1:1 TFA:DCM).[8]
Difficulty in Isolating the Product The resulting amine salt may be an oil or hygroscopic.1. After removing the acid and solvent in vacuo, co-evaporate with a solvent like toluene to remove residual acid.[5] 2. Attempt to precipitate the salt by adding a non-polar solvent like diethyl ether or pentane and scratching the flask. 3. Alternatively, perform a basic work-up (e.g., with saturated NaHCO₃) to obtain the free amine, which may be easier to handle, but be mindful of its potential solubility in water.[15]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This is a robust and widely used method for Boc deprotection.

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add trifluoroacetic acid (TFA) (10-20 equiv., or a 1:1 v/v mixture with DCM).[8]

  • If desired, add a scavenger such as triethylsilane (1-2 equiv.).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.[5]

  • The resulting TFA salt of (S)-4-aminoazepane can often be used directly in the next step or triturated with diethyl ether to yield a solid.

Protocol 2: Milder Boc Deprotection with HCl in 1,4-Dioxane

This method is an alternative to TFA and can sometimes provide a cleaner reaction profile.

  • Suspend or dissolve this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.[15]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[5]

Visualization of Key Processes

Boc Deprotection Mechanism and Side Reaction

Boc_Deprotection Start (S)-tert-butyl 4-aminoazepane-1-carboxylate Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tBu_Cation tert-Butyl Cation (Reactive) Protonated->tBu_Cation Product_Salt (S)-4-Aminoazepane (Ammonium Salt) CarbamicAcid->Product_Salt - CO₂ Side_Product tert-Butylated Side Product tBu_Cation->Side_Product + Nucleophile Trapped_tBu Trapped Cation tBu_Cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TES)

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection (Monitored by TLC/LC-MS) Check_Reagents Check Acid Quality (Fresh Bottle?) Start->Check_Reagents Increase_Time Increase Reaction Time Check_Reagents->Increase_Time Reassess Re-evaluate Reaction Increase_Time->Reassess Increase_Temp Increase Temperature (e.g., to 40°C) Increase_Temp->Reassess Increase_Acid Increase Acid Concentration (e.g., 50% TFA) Increase_Acid->Reassess Reassess->Increase_Temp No Reassess->Increase_Acid No, still incomplete Success Complete Deprotection Reassess->Success Yes

Caption: A decision tree for troubleshooting incomplete reactions.

References

Technical Support Center: Minimizing Epimerization in Reactions with (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-tert-butyl 4-aminoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral building block. The unique seven-membered ring structure of the azepane core introduces specific stereochemical challenges.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your molecules during synthesis.

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[4] However, the chiral center at the C4 position is susceptible to epimerization under certain reaction conditions, leading to the formation of the undesired (R)-enantiomer. This can significantly impact the biological activity and purity of the final product. This guide will equip you with the knowledge to minimize or prevent this unwanted side reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Significant Epimerization Observed During Amide Coupling Reactions

Question: I am performing an amide coupling reaction between this compound and a carboxylic acid, but I am observing a significant amount of the epimerized product. What are the likely causes and how can I mitigate this?

Answer: Epimerization during amide bond formation is a common challenge, especially with chiral amines.[5][6] The primary cause is the activation of the carboxylic acid, which can lead to the formation of intermediates that facilitate the loss of stereochemical integrity.[7] Here’s a breakdown of the contributing factors and solutions:

Primary Causes:

  • Base-Mediated Enolization: The presence of a strong base can deprotonate the α-proton of an activated carboxylic acid intermediate, leading to a planar enolate that can be protonated from either face, resulting in racemization.[7] While the chirality in your case is on the amine, a strong base can still promote side reactions that lead to epimerization.

  • High Reaction Temperatures: Increased temperatures provide the necessary activation energy for the epimerization process to occur more readily.[8][9][10][11][12]

  • Prolonged Reaction Times: Longer exposure to reaction conditions that can cause epimerization increases the likelihood of its occurrence.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.[13][14][15]

Solutions:

Parameter Recommendation Rationale
Base Selection Use a hindered, non-nucleophilic base such as 2,4,6-collidine or a weak base like pyridine.[16] If possible, avoid strong bases like triethylamine or diisopropylethylamine (DIPEA).Hindered bases are less likely to cause deprotonation at the chiral center. Weaker bases reduce the overall basicity of the reaction medium, disfavoring epimerization pathways.[17]
Temperature Control Conduct the reaction at a lower temperature, typically between 0 °C and room temperature.[16][18]Lowering the temperature reduces the kinetic energy of the molecules, making it more difficult to overcome the activation energy barrier for epimerization.[9][11]
Coupling Reagent Employ coupling reagents known for low epimerization rates, such as T3P® (Propylphosphonic Anhydride) with pyridine, HATU, HCTU, or TSTU.[5][13][19][20]These reagents promote rapid amide bond formation, minimizing the lifetime of reactive intermediates that are susceptible to epimerization.[13][14]
Reaction Monitoring Closely monitor the reaction progress using techniques like TLC, LC-MS, or HPLC to stop the reaction as soon as the starting material is consumed.Minimizing reaction time reduces the exposure of the product to conditions that could cause epimerization.

Experimental Protocol: Low-Epimerization Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Activation: Add the coupling reagent (e.g., 1.1 equivalents of HATU) and a hindered base (e.g., 2.2 equivalents of 2,4,6-collidine). Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography.

Issue 2: Epimerization During Reductive Amination

Question: I am synthesizing a secondary amine via reductive amination of a ketone with this compound and am seeing epimerization. What steps can I take to improve the stereochemical purity?

Answer: Reductive amination involves the formation of an imine or enamine intermediate, which can be a source of epimerization if the chiral center is adjacent to the newly formed double bond.[6] While the chiral center in this compound is not directly at the reacting nitrogen, the reaction conditions can still promote epimerization.

Primary Causes:

  • Harsh Reducing Agents: Some reducing agents require acidic or basic conditions that can facilitate epimerization.

  • High Temperatures: As with other reactions, elevated temperatures can promote the loss of stereochemical integrity.[8][9][10][11][12]

  • Equilibration of Imines/Enamines: The intermediate imine or enamine can undergo equilibration, leading to a mixture of diastereomers before reduction.

Solutions:

Parameter Recommendation Rationale
Reducing Agent Use mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[6]These reagents are effective under neutral or mildly acidic conditions, which are less likely to cause epimerization.
pH Control Maintain a neutral to slightly acidic pH (around 5-6) during the reaction.This pH range favors imine formation without promoting excessive acid- or base-catalyzed epimerization.
Temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature).[16]Lower temperatures will slow down the rate of any potential epimerization side reactions.
Biocatalysis Consider using a reductive aminase (RedAm) enzyme.RedAms can offer high stereoselectivity and operate under mild, aqueous conditions, significantly reducing the risk of epimerization.[21][22][23]
Issue 3: Difficulty in Detecting and Quantifying Epimerization

Question: I suspect epimerization is occurring, but I'm having trouble confirming and quantifying it. What are the best analytical techniques for this?

Answer: Accurate detection and quantification of epimers are crucial for process optimization. Since epimers have the same mass, mass spectrometry alone is insufficient. Chromatographic and spectroscopic methods are essential.

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for separating and quantifying enantiomers and diastereomers.[24] A suitable chiral stationary phase (CSP) is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton NMR (¹H NMR): In some cases, the diastereotopic protons in the epimers will have different chemical shifts, allowing for quantification by integration.

    • Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two epimers, aiding in their resolution and quantification.

  • Gas Chromatography (GC) with a Chiral Column: This technique is suitable for volatile compounds. The amine may need to be derivatized to increase its volatility.[25]

Workflow for Analytical Method Development:

Caption: Workflow for detecting and quantifying epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of epimerization for this compound?

A1: The most likely mechanism involves the reversible formation of an enamine or a related planar intermediate under basic or acidic conditions. Abstraction of the proton at the C4 position, facilitated by a base, would lead to a planar achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the (S) and (R) epimers.

Caption: Proposed mechanism for the epimerization of the azepane.

Q2: Are there any general precautions I can take to minimize epimerization regardless of the reaction type?

A2: Yes, several general principles apply:

  • Use the mildest possible reaction conditions. This includes lower temperatures and avoiding strong acids or bases.[26]

  • Minimize reaction times. The longer the compound is exposed to potentially epimerizing conditions, the greater the risk.

  • Use high-purity starting materials and reagents. Impurities can sometimes catalyze side reactions, including epimerization.

  • Careful choice of solvent. The polarity of the solvent can influence the rate of epimerization.[18] It's often beneficial to screen a few different solvents.

Q3: How does the Boc protecting group influence the stereochemical stability?

A3: The tert-butoxycarbonyl (Boc) group is generally considered stable under many reaction conditions. However, under strongly acidic conditions used for its removal (e.g., trifluoroacetic acid), there is a potential for epimerization if the conditions are harsh or prolonged. It is advisable to use the mildest deprotection conditions possible and to analyze the stereochemical purity of the product after deprotection.

Q4: For which types of reactions is epimerization of this compound of greatest concern?

A4: Epimerization is of greatest concern in reactions that involve the formation of intermediates that can planarize the chiral center or reactions that are conducted under strongly basic or acidic conditions at elevated temperatures. Amide couplings, especially with hindered or electron-deficient carboxylic acids that require forcing conditions, and certain alkylation reactions are prime candidates for epimerization.

References

Technical Support Center: Scale-Up Production of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important pharmaceutical intermediate from the bench to production. We will move beyond simple procedural outlines to address the nuanced challenges that arise during scale-up, focusing on causality, safety, and process optimization.

The synthesis of this chiral azepane derivative, while conceptually straightforward, is fraught with potential pitfalls in a large-scale setting. Issues ranging from hazardous intermediates and challenging reductions to difficult purifications can impede progress and impact yield and purity. This document consolidates field-proven insights and troubleshooting strategies to help you anticipate and resolve these challenges effectively.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and logical synthetic route begins with the Boc protection of a suitable azepane precursor, followed by the introduction of an azide, and concludes with the reduction to the target primary amine. Each stage presents unique scale-up considerations.

Synthetic_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A tert-Butyl 4-oxoazepane-1-carboxylate B Reductive Amination & Azide Introduction A->B 1. Reductive Amination 2. Azidation C (S)-tert-butyl 4-azidoazepane-1-carboxylate B->C Intermediate D Azide Reduction C->D E (S)-tert-butyl 4-aminoazepane-1-carboxylate D->E Crude Product F Work-up & Isolation E->F G Final Product F->G

Caption: Common synthetic workflow for the target molecule.
Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Azide Reduction Stalls or Results in Low Yield

Question: We are performing a catalytic hydrogenation (H₂ with Pd/C) to reduce the azide intermediate, but the reaction is either incomplete after 24 hours or the yield is significantly lower than on the lab scale. What is happening?

Answer: This is a classic scale-up challenge related to mass transfer and catalyst activity. Several factors could be at play:

  • Cause A: Catalyst Deactivation/Poisoning: The palladium catalyst is highly sensitive to impurities.

    • Explanation: Sulfur-containing reagents or residual triphenylphosphine (if a Staudinger reaction was attempted previously) can poison the catalyst surface, rendering it inactive.[1] The azide itself can also coordinate to the catalyst surface, inhibiting hydrogenation.

    • Solution:

      • Material Purity: Ensure the azide intermediate is of high purity. Consider a charcoal treatment or a silica plug of the intermediate solution before introducing the catalyst.

      • Catalyst Selection: Use a high-quality, robust catalyst. For azides, sometimes a platinum-based catalyst like PtO₂ (Adams' catalyst) can be more resilient.[1][2]

      • Inert Atmosphere: Ensure the reactor is meticulously purged with nitrogen or argon before hydrogen is introduced to prevent catalyst oxidation.

  • Cause B: Poor Hydrogen Mass Transfer: On a larger scale, ensuring adequate mixing of a solid catalyst, a liquid substrate, and a gaseous reactant is difficult.

    • Explanation: If the agitation is insufficient, the catalyst settles, and the reaction becomes limited by the slow diffusion of hydrogen from the headspace into the liquid phase. The "hydrogen-starved" environment slows the reaction dramatically.

    • Solution:

      • Agitation Rate: Increase the stirrer speed. Use a reactor equipped with baffles and a gas-inducing impeller (e.g., a Rushton turbine) designed for three-phase reactions.

      • Hydrogen Pressure: Increasing the hydrogen pressure (within the reactor's safety limits) increases the concentration of dissolved hydrogen, driving the reaction forward.

      • Solvent Choice: A solvent with higher hydrogen solubility, like methanol or ethanol, is often preferred over THF or ethyl acetate for these reductions.

  • Cause C: Incomplete Reaction Due to Byproduct Inhibition:

    • Explanation: As the amine product forms, it can sometimes coordinate to the catalyst surface, competing with the azide and slowing down the reaction rate as the conversion increases.

    • Solution: Monitor the reaction closely by HPLC. If it stalls at >90% conversion, you may need to increase catalyst loading or pressure for the final push, or accept a slightly lower conversion and rely on purification to remove the starting material.

Issue 2: Purification of the Final Amine is Problematic

Question: After the azide reduction and work-up, we obtain a crude oil that is difficult to purify. Column chromatography is not viable for our 10 kg target scale, and crystallization attempts have failed. How can we isolate the product with high purity?

Answer: The target molecule, a Boc-protected diamine, is often a viscous oil or low-melting solid with high polarity and good water solubility, making standard purification challenging.

  • Strategy A: Acid/Base Extraction & Isolation as a Salt:

    • Explanation: The primary amine is basic and can be protonated to form a water-soluble salt, while non-basic impurities (like residual azide or phosphine oxide from a Staudinger reaction) remain in the organic phase.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).

      • Extract the organic solution with a stoichiometric amount of dilute aqueous acid (e.g., 1M HCl or citric acid). The product will move into the aqueous layer as the hydrochloride or citrate salt.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • To isolate the product, you can either basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH >10 and extract the free amine back into an organic solvent, or you can concentrate the aqueous layer to crystallize the salt form directly. The salt is often a more crystalline and stable solid than the free base.

  • Strategy B: Slurry and Re-crystallization Attempts:

    • Explanation: Even if the crude product is an oil, it may solidify upon trituration or slurrying in a non-polar solvent.

    • Solution:

      • Solvent Screening: Vigorously stir the crude oil in various non-polar solvents like hexanes, heptane, or diethyl ether. This can sometimes induce crystallization by "washing away" impurities that inhibit nucleation.

      • Seeding: If you have a small amount of pure, solid material from a lab-scale batch, use it to seed a supersaturated solution of the crude material.

      • Anti-Solvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., heptane) until turbidity persists. Allow the solution to slowly cool to promote crystal growth.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling multi-kilogram quantities of the azide intermediate?

A1: Organic azides are potentially explosive energetic materials, and their handling requires strict safety protocols.[3] The primary risks are:

  • Thermal Instability: Azides can decompose exothermically and violently upon heating. A Differential Scanning Calorimetry (DSC) analysis of the azide intermediate is mandatory before scale-up to determine the onset of decomposition.

  • Shock Sensitivity: While many organic azides are not shock-sensitive on their own, this should be tested.

  • Formation of Hydrazoic Acid (HN₃): In the presence of acid, sodium azide (a common reagent for forming the organic azide) can generate hydrazoic acid, which is highly toxic and explosive.[4] All reactions and work-ups involving azides should be performed under basic or strictly neutral conditions.

  • Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury) can form highly unstable and explosive heavy metal azides. Use glass-lined reactors and avoid contact with brass or bronze fittings.

Q2: We are considering using a Staudinger reaction (PPh₃/H₂O) instead of catalytic hydrogenation to avoid high-pressure equipment. What are the scale-up drawbacks?

A2: The Staudinger reaction is prized for its excellent chemoselectivity under mild conditions.[1][5] However, its primary drawback at scale is stoichiometric byproduct formation . The reaction generates a full equivalent of triphenylphosphine oxide (TPPO). Removing large quantities of TPPO from the product can be a significant purification challenge, often requiring extensive chromatography or multiple crystallizations. While hydrogenation has higher capital costs (pressure reactor), it generates only nitrogen gas as a byproduct, leading to a much cleaner and simpler work-up.

Q3: Our Boc-protection step using Boc₂O is sluggish. Can we simply increase the temperature?

A3: Increasing the temperature is a common strategy but should be done cautiously. Di-tert-butyl dicarbonate (Boc₂O) can decompose at elevated temperatures, especially in the presence of catalysts like DMAP.[6] A more effective approach is often to optimize the reaction conditions at room temperature:

  • Solvent: Ensure the amine is soluble. Aprotic solvents like THF, DCM, or acetonitrile are common.[6] For amine salts, a biphasic system with a base like NaHCO₃ or NaOH can be effective.[7][8]

  • Base: Using a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[8] However, be aware that DMAP can also catalyze the decomposition of Boc₂O.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of Boc₂O can help drive the reaction to completion.

Section 4: Comparative Data & Recommended Protocols
Table 1: Comparison of Azide Reduction Methods for Scale-Up
MethodReagentsTypical YieldKey AdvantagesKey Disadvantages & Scale-Up Issues
Catalytic Hydrogenation H₂, Pd/C, PtO₂85-99%[1]High yield, clean (N₂ byproduct), scalable, catalyst is recyclable.Requires pressure equipment, potential catalyst poisoning, mass transfer limitations, pyrophoric catalyst handling.
Staudinger Reaction PPh₃, H₂O80-95%[1]Excellent chemoselectivity, very mild conditions, no pressure needed.Stoichiometric TPPO byproduct complicates purification, can be slow.
Metal Hydride Reduction LiAlH₄, NaBH₄/CoCl₂HighPowerful reducing agent, rapid reaction.Poor chemoselectivity (reduces esters, etc.), highly exothermic, difficult to handle, requires careful quenching.[1][2]
Protocol 1: Kilogram-Scale Catalytic Hydrogenation of (S)-tert-butyl 4-azidoazepane-1-carboxylate

Safety Warning: This procedure involves high-pressure hydrogen and a potentially pyrophoric catalyst. It must be performed by trained personnel in a properly rated pressure reactor with appropriate safety measures.

  • Reactor Preparation: Ensure a 100L hydrogenator is clean, dry, and leak-tested.

  • Inerting: Purge the reactor three times with nitrogen to remove all oxygen.

  • Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of 10% Palladium on Carbon (50% wet, 500 g, ~5 wt% dry basis) in methanol (5 L).

  • Charging: Under a nitrogen atmosphere, charge the reactor with a solution of (S)-tert-butyl 4-azidoazepane-1-carboxylate (10.0 kg, 41.6 mol) in methanol (50 L). Transfer the catalyst slurry to the reactor via a transfer line, rinsing with additional methanol (5 L).

  • Hydrogenation:

    • Seal the reactor.

    • Begin agitation at 200-300 RPM.

    • Pressurize and vent with nitrogen three times.

    • Pressurize and vent with hydrogen (50 psi) three times.

    • Pressurize to 100 psi with hydrogen and maintain this pressure.

    • Maintain the internal temperature at 25-30°C. An exotherm may be observed initially; use jacket cooling as needed.

  • In-Process Control (IPC): Monitor the reaction by HPLC or TLC every 2 hours after hydrogen uptake ceases. The reaction is complete when <1% of the azide starting material remains. (Typical reaction time: 8-16 hours).

  • Filtration and Work-up:

    • Vent the hydrogen and purge the reactor three times with nitrogen.

    • Carefully filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and must be kept wet with methanol or water at all times. Quench the filter cake immediately after use by slowly adding it to a large volume of water.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

Section 5: Workflow Visualization

Troubleshooting_Azide_Reduction Start Problem: Azide Reduction is Stalling Check_Purity Is the azide starting material >98% pure? Start->Check_Purity Check_H2 Is hydrogen uptake observed initially? Check_Purity->Check_H2 Yes Purify_SM Action: Purify azide intermediate (e.g., silica plug, charcoal) before reduction. Check_Purity->Purify_SM No Check_Mixing Is agitation sufficient for slurry suspension? Check_H2->Check_Mixing Yes Check_Catalyst Action: Check catalyst quality. Consider fresh catalyst or increasing loading. Check_H2->Check_Catalyst No Increase_Agitation Action: Increase agitation speed. Use gas-entrainment impeller. Check_Mixing->Increase_Agitation No Product_Inhibition Potential Cause: Product Inhibition. Action: Drive to completion with more catalyst/pressure or proceed to purification. Check_Mixing->Product_Inhibition Yes Increase_Pressure Action: Increase H2 pressure (within safety limits). Increase_Agitation->Increase_Pressure Also Consider

Caption: Decision tree for troubleshooting catalytic hydrogenation.

References

Technical Support Center: Resolving Poor Solubility of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-tert-butyl 4-aminoazepane-1-carboxylate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges associated with this compound. Our goal is to equip you with both the theoretical understanding and practical protocols necessary to ensure successful experimental outcomes.

Introduction to the Compound

This compound is a bifunctional molecule featuring a seven-membered azepane ring. Its structure includes a primary amine (-NH2) at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This unique combination of a basic, hydrophilic amine and a bulky, lipophilic Boc group dictates its solubility characteristics, often leading to challenges in both aqueous and organic media. This guide will walk you through the principles and procedures to overcome these issues.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound not dissolving in neutral water?

The poor aqueous solubility of the compound in its neutral form is due to the presence of the large, nonpolar tert-butyl group and the azepane hydrocarbon backbone.[1] These lipophilic (hydrophobic) features dominate the molecule's character, making it difficult for polar water molecules to effectively solvate it, a principle often summarized as "like dissolves like."

FAQ 2: How can I significantly increase its solubility in an aqueous solution?

The most effective method is to modify the pH of the solution.[2][3][4] The primary amine group on the azepane ring is basic. By adding a dilute acid (e.g., HCl, TFA), you can protonate this amine group to form an ammonium salt (R-NH3+). This newly formed salt is ionic and vastly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[5][6] Most oral drugs are weak bases for this very reason; they become soluble in the acidic environment of the stomach.[6]

FAQ 3: What is the expected solubility in common organic solvents?

Due to the lipophilic Boc group, the compound generally exhibits good solubility in a range of common organic solvents.[7]

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF).[7]

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.[7]

  • Low/Insoluble: Hexanes, Petroleum Ether, Water (neutral).[8]

If you experience difficulty, gentle heating or sonication can often help overcome kinetic barriers to dissolution.[2][9]

FAQ 4: My compound dissolved in acid, but crashed out when I added a base for my reaction. What happened?

This is an expected chemical behavior. Adding a base (e.g., sodium bicarbonate, triethylamine) deprotonates the highly soluble ammonium salt, regenerating the neutral, poorly water-soluble form of the compound.[5] This causes it to precipitate from the aqueous solution. To avoid this, consider if your reaction can be performed under slightly acidic conditions or use a co-solvent system to maintain solubility even after neutralization.

FAQ 5: Can I use a co-solvent system to improve solubility for my reaction?

Absolutely. Using a co-solvent is a highly effective strategy.[3] This involves dissolving the compound in a water-miscible organic solvent first, before adding the aqueous components of your reaction.

  • Recommended Co-solvents: Methanol, Ethanol, Tetrahydrofuran (THF), Dioxane, and Acetonitrile.

  • General Procedure: Dissolve the this compound in the minimum required amount of the organic co-solvent, then slowly add your aqueous buffer or reagent solution to the organic solution while stirring.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solvent Selection

When facing solubility issues, a systematic screening of solvents is the most efficient path forward. The following workflow provides a logical sequence for identifying a suitable solvent system.

References

common impurities in (S)-tert-butyl 4-aminoazepane-1-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-tert-butyl 4-aminoazepane-1-carboxylate (CAS: 878630-84-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis, handling, and application of this versatile building block.[1][2] We will delve into the likely impurities, their origins, and robust methods for their removal, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my sample of this compound?

A1: Impurities can generally be categorized into several classes based on their origin in the synthetic process:

  • Process-Related Impurities: These originate from the synthetic route. A common pathway to the azepane ring involves the ring expansion of a piperidine precursor.[3] Therefore, unreacted starting materials like tert-butyl 4-oxopiperidine-1-carboxylate or intermediates such as tert-butyl 4-hydroxyazepane-1-carboxylate could be present.[4]

  • Stereoisomeric Impurities: The primary chiral impurity is the (R)-enantiomer . Its presence depends on the stereoselectivity of the synthesis. Enantiomeric excess (e.e.) is a critical purity parameter for this compound.

  • Reagent-Related Impurities: Residuals from the Boc-protection step, such as di-tert-butyl dicarbonate (Boc₂O) or its breakdown products (e.g., tert-butanol), can persist.

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[5][6] Inadvertent exposure to acidic conditions during workup or storage can lead to the formation of the deprotected compound, (S)-azepan-4-amine .

  • Side-Reaction Products: In some cases, minor side reactions like N-alkylation of the primary amine by reactive intermediates can occur, though this is less common with the sterically hindered Boc group in place.

Q2: How can I assess the purity of my sample?

A2: A multi-pronged analytical approach is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities. Look for unexpected signals, particularly in the aliphatic region for process-related impurities or the characteristic tert-butyl singlet for Boc-related species.

  • HPLC/UPLC-MS: This is the workhorse for purity assessment. A standard reversed-phase method can quantify most organic impurities. Mass spectrometry is invaluable for identifying the molecular weights of unknown peaks.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). A specialized chiral column (e.g., Daicel Chiralcel series) is required to separate the (S) and (R) enantiomers.[7]

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents (e.g., Dichloromethane, Ethyl Acetate, THF).

Q3: My sample has a slight yellow tint and a different consistency. What could be the issue?

A3: A pure sample of this compound is typically an off-white to white solid or a viscous oil. A color change or altered consistency often points to degradation or the presence of significant impurities. Partial deprotection to the free amine, which can be more susceptible to air oxidation, is a common cause. We recommend re-analyzing the sample by HPLC and NMR to identify the issue before use.

Troubleshooting Guides: Impurity Identification & Removal

This section provides detailed troubleshooting for specific impurity-related problems.

Problem 1: My NMR and MS data show the presence of (S)-azepan-4-amine (the deprotected compound).
  • Causality: This is almost always caused by the cleavage of the acid-labile Boc group.[5][8] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and a stable tert-butyl cation.[6] This can happen during an acidic aqueous workup (e.g., using HCl or KHSO₄), prolonged storage in non-neutral solvents, or chromatography on un-neutralized silica gel.

  • Troubleshooting Protocol: Removal via Liquid-Liquid Extraction

    This protocol leverages the difference in basicity between the Boc-protected amine (weakly basic) and the deprotected primary/secondary amines (strongly basic).

    • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution, such as 5% aqueous citric acid or dilute HCl (e.g., 0.1 M). The highly basic (S)-azepan-4-amine impurity will be protonated and move into the aqueous layer. The desired Boc-protected product will remain in the organic layer.

    • Separation: Carefully separate the organic layer. Be cautious, as excessive acid concentration can begin to cleave the Boc group on your desired product.[9]

    • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to remove residual acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Verification: Re-analyze the product by HPLC or NMR to confirm the removal of the impurity.

Problem 2: My chiral HPLC analysis indicates a low enantiomeric excess (e.e. < 98%).
  • Causality: The presence of the (R)-enantiomer is an intrinsic issue stemming from the synthesis itself. It indicates that the chiral induction step was not perfectly stereoselective. Enantiomers have identical physical properties (solubility, polarity) and cannot be separated by standard techniques like flash chromatography or recrystallization.

  • Troubleshooting Workflow: Improving Enantiomeric Purity

    G start Low e.e. Sample deriv Diastereomeric Derivatization (e.g., with Mosher's acid chloride or a chiral isocyanate) start->deriv React with a chiral resolving agent sep Separation of Diastereomers (Flash Chromatography or Recrystallization) deriv->sep Diastereomers now have different physical properties cleave Cleavage of Chiral Auxiliary sep->cleave Isolate desired diastereomer final High e.e. Product cleave->final Recover enantiopure product

    Caption: Workflow for enantiomeric enrichment.

  • Troubleshooting Protocol: Preparative Chiral HPLC

    For high-value applications, direct separation is the most effective method.

    • Method Development: Develop an analytical chiral HPLC method that provides baseline separation of the (S) and (R) enantiomers.

    • Scale-Up: Transfer the method to a preparative chiral column with the same stationary phase.

    • Fraction Collection: Inject the sample and collect the fractions corresponding to the desired (S)-enantiomer.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    • Purity Confirmation: Re-analyze the final product by chiral HPLC to confirm the enantiomeric excess.

Problem 3: My sample contains non-polar impurities, likely unreacted starting materials or Boc₂O.
  • Causality: These impurities are typically less polar than the desired product due to the presence of the free amino group on the product, which increases its polarity. Incomplete reaction or using a large excess of Boc₂O can lead to their presence in the final material.

  • Troubleshooting Protocol: Flash Column Chromatography

    This is the most common and effective method for removing impurities with different polarities.

    • Column Packing: Pack a silica gel column using a suitable solvent system (e.g., Hexane/EtOAc).

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (EtOAc, and often adding a small amount of a modifier like triethylamine or methanol). The less polar impurities will elute first.

    • Fraction Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC).

    • Product Collection: Collect the fractions containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Data Summary: Typical Chromatographic Conditions

Impurity TypeStationary PhaseTypical Mobile Phase SystemElution Order
Non-polar precursors Silica GelHexane / Ethyl Acetate1st (Early fractions)
This compound Silica GelDCM / Methanol (e.g., 95:5)2nd (Middle fractions)
Deprotected amine Silica GelDCM / Methanol / NH₄OH3rd (Late fractions or stuck on column)

Visual Guide to Common Impurities

Caption: Key structures related to product purity.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in modern drug discovery. Its inherent three-dimensional architecture provides an excellent framework for the development of novel therapeutics targeting the central nervous system and other complex biological systems. Specifically, the enantiomerically pure (S)-tert-butyl 4-aminoazepane-1-carboxylate serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The presence of a chiral center and a primary amino group allows for precise molecular recognition and interaction with biological targets, making the efficient and stereocontrolled synthesis of this intermediate a topic of considerable interest for researchers and drug development professionals. This guide provides an in-depth comparison of two distinct synthetic strategies for obtaining this valuable compound, offering insights into the practical advantages and disadvantages of each approach.

Route 1: Chiral Pool Synthesis from L-Lysine

This classical approach leverages the readily available and inexpensive chiral starting material, L-lysine, to construct the azepane ring with the desired stereochemistry. The synthesis involves a multi-step sequence of reactions to expand the piperidine ring of lysine into the seven-membered azepane ring.

Conceptual Workflow of Chiral Pool Synthesis

A N-α-Boc, N-ε-Cbz-L-lysine B N-α-Boc, N-ε-Cbz-L-pipecolic acid A->B Oxidative Cyclization C N-Boc-azepan-2-one B->C Ring Expansion (e.g., Diazomethane) D N-Boc-azepane C->D Reduction E N-Boc-azepan-4-one D->E Oxidation at C4 F This compound E->F Reductive Amination

Caption: Workflow for the chiral pool synthesis of this compound from L-lysine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-α-Boc-L-pipecolic acid from N-α-Boc-N-ε-Cbz-L-lysine To a solution of N-α-Boc-N-ε-Cbz-L-lysine in a suitable solvent, an oxidizing agent such as lead tetraacetate is added to induce an intramolecular cyclization, forming the piperidine ring of pipecolic acid.

Step 2: Ring Expansion to N-Boc-azepan-2-one The N-Boc-L-pipecolic acid is converted to its corresponding acid chloride and then treated with diazomethane to form a diazoketone. Subsequent Wolff rearrangement, typically promoted by silver catalysis, leads to the formation of the seven-membered lactam, N-Boc-azepan-2-one.

Step 3: Reduction of the Lactam to N-Boc-azepane The N-Boc-azepan-2-one is reduced to the corresponding cyclic amine, N-Boc-azepane, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Step 4: Oxidation to N-Boc-azepan-4-one A directed oxidation at the C4 position of the azepane ring is performed. This can be a challenging step and may require specific methodologies, such as a ruthenium-catalyzed oxidation.

Step 5: Reductive Amination to this compound The resulting N-Boc-azepan-4-one is subjected to reductive amination. This involves the formation of an imine or oxime intermediate, followed by reduction to the desired primary amine. The stereochemistry at C4 is established in this step, which can be a significant challenge.

Analysis of the Chiral Pool Route
Parameter Assessment
Overall Yield Likely to be low to moderate due to the multi-step nature of the synthesis.
Stereocontrol The initial stereocenter from L-lysine is retained, but the introduction of the stereocenter at C4 can be challenging and may require chiral auxiliaries or catalysts.
Scalability Can be challenging to scale up due to the use of hazardous reagents like diazomethane and strong reducing agents like LiAlH₄.
Cost L-lysine is an inexpensive starting material, but the multiple steps and use of specific reagents can increase the overall cost.
Safety & Environment The use of diazomethane is a significant safety concern. The generation of stoichiometric waste from oxidizing and reducing agents is an environmental drawback.

Route 2: Chemoenzymatic Synthesis via Asymmetric Reductive Amination

This modern approach utilizes a readily available racemic starting material and introduces the desired chirality in a key enzymatic step. This strategy often leads to higher efficiency and excellent enantioselectivity.

Conceptual Workflow of Chemoenzymatic Synthesis

A tert-Butyl 4-oxopiperidine-1-carboxylate B tert-Butyl 4-oxoazepane-1-carboxylate (racemic) A->B Ring Expansion (e.g., with ethyl diazoacetate) C This compound B->C Asymmetric Reductive Amination (Transaminase)

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate This starting material can be prepared on a large scale via the ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate in the presence of a Lewis acid catalyst. This reaction is well-documented for its industrial applicability.[1]

Step 2: Asymmetric Reductive Amination using a Transaminase The key step in this route is the enantioselective conversion of the prochiral ketone to the chiral amine. This is achieved using an (S)-selective ω-transaminase enzyme.[2][3] The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature. An amine donor, such as L-alanine or isopropylamine, is required in stoichiometric or excess amounts. The enzyme catalyzes the transfer of the amino group from the donor to the ketone substrate, generating the desired (S)-amine with high enantiomeric excess.[2]

Protocol for a typical transaminase reaction: To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing tert-butyl 4-oxoazepane-1-carboxylate, an excess of the amine donor (e.g., L-alanine), and pyridoxal 5'-phosphate (PLP) cofactor, the lyophilized ω-transaminase enzyme is added. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent and purified by column chromatography. To drive the equilibrium towards product formation, a system for the removal of the pyruvate byproduct can be employed, such as the use of lactate dehydrogenase and NADH.[2]

Analysis of the Chemoenzymatic Route
Parameter Assessment
Overall Yield Can be high, as the route is significantly shorter. The enzymatic step often proceeds with high conversion.
Stereocontrol Excellent enantioselectivity (>99% ee) is often achieved with engineered transaminases.[2]
Scalability Highly scalable. Biocatalytic processes are increasingly used in industrial settings for the synthesis of chiral amines.[4]
Cost The cost of the engineered enzyme can be a factor, but this is often offset by the high efficiency, reduced number of steps, and milder reaction conditions.
Safety & Environment This route is significantly greener and safer. It avoids the use of hazardous reagents and is performed in aqueous media under mild conditions.

Comparative Summary and Conclusion

FeatureRoute 1: Chiral Pool SynthesisRoute 2: Chemoenzymatic Synthesis
Starting Material Chiral (L-Lysine)Racemic (tert-Butyl 4-oxoazepane-1-carboxylate)
Number of Steps Multiple (5+ steps)Few (2 steps from a common precursor)
Overall Yield Low to ModerateHigh
Enantioselectivity Potentially problematic at C4Excellent (>99% ee)
Scalability ChallengingFavorable
Reagent Safety Hazardous reagents (diazomethane, LiAlH₄)Generally safe, aqueous conditions
Environmental Impact Significant waste generationMinimal waste, "green" process

References

A Senior Application Scientist's Guide to the Structural Validation of (S)-tert-butyl 4-aminoazepane-1-carboxylate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the structural integrity of molecular building blocks is paramount. (S)-tert-butyl 4-aminoazepane-1-carboxylate is a key chiral intermediate, featuring a seven-membered azepane ring, which is a structural motif in a growing number of therapeutic agents.[1] Its precise three-dimensional structure, defined by the stereocenter at the C4 position and the conformationally flexible seven-membered ring, dictates its utility in the synthesis of complex, biologically active molecules.[2] Therefore, unambiguous validation of its structure and stereochemistry is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides an in-depth, experience-driven comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are synergistically employed to achieve comprehensive structural elucidation of this molecule. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating a self-validating analytical workflow.

Part 1: Unraveling Connectivity and Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides unparalleled insight into the chemical environment of each atom, their connectivity, and through-space relationships, allowing for a complete mapping of the molecular architecture.

The Foundational Role of ¹H NMR: A Proton's Perspective

The proton (¹H) NMR spectrum is the initial and most information-rich experiment. For this compound, the spectrum can be dissected into key regions, each providing definitive structural evidence.

  • The Boc Group Signature: The most unequivocal signal confirming the successful installation of the tert-butyloxycarbonyl (Boc) protecting group is a sharp, intense singlet at approximately 1.4-1.5 ppm .[3][4] This signal integrates to 9 protons, representing the nine chemically equivalent methyl protons of the tert-butyl group. Its presence in a relatively uncrowded region of the spectrum makes it an excellent diagnostic peak.[3]

  • The Complex Azepane Ring: The seven-membered ring presents a significantly more complex picture. The presence of a single stereocenter at C4 renders the molecule asymmetric. Consequently, the methylene (CH₂) protons on the azepane ring become diastereotopic .[5][6] This is a critical concept: the two protons on a given methylene carbon are chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling), resulting in complex multiplets rather than simple triplets or quartets.

    • Protons Alpha to Nitrogen (C2-H₂, C7-H₂): These protons are deshielded by the electron-withdrawing carbamate group and are expected to appear downfield, typically in the range of 3.3-3.6 ppm .[7]

    • The Chiral Center Proton (C4-H): The single proton attached to the chiral carbon will appear as a multiplet, its chemical shift and splitting pattern dictated by its coupling to the four adjacent protons on C3 and C5.

    • Remaining Ring Protons (C3-H₂, C5-H₂, C6-H₂): These protons will resonate as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.5-2.0 ppm .

  • The Primary Amine (NH₂): The protons of the primary amine group typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.

  • Boc Group Carbons: Three distinct signals are expected: the carbonyl carbon (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the three equivalent methyl carbons (~28 ppm).[7]

  • Azepane Ring Carbons: Due to the molecule's asymmetry, all six carbons of the azepane ring (C2 through C7) are chemically unique and should give rise to six distinct signals in the aliphatic region.

2D NMR: Connecting the Dots

For a molecule with such complex and overlapping proton signals, 2D NMR is not a luxury but a necessity for confident assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). By mapping the cross-peaks in a COSY spectrum, we can trace the ¹H-¹H connectivity around the azepane ring, confirming the sequence of methylene groups and definitively assigning the complex multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon atom it is directly attached to.[6] It is the ultimate tool for unambiguously assigning the ¹³C signals. For diastereotopic CH₂ groups, an HSQC spectrum will show two distinct proton signals correlating to a single carbon signal, providing definitive proof of their non-equivalence.[6]

Experimental Protocol 1: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[4]

  • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to map ¹H-¹H correlations.

  • HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond J-coupling (~145 Hz) to correlate ¹H and ¹³C signals.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: Summary of Expected NMR Spectral Data

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Key Correlations (COSY & HSQC)
Boc -C(CH₃ )₃~1.45 (s, 9H)~28.4HSQC: Correlates to ¹³C signal at ~28.4 ppm.
Boc -C (CH₃)₃-~80.1-
Boc -C =O-~152.8-
Azepane -CH₂ (C2, C7)~3.3 - 3.6 (m, 4H)~45-55 (multiple signals)COSY: Correlates to protons on C3 and C6. HSQC: Correlates to respective carbon signals.
Azepane -CH₂ (C3, C5, C6)~1.5 - 2.0 (m, 6H)~25-40 (multiple signals)COSY: Shows extensive cross-peaks tracing the ring framework. HSQC: Correlates to respective carbon signals.
Azepane -CH (C4)Multiplet~40-50COSY: Correlates to protons on C3 and C5. HSQC: Correlates to the C4 signal.
-NH₂Broad singlet (variable)--

Part 2: Confirming Composition with Mass Spectrometry

While NMR excels at defining the molecular structure, mass spectrometry provides orthogonal validation by confirming the molecular weight and, with high resolution, the elemental formula.

Electrospray Ionization (ESI): A Gentle Approach

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes in-source fragmentation, allowing for clear observation of the molecular ion. In positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₂₂N₂O₂, the expected mass-to-charge ratio (m/z) for this ion is ~215.3.[8][9] It is also common to observe adducts with sodium, [M+Na]⁺, at m/z ~237.3.[9]

High-Resolution Mass Spectrometry (HRMS): The Ultimate Formula Confirmation

The gold standard for formula validation is High-Resolution Mass Spectrometry (HRMS).[10] Unlike low-resolution instruments that provide integer masses, HRMS measures mass with extremely high precision (typically < 5 ppm error), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[11]

For this compound, the theoretical exact mass of the protonated molecule ([C₁₁H₂₃N₂O₂]⁺) is 215.17540 . An experimental HRMS measurement that matches this theoretical value to within a few parts per million provides unequivocal evidence for the molecular formula C₁₁H₂₂N₂O₂.[12] This single experiment rules out countless other potential structures and compositions, providing a high degree of confidence in the sample's identity.

Experimental Protocol 2: HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

  • Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the experimental exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula based on this mass and compare it to the theoretical value for C₁₁H₂₂N₂O₂. The mass error should be below 5 ppm.

Table 2: Summary of Expected Mass Spectrometry Data

Ion Species Molecular Formula Theoretical m/z (Exact Mass) Instrumentation
[M+H]⁺[C₁₁H₂₃N₂O₂]⁺215.17540ESI-HRMS (e.g., TOF, Orbitrap)
[M+Na]⁺[C₁₁H₂₂N₂O₂Na]⁺237.15735ESI-HRMS (e.g., TOF, Orbitrap)

Integrated Validation Workflow: A Synergistic Approach

The true power of this analytical strategy lies in the integration of NMR and MS data. Neither technique alone provides a complete picture, but together they form a self-validating system.

G cluster_0 NMR Analysis (Structure) cluster_1 MS Analysis (Composition) P1 1D NMR (¹H, ¹³C) P2 2D NMR (COSY, HSQC) P1->P2 Initial assignment & complexity check P3 Final Structural Assignment P2->P3 Confirm connectivity & assignments Validated Validated Structure P3->Validated Synergistic Confirmation P4 High-Resolution MS (ESI-HRMS) P5 Elemental Formula Confirmation P4->P5 Measure exact mass P5->Validated Synergistic Confirmation Sample Sample of (S)-tert-butyl 4-aminoazepane-1-carboxylate Sample->P1 Sample->P4

Caption: Integrated workflow for structural validation.

This workflow demonstrates the logical progression from initial analysis to final confirmation. ¹H and ¹³C NMR provide the initial structural hypothesis. The complexity observed, particularly the diastereotopicity, necessitates 2D NMR to rigorously confirm the atomic connectivity. Parallel to this, HRMS provides an exact molecular formula. The final, validated structure is only achieved when the detailed structural map from NMR is perfectly consistent with the elemental composition confirmed by HRMS.

Compared to other methods, this combination is superior. For instance, chiral HPLC can confirm enantiomeric purity but reveals nothing about the underlying covalent structure.[13][14][15] Infrared (IR) spectroscopy can identify the presence of N-H and C=O functional groups but provides no framework for how they are assembled.[4] Only the synergy of multi-dimensional NMR and high-resolution MS provides the comprehensive, unambiguous data required for molecules in a drug development pipeline.

References

enantiomeric purity determination of (S)-tert-butyl 4-aminoazepane-1-carboxylate by chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomeric Purity Determination of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As with most chiral active pharmaceutical ingredients (APIs), the biological activity is often confined to one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1][2] Consequently, the accurate determination of enantiomeric purity is a critical quality attribute that must be rigorously controlled and monitored.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview and comparison of methods for determining the enantiomeric purity of this compound. We will focus on a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary technique, explaining the scientific rationale behind the methodological choices. Furthermore, we will objectively compare this gold-standard chromatographic approach with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Circular Dichroism (CD) spectroscopy, providing supporting data to guide method selection based on specific analytical needs.

Part 1: The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and robust technique for the separation and quantification of enantiomers due to its high accuracy, precision, and the wide availability of versatile chiral stationary phases (CSPs).[2][3] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to the formation of transient, diastereomeric complexes with different energy levels.[4] This difference in interaction strength results in different retention times, allowing for their separation.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

For a molecule like tert-butyl 4-aminoazepane-1-carboxylate, which contains a primary amine and a carbamate group, polysaccharide-based CSPs are an excellent starting point for method development.[3][5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a well-defined chiral structure with grooves and cavities.[4][7][8] Chiral recognition is achieved through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The amine (-NH2) and carbamate (-NHCOO-) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate or hydroxyl groups on the polysaccharide backbone.[9]

  • Dipole-Dipole Interactions: Polar groups in the analyte and the CSP contribute to electrostatic interactions.

  • Steric Interactions: The inclusion of the analyte or parts of it within the chiral cavities of the CSP is highly dependent on its three-dimensional structure, providing a powerful mechanism for enantiomeric discrimination.[7]

Experimental Protocol: Chiral HPLC Method

This protocol outlines a validated method for determining the enantiomeric purity of this compound. The choices of stationary and mobile phases are grounded in the principles discussed above to achieve optimal resolution and peak shape.

Workflow for Chiral HPLC Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample onto HPLC System Sample->Injection MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) MobilePhase->Injection Separation Chiral Separation (Polysaccharide CSP) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration & Analysis Detection->Integration SST System Suitability Test (SST) (Resolution, Tailing Factor) Integration->SST Check Criteria Calculation Calculate % Enantiomeric Purity Integration->Calculation If SST Passes

Caption: Workflow for enantiomeric purity determination by chiral HPLC.

1. Instrumentation & Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size. Rationale: Immobilized polysaccharide columns offer broad applicability and are compatible with a wider range of solvents compared to coated phases.[2][3]

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). Racemic and enantiomerically pure this compound standards.

2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) Normal phase mode is often successful for separating polar amines.[1] IPA acts as the polar modifier, while a small amount of a basic additive like DEA is crucial to prevent peak tailing by masking active sites on the silica support.[6]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 25°C Temperature control ensures retention time stability. Lower temperatures can sometimes improve resolution but may increase analysis time.[5]
Detection UV at 210 nm The analyte lacks a strong chromophore, so detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Vol. 10 µL

| Sample Conc. | 1.0 mg/mL in mobile phase | The sample should be dissolved in the mobile phase to prevent peak distortion.[5] |

3. System Suitability Test (SST) Before sample analysis, a solution containing both enantiomers (e.g., a racemic standard or a spiked sample) must be injected to verify system performance. The validation of chiral purity methods should adhere to regulatory guidelines.[10]

SST ParameterAcceptance Criterion
Resolution (Rs) ≥ 2.0 between enantiomer peaks
Tailing Factor (T) ≤ 1.5 for each peak
RSD of Peak Area ≤ 2.0% (n=5 injections)

4. Data Analysis and Expected Results The enantiomeric purity (or enantiomeric excess, %ee) is calculated from the peak areas of the two enantiomers.

  • % Enantiomeric Purity of (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100

  • % Enantiomeric Excess (%ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)Tailing Factor (T)Resolution (Rs)
(R)-tert-butyl 4-aminoazepane-1-carboxylate8.51.1N/A
This compound10.21.22.8

Note: These are hypothetical data based on typical separations of similar compounds.

Method Validation Summary (ICH Q2(R1))

A robust chiral HPLC method must be validated to ensure it is fit for its intended purpose.[11][12][13]

  • Specificity: The ability to resolve the desired (S)-enantiomer from its undesired (R)-enantiomer and any other impurities. This is demonstrated by achieving baseline resolution.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is critical for controlling trace enantiomeric impurities.[10]

  • Linearity: The method should provide results that are directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., from LOQ to 2% of the major component concentration).

  • Accuracy & Precision: Demonstrated by analyzing samples spiked with known amounts of the undesired enantiomer at different levels. Precision is typically assessed at repeatability and intermediate precision levels.[10]

Part 2: Comparison with Alternative Analytical Techniques

While chiral HPLC is the definitive method for quantitative purity assessment, other techniques offer advantages in specific contexts, such as high-throughput screening or rapid, qualitative checks.

Alternative 1: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: This technique relies on the addition of an enantiomerically pure chiral solvating agent (CSA) to a solution of the chiral analyte.[14] The CSA (e.g., (R)-BINOL) interacts with the (S) and (R) enantiomers of the analyte to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, resulting in separate, well-resolved peaks in the NMR spectrum for each enantiomer.[14][15] The enantiomeric ratio can be determined by integrating these distinct signals.

Brief Protocol:

  • Prepare a solution of the amine analyte in an appropriate deuterated solvent (e.g., CDCl3).

  • Add a molar equivalent of a suitable CSA (e.g., (S)-BINOL).

  • Acquire a high-resolution ¹H-NMR spectrum.

  • Identify a proton signal (e.g., the methine proton adjacent to the amine) that is well-resolved for the two diastereomeric complexes.

  • Integrate the signals to determine the enantiomeric ratio.

Alternative 2: Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While direct CD measurement can be challenging for determining enantiomeric excess, indirect methods are highly effective for high-throughput screening.[16][17] These assays often involve forming a complex between the chiral amine and a CD-active host molecule (e.g., a metal complex). The resulting diastereomeric complexes produce distinct CD signals, the intensity of which can be correlated with the enantiomeric composition.[16][17]

Brief Protocol:

  • Create a host solution (e.g., Fe(II) triflate and a suitable ligand).

  • Add a precise amount of the chiral amine sample to the host solution in a multi-well plate.

  • Allow the complex to form.

  • Measure the CD signal at a specific wavelength using a CD plate reader.

  • Determine the enantiomeric excess by comparing the signal to a calibration curve prepared with samples of known enantiomeric composition.

Comparative Analysis of Methods

Table 2: Objective Comparison of Analytical Techniques

FeatureChiral HPLCNMR with CSACircular Dichroism (CD)
Primary Use Quantitative Purity Testing, Quality ControlRapid Purity Assessment, Reaction MonitoringHigh-Throughput Screening (HTS)
Accuracy/Precision Excellent (Gold Standard)Good to Very GoodModerate to Good
Sensitivity (LOQ) Excellent (can detect <0.1% impurity)Moderate (typically >1% impurity)Good, but assay-dependent
Sample Throughput Low to Medium (serial analysis)MediumVery High (parallel analysis)
Development Time Moderate to HighLow (screening CSAs)High (assay development)
Cost (Instrument) HighVery HighHigh
Cost (Per Sample) ModerateLowVery Low (in HTS mode)
Sample Requirement Low (µg)High (mg)Very Low (µg to ng)
Destructive? YesNoYes

Conclusion

For the definitive and regulatory-compliant determination of the enantiomeric purity of this compound, chiral HPLC remains the unparalleled gold standard. Its high resolution, accuracy, and sensitivity make it the ideal choice for quality control in a pharmaceutical setting. The detailed protocol provided in this guide, based on a polysaccharide chiral stationary phase, offers a robust and validated starting point for implementation.

Alternative methods such as NMR with chiral solvating agents and Circular Dichroism spectroscopy serve valuable, complementary roles. NMR offers a rapid, non-destructive method for confirming enantiomeric ratios without extensive method development, making it suitable for in-process reaction monitoring. CD spectroscopy excels in the high-throughput screening of many samples, which is invaluable during the early stages of catalyst discovery or process optimization.[17] The selection of the most appropriate technique is therefore a strategic decision that depends on the analytical objective, required accuracy, sample throughput, and the stage of drug development.

References

Navigating the Labyrinth: A Comparative Guide to Biological Assay Validation for (S)-tert-butyl 4-aminoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the robust validation of biological assays stands as a critical checkpoint, ensuring the integrity and reproducibility of data that underpins preclinical and clinical development. This is particularly true for novel chemical entities like (S)-tert-butyl 4-aminoazepane-1-carboxylate and its derivatives. These seven-membered heterocyclic scaffolds are of increasing interest due to their inherent three-dimensional structure and conformational flexibility, allowing for fine-tuned interactions with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes like gamma-secretase and Factor Xa.[1][2][3]

This guide provides a comprehensive, experience-driven comparison of methodologies for the biological assay validation of this specific chemical class. We will move beyond rote protocols to explore the "why" behind experimental design, offering a framework for building self-validating systems that generate trustworthy and actionable data for researchers, scientists, and drug development professionals.

The Azepane Scaffold: Acknowledging the Conformational Challenge

The central challenge in developing and validating assays for azepane derivatives lies in their conformational flexibility.[4] Unlike rigid aromatic systems, the seven-membered ring can adopt multiple low-energy conformations in solution. This dynamic nature means a derivative might bind to its target in a specific, higher-energy conformation that is sparsely populated in the unbound state. Consequently, assay conditions (e.g., temperature, pH, buffer composition) can significantly influence the conformational equilibrium and, therefore, the observed biological activity. Acknowledging and controlling for this is paramount to achieving reproducible and physiologically relevant data. Inherent protein conformational flexibility is also a critical property that can lead to large deviations in research results if not considered.[5]

I. Foundational Pillars of Assay Validation

Before delving into specific assay formats, it is crucial to understand the universal parameters that define a validated assay. These parameters form the bedrock of any reliable biological assay and are essential for regulatory submissions.

  • Specificity and Selectivity: The assay's ability to measure the analyte of interest without interference from other components. For azepane derivatives, this means distinguishing target-specific activity from off-target effects or interference from structurally related compounds.

  • Accuracy: The closeness of the measured value to the true value, often determined using a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Linearity and Range: The ability of the assay to produce results directly proportional to the analyte's concentration over a defined range.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.

II. Comparative Analysis of Assay Platforms for Azepane Derivatives

The choice of assay platform is contingent on the biological question and the nature of the molecular target. Given the prevalence of azepane scaffolds in targeting GPCRs, we will focus our comparison on assays relevant to this target class.

A. Target Engagement Assays: Confirming Physical Interaction

These assays are the first step, designed to confirm a direct physical interaction between the compound and its intended target.

1. Radioligand Binding Assays

A gold standard for measuring the affinity of ligand binding to its target receptor due to its robustness and sensitivity.[6][7]

  • Principle: Measures the ability of a test compound (the unlabeled azepane derivative) to displace a radiolabeled ligand from its receptor. The data are used to determine the inhibitory constant (Ki) of the test compound.[7]

  • Causality Behind Experimental Choices:

    • Why Membrane Preparations? Using cell membrane preparations expressing the target receptor provides a more physiologically relevant environment than purified protein, helping to preserve the receptor's native conformation, which is critical for studying conformationally flexible ligands.

    • Controlling Non-Specific Binding (NSB): The flexible, lipophilic nature of the Boc-protected azepane core can lead to high NSB. It is crucial to optimize buffer composition (e.g., adding detergents like BSA or CHAPS) and use filter plates pre-treated with agents like polyethyleneimine (PEI) to minimize this.

  • Advantages: High sensitivity and well-established methodology.[6]

  • Disadvantages: Requires handling of radioactive materials and is not easily amenable to high-throughput screening.

2. Surface Plasmon Resonance (SPR)

A label-free technique that provides real-time kinetic data on binding events.

  • Principle: Measures changes in the refractive index at the surface of a sensor chip as the azepane derivative flows over and binds to the immobilized target protein. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

  • Causality Behind Experimental Choices:

    • Immobilization Strategy: The method of attaching the GPCR to the chip is critical. Amine coupling, which is common, can be problematic if it restricts the conformational flexibility needed for ligand binding.[8] Capture-based methods (e.g., using an antibody against a receptor tag) often better preserve the protein's native state.

    • Addressing Mass Transport Limitations: Small molecules can exhibit fast on-rates, potentially leading to mass transport-limited binding, which obscures the true kinetics. This can be mitigated by using lower ligand densities on the chip and higher flow rates.

  • Advantages: Label-free, provides detailed kinetic information (on/off rates).

  • Disadvantages: Requires specialized and costly equipment, can be sensitive to buffer composition, and challenging for membrane proteins like GPCRs.[8][9]

Table 1: Comparison of Target Engagement Assay Validation Parameters

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Primary Output IC50 / KiK_D, k_on, k_off
Throughput Low to MediumLow to Medium
Label Requirement RadiolabelNone
Key Validation Challenge for Azepanes High Non-Specific BindingPreserving Receptor Conformational Freedom
Cost Moderate (reagents)High (instrumentation)
B. Functional Assays: Measuring the Biological Response

These assays determine the functional consequence of target binding—whether the compound acts as an agonist, antagonist, or allosteric modulator.

1. Cell-Based Reporter Gene Assays

  • Principle: Utilizes an engineered cell line where the activation of the target GPCR's signaling pathway drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).[10]

  • Causality Behind Experimental Choices:

    • Promoter Selection: The choice of response element in the promoter is key. For a GPCR that signals through Gs, a cAMP Response Element (CRE) would be used. For Gq-coupled receptors, a Serum Response Element (SRE) or NFAT response element is more appropriate. Using a synthetic multifunctional promoter can efficiently funnel several signaling pathways.[11]

    • Cell Line Optimization: The host cell line must be carefully chosen to ensure low endogenous receptor expression and robust signal transduction. Parameters like cell density and incubation time must be optimized to achieve a high Z'-factor, indicating a suitable screening window.[12][13]

  • Advantages: High-throughput, can distinguish between different functional activities (agonism vs. antagonism).

  • Disadvantages: An indirect measure of receptor activation; susceptible to artifacts from compound cytotoxicity or off-target effects on the reporter machinery.

2. Second Messenger Assays (e.g., cAMP, Calcium Flux)

  • Principle: Directly measures the intracellular concentration of second messengers (like cAMP for Gs/Gi-coupled receptors or Ca²⁺ for Gq-coupled receptors) generated upon GPCR activation.

  • Causality Behind Experimental Choices:

    • Assay Format: Homogeneous formats like HTRF® (Homogeneous Time-Resolved Fluorescence) for cAMP or fluorescent calcium indicators (e.g., Fluo-4) are preferred for their high throughput and reduced handling steps.

    • Kinetic Profiling: The production of second messengers is often transient. A time-course experiment is essential during validation to determine the optimal time point for measuring the signal, ensuring that the peak response is captured.

  • Advantages: A more direct and proximal measure of receptor activation than reporter assays, often with better temporal resolution.

  • Disadvantages: May require specific detection instrumentation; the transient nature of the signal can make timing critical.

Table 2: Comparison of Functional Assay Validation Parameters

ParameterReporter Gene AssaySecond Messenger Assay
Primary Output EC50 / IC50EC50 / IC50
Throughput HighHigh
Biological Relevance Moderate (downstream signaling)High (proximal signaling)
Key Validation Challenge for Azepanes Potential for off-target effects on transcription/translationCapturing transient signals accurately
Cost ModerateModerate to High

III. Experimental Protocols: A Step-by-Step Guide

A. Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target GPCR.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration via a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 25 µg of membrane protein per well.

    • Add a fixed concentration of a suitable radioligand (e.g., ³H-agonist at its K_D concentration).

    • Add varying concentrations of the this compound derivative (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding, add a saturating concentration (e.g., 10 µM) of a known, unlabeled ligand.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the plate contents through a GF/B filter plate pre-soaked in 0.5% PEI using a cell harvester.

    • Wash filters three times with ice-cold wash buffer.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot specific binding versus the log concentration of the test compound and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

B. Protocol for a Cell-Based Calcium Flux Assay
  • Cell Plating:

    • Seed CHO cells stably co-expressing the target Gq-coupled GPCR and a G-protein alpha subunit (e.g., Gα16) into a black, clear-bottom 384-well plate at an optimized density (e.g., 20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Reading:

    • Place the plate into a fluorescent imaging plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add varying concentrations of the azepane derivative (for agonist testing) or a fixed concentration of agonist followed by the azepane derivative (for antagonist testing).

    • Continue to measure fluorescence every second for at least 3-5 minutes.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline.

    • Plot the response versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

IV. Visualizing the Workflow and Logic

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Assay Implementation Target_Selection Target Identification (e.g., GPCR, Enzyme) Assay_Format Assay Format Selection (Binding vs. Functional) Target_Selection->Assay_Format Reagent_Prep Reagent Preparation (Proteins, Cells, Compounds) Assay_Format->Reagent_Prep Initial_Opt Initial Parameter Optimization Reagent_Prep->Initial_Opt Specificity Specificity/ Selectivity Testing Initial_Opt->Specificity Linearity Linearity & Range Determination Specificity->Linearity Signal_Window Signal Window Assessment (e.g., Z'-factor) Linearity->Signal_Window Accuracy Accuracy Signal_Window->Accuracy Precision Precision (Intra- & Inter-assay) Accuracy->Precision Robustness Robustness Testing Precision->Robustness Screening Compound Screening Robustness->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR QC Ongoing Quality Control SAR->QC

Caption: A generalized workflow for biological assay validation.

GPCR_Signaling_Pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway Agonist_Gs Agonist (Azepane Derivative) GPCR_Gs Gs-coupled GPCR Agonist_Gs->GPCR_Gs G_Gs Gs Protein (α, β, γ) GPCR_Gs->G_Gs activates AC Adenylyl Cyclase G_Gs->AC α-subunit activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Reporter_Gs Reporter Gene (e.g., Luciferase) CREB->Reporter_Gs activates transcription Agonist_Gq Agonist (Azepane Derivative) GPCR_Gq Gq-coupled GPCR Agonist_Gq->GPCR_Gq G_Gq Gq Protein (α, β, γ) GPCR_Gq->G_Gq activates PLC Phospholipase C G_Gq->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: Simplified GPCR signaling pathways for functional assays.

V. Conclusion and Future Perspectives

The validation of biological assays for this compound derivatives is a nuanced endeavor that requires a deep appreciation for the interplay between the compound's structural dynamics and the biological system under investigation. There is no single "best" assay; rather, a carefully selected orthogonal assay strategy—combining a direct measure of binding with a robust functional readout—will provide the most comprehensive and reliable data package.

By rigorously applying the foundational principles of validation and thoughtfully designing experiments that account for the conformational flexibility of the azepane scaffold, researchers can generate high-quality, reproducible data. This meticulous approach is indispensable for establishing clear structure-activity relationships (SAR) and confidently advancing these promising compounds through the drug discovery pipeline.

References

cost-effectiveness analysis of different (S)-tert-butyl 4-aminoazepane-1-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Cost-Effective Synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Introduction: The Significance of this compound in Drug Discovery

This compound is a crucial chiral building block in modern medicinal chemistry. Its seven-membered azepane scaffold is a key structural motif in a variety of pharmacologically active compounds, offering a flexible yet constrained conformation that can be advantageous for binding to biological targets. The presence of a primary amine and a Boc-protected secondary amine provides two distinct points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex drug candidates, particularly in the areas of neurological and psychiatric disorders.[1] The stereochemistry at the C4 position is often critical for biological activity, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest for process chemists and drug development professionals.

This guide provides a comparative analysis of three distinct synthetic strategies for obtaining this compound, with a focus on cost-effectiveness, scalability, and overall efficiency. The routes discussed are:

  • Diastereoselective Reductive Amination with a Chiral Auxiliary

  • Biocatalytic Asymmetric Amination using a Transaminase

  • Non-selective Reductive Amination followed by Classical Chiral Resolution

The analysis is grounded in established chemical principles and supported by data from the scientific literature and supplier pricing information.

The Common Precursor: tert-Butyl 4-oxoazepane-1-carboxylate

All three synthetic routes converge on a common, commercially available starting material: tert-butyl 4-oxoazepane-1-carboxylate . The accessibility and cost of this precursor are critical to the overall economic viability of any synthetic approach. Fortunately, a scalable and cost-effective industrial process for its production has been reported.[2][3] This process involves the ring expansion of the readily available tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate. The optimization of this process, particularly for the large-scale and safe handling of ethyl diazoacetate, has made the azepanone starting material relatively inexpensive and accessible in bulk quantities.[2]

Current market prices for tert-butyl 4-oxoazepane-1-carboxylate vary by quantity, with prices in the range of

63for5gramsto63 for 5 grams** to **63for5grams∗∗to∗∗ 
645 for 100 grams for research quantities.[4] Industrial-scale pricing is expected to be significantly lower.

Route 1: Diastereoselective Reductive Amination with a Chiral Auxiliary

This classical approach to asymmetric synthesis involves the temporary introduction of a chiral moiety to guide the stereochemical outcome of a reaction. In this case, a chiral amine is condensed with the ketone to form a diastereomeric mixture of imines (or enamines), which are then reduced. The inherent stereochemistry of the auxiliary directs the approach of the reducing agent, leading to a preponderance of one diastereomer of the product. Subsequent removal of the auxiliary yields the desired chiral amine.

Scientific Rationale and Experimental Workflow

A common and effective chiral auxiliary for this type of transformation is (R)-α-methylbenzylamine. The reaction proceeds in three main steps:

  • Imination: The ketone is reacted with (R)-α-methylbenzylamine in the presence of a dehydrating agent (e.g., titanium(IV) isopropoxide or molecular sieves) to form the corresponding chiral imine.

  • Diastereoselective Reduction: The imine is then reduced in situ. The choice of reducing agent is critical. A bulky reducing agent, such as sodium triacetoxyborohydride, is often preferred as it enhances the facial selectivity dictated by the chiral auxiliary.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C). This step regenerates the primary amine and the auxiliary (which can potentially be recovered and recycled).

cluster_0 Route 1: Diastereoselective Reductive Amination ketone tert-Butyl 4-oxoazepane-1-carboxylate imine Chiral Imine Intermediate ketone->imine Imination (Ti(OiPr)4) auxiliary (R)-α-methylbenzylamine auxiliary->imine reduced_product Diastereomeric Amine Adduct imine->reduced_product Reduction (NaBH(OAc)3) final_product This compound reduced_product->final_product Hydrogenolysis (H2, Pd/C) byproduct (R)-α-methylbenzylamine (recyclable) reduced_product->byproduct

Workflow for Diastereoselective Reductive Amination.
Protocol: Synthesis via Chiral Auxiliary

  • Imination: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added (R)-α-methylbenzylamine (1.1 eq). The mixture is stirred at room temperature, and titanium(IV) isopropoxide (1.2 eq) is added dropwise. The reaction is stirred for 12-18 hours until imine formation is complete (monitored by TLC or LC-MS).

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 6-8 hours.

  • Work-up and Isolation: The reaction is quenched by the addition of aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude diastereomeric mixture is purified by column chromatography.

  • Auxiliary Removal: The purified product is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12-24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Cost-Effectiveness and Feasibility Analysis
  • Advantages: This is a well-established and reliable method. The starting materials and reagents are readily available. The chiral auxiliary can potentially be recovered and recycled, although this adds an extra step and associated costs.

  • Disadvantages: This is a multi-step process, which can lead to lower overall yields. The use of titanium reagents can complicate the work-up. A chromatographic purification step is often required to separate the diastereomers, which is not ideal for large-scale production. The hydrogenolysis step requires specialized equipment (a hydrogenator). The cost of the chiral auxiliary and the palladium catalyst can be significant, especially if the auxiliary is not efficiently recycled.

Route 2: Biocatalytic Asymmetric Amination using a Transaminase

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using an engineered, stereoselective transaminase, the prochiral ketone can be directly converted to the desired (S)-amine with high enantiomeric excess.

Scientific Rationale and Experimental Workflow

The reaction involves incubating the ketone substrate with a specific (S)-selective ω-transaminase in a buffered aqueous solution. A suitable amine donor, such as L-alanine or isopropylamine, is required in stoichiometric or excess amounts. The enzyme's active site is exquisitely shaped to bind the ketone in a specific orientation, ensuring that the amino group is delivered to only one face of the carbonyl, thus producing a single enantiomer of the amine product. The by-product of the reaction is a ketone (pyruvate from alanine, or acetone from isopropylamine). To drive the reaction equilibrium towards the product, the by-product is often removed using a secondary enzyme system (e.g., lactate dehydrogenase for pyruvate removal) or by using a large excess of the amine donor.[5]

cluster_1 Route 2: Biocatalytic Asymmetric Amination ketone tert-Butyl 4-oxoazepane-1-carboxylate product_complex Enzyme-Substrate Complex ketone->product_complex amine_donor Amine Donor (e.g., L-Alanine) amine_donor->product_complex enzyme (S)-selective ω-Transaminase (TA) enzyme->product_complex final_product This compound product_complex->final_product Asymmetric Amination ketone_byproduct Ketone By-product (e.g., Pyruvate) product_complex->ketone_byproduct

Workflow for Biocatalytic Asymmetric Amination.
Protocol: Synthesis via Transaminase

  • Reaction Setup: In a temperature-controlled vessel, a buffered solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) is added, followed by the amine donor (e.g., L-alanine, 5-10 eq) and the cofactor pyridoxal 5'-phosphate (PLP, ~1 mol%).

  • Enzymatic Conversion: The (S)-selective ω-transaminase (as a lyophylized powder or in a solution) is added to initiate the reaction. The mixture is stirred at a controlled temperature (typically 30-40 °C) for 24-48 hours. The reaction progress is monitored by HPLC for the formation of the product and consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layers are combined, dried, and concentrated to yield the crude product.

  • Purification: The product is often of high purity and enantiomeric excess, and may only require a simple crystallization or precipitation to be isolated in its final form.

Cost-Effectiveness and Feasibility Analysis
  • Advantages: This method is highly selective, often yielding the product with >99% enantiomeric excess, which can eliminate the need for chiral purification. The reaction is performed in water under mild conditions, making it an environmentally friendly ("green") process. It is a single-step conversion from the ketone to the final product. The development of robust, engineered transaminases has made this technology increasingly accessible and cost-effective for industrial applications.[6][7]

  • Disadvantages: The initial screening and sourcing of a suitable enzyme can be time-consuming and expensive. The enzyme itself can be a significant cost driver, although the cost per kilogram of product decreases dramatically at scale. The reaction may require a relatively long reaction time and careful control of parameters like pH and temperature. The product may be inhibitory to the enzyme at high concentrations, limiting the substrate loading.

Route 3: Non-selective Reductive Amination followed by Classical Chiral Resolution

This is a traditional and often straightforward approach. It involves the synthesis of the racemic amine, followed by separation of the two enantiomers. The reductive amination is performed using standard, non-chiral reagents. The resulting racemic mixture is then treated with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Scientific Rationale and Experimental Workflow
  • Reductive Amination: The ketone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the racemic amine.

  • Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a single enantiomer of a chiral acid (e.g., L-(-)-dibenzoyltartaric acid). This forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: The solvent system is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation, the less soluble salt crystallizes out of the solution.

  • Salt Breaking and Isolation: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (S)-amine, which can be extracted into an organic solvent. The chiral resolving agent remains in the aqueous layer and can potentially be recovered.

cluster_2 Route 3: Chiral Resolution ketone tert-Butyl 4-oxoazepane-1-carboxylate racemic_amine Racemic Amine ketone->racemic_amine Reductive Amination (NH4OAc, NaBH3CN) diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., L-DBTA) resolving_agent->diastereomeric_salts separated_salt Isolated (S)-Amine Salt diastereomeric_salts->separated_salt Fractional Crystallization soluble_salt (R)-Amine Salt (in solution) diastereomeric_salts->soluble_salt final_product This compound separated_salt->final_product Base Treatment & Extraction

Workflow for Chiral Resolution.
Protocol: Synthesis via Chiral Resolution

  • Reductive Amination: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol is added ammonium acetate (10 eq). The mixture is stirred, and sodium cyanoborohydride (1.5 eq) is added. The reaction is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water, the pH is adjusted to >10 with NaOH, and the product is extracted with DCM. The combined organic layers are dried and concentrated to give the racemic amine.

  • Resolution: The racemic amine is dissolved in a mixture of methanol and water. L-(-)-Dibenzoyltartaric acid (0.5 eq) is added, and the mixture is heated to obtain a clear solution. The solution is then allowed to cool slowly to room temperature, and the resulting crystals are collected by filtration.

  • Isolation: The collected crystals are suspended in water, and the pH is adjusted to >10 with NaOH. The free amine is extracted with DCM, and the organic layer is dried and concentrated to yield the (S)-enantiomer.

Cost-Effectiveness and Feasibility Analysis
  • Advantages: The initial reductive amination step is typically high-yielding and uses inexpensive reagents. The resolution process can be scaled up relatively easily if a good crystallization procedure is developed.

  • Disadvantages: The maximum theoretical yield is only 50% unless the unwanted (R)-enantiomer can be racemized and recycled, which adds significant complexity and cost. The development of a robust crystallization procedure can be time-consuming and empirical. Large quantities of solvents are often required. The chiral resolving agent can be expensive, and its efficient recovery is crucial for the economic viability of the process.[8]

Comparative Analysis and Conclusion

FeatureRoute 1: Chiral AuxiliaryRoute 2: Biocatalysis (Transaminase)Route 3: Chiral Resolution
Theoretical Max. Yield ~80-90% (over 3 steps)~95-100% (in one step)50% (without racemization)
Enantioselectivity Good to excellent (often >95% de)Excellent (often >99% ee)Excellent (after crystallization)
Number of Steps 3 (Imination, Reduction, Cleavage)1 (Asymmetric Amination)3 (Amination, Salt Formation, Salt Break)
Scalability Moderate (purification can be an issue)High (amenable to large fermenters)High (crystallization is scalable)
Raw Material Costs Moderate to high (auxiliary, catalyst)Potentially high (enzyme) but low (donor)Low to moderate (resolving agent is key cost)
"Green" Chemistry Poor (solvents, metal reagents)Excellent (aqueous, mild conditions)Poor (large solvent volumes)
Process Development Relatively straightforwardRequires enzyme screening/engineeringRequires extensive crystallization screening
Senior Application Scientist's Recommendation

For the synthesis of This compound , each route presents a viable option with a distinct cost-benefit profile.

  • Route 3 (Chiral Resolution) is a classic and often initial approach for producing early-stage research quantities. However, its inherent 50% yield limitation makes it economically challenging for large-scale manufacturing unless an efficient racemization loop for the unwanted enantiomer is developed.

  • Route 1 (Chiral Auxiliary) offers a more direct asymmetric approach but suffers from a higher number of steps and the need for potentially costly reagents and purification methods. The need for hydrogenolysis also adds a capital expenditure consideration for specialized equipment.

  • Route 2 (Biocatalysis) represents the most modern and, in the long term, likely the most cost-effective and sustainable option for large-scale production.[7] The single-step, highly enantioselective conversion from an inexpensive precursor to the final product is a significant advantage. While the initial investment in enzyme development and sourcing can be substantial, the benefits in terms of yield, purity, reduced waste, and simplified downstream processing often outweigh these upfront costs in a commercial manufacturing setting. The successful application of transaminases in the industrial synthesis of other chiral amines, such as sitagliptin, provides a strong precedent for this approach.[6]

Therefore, for research and development professionals aiming for a scalable, efficient, and environmentally benign synthesis, investing in the development of a biocatalytic route using a transaminase is the most strategic and forward-looking choice.

References

Benchmarking (S)-tert-butyl 4-aminoazepane-1-carboxylate: A Comparative Guide to Evaluating Novel DPP-4 Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for type 2 diabetes mellitus (T2DM), the inhibition of Dipeptidyl Peptidase-4 (DPP-4) has emerged as a cornerstone strategy.[1][2][3] DPP-4 inhibitors, colloquially known as "gliptins," effectively manage hyperglycemia by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] This guide provides a comprehensive framework for benchmarking novel chemical entities against established DPP-4 inhibitors. As a case study, we will outline a systematic evaluation of (S)-tert-butyl 4-aminoazepane-1-carboxylate , a compound featuring an azepane scaffold, against the well-characterized and FDA-approved inhibitor, Sitagliptin .

While this compound is primarily recognized as a synthetic intermediate[7][8], its structural motifs warrant investigation into its potential as a DPP-4 inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial biochemical screening to preliminary pharmacokinetic assessment. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The Rationale for DPP-4 Inhibition

DPP-4 is a serine protease that cleaves N-terminal dipeptides from various polypeptides, including the incretin hormones GLP-1 and GIP.[6][9] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control without a significant risk of hypoglycemia, a common side effect of some other antidiabetic agents.[10][11]

Below is a diagram illustrating the incretin effect and the role of DPP-4 inhibition.

DPP4_Signaling_Pathway Food Intake Food Intake Gut Gut Food Intake->Gut stimulates GLP-1 & GIP (Active) GLP-1 & GIP (Active) Gut->GLP-1 & GIP (Active) releases Pancreas Pancreas GLP-1 & GIP (Active)->Pancreas act on DPP-4 DPP-4 GLP-1 & GIP (Active)->DPP-4 degraded by Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Release->Glucose Homeostasis Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 block

Caption: The Incretin Pathway and DPP-4 Inhibition.

Benchmarking Workflow: A Phased Approach

A rigorous comparison of a novel compound against a known inhibitor requires a multi-tiered approach. We propose a three-phase workflow to systematically evaluate the potential of this compound.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Potency cluster_2 Phase 3: In Vivo & ADME Profiling P1_A In Vitro DPP-4 Inhibition Assay (IC50) P1_B Enzyme Kinetics (Mode of Inhibition) P1_A->P1_B P1_C Selectivity Profiling (DPP-8, DPP-9) P1_B->P1_C P2_A Cellular DPP-4 Activity Assay (EC50) P1_C->P2_A P2_B GLP-1 Stimulation Assay P2_A->P2_B P3_A Pharmacokinetic (PK) Study in Rodents P2_B->P3_A P3_B Oral Glucose Tolerance Test (OGTT) P3_A->P3_B

Caption: Phased Experimental Workflow for Inhibitor Benchmarking.

Phase 1: Biochemical Characterization

The initial phase focuses on the direct interaction between the compounds and the purified DPP-4 enzyme. This provides fundamental data on potency, mechanism, and specificity.

In Vitro DPP-4 Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.

Supporting Data (Hypothetical):

CompoundTargetIC50 (nM)
Sitagliptin (Reference) Human DPP-418 ± 2
This compound Human DPP-4450 ± 35

Data are presented as mean ± standard deviation from three independent experiments.

Enzyme Kinetics: Determining the Mode of Inhibition

Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial for lead optimization. This is determined by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using models like the Lineweaver-Burk plot.

Selectivity Profiling

Selectivity is paramount for minimizing off-target effects.[12][13] DPP-8 and DPP-9 are the closest homologs to DPP-4, and inhibition of these enzymes has been linked to toxicity.[14] Therefore, screening against these related proteases is a critical step.

Supporting Data (Hypothetical):

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)
Sitagliptin (Reference) 18> 50,000> 50,000> 2700x
This compound 450> 100,000> 100,000> 220x

A higher selectivity ratio indicates a more specific inhibition of the target enzyme.

Phase 2: Cell-Based Potency

Moving from a purified enzyme system to a cellular context provides a more biologically relevant assessment of a compound's efficacy, accounting for factors like cell permeability.

Cellular DPP-4 Activity Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit DPP-4 activity within a cellular environment, often using a cell line that endogenously expresses DPP-4, such as Caco-2 or HepG2 cells.[15][16]

Supporting Data (Hypothetical):

CompoundCellular EC50 (nM)
Sitagliptin (Reference) 30 ± 5
This compound 980 ± 70

Data are presented as mean ± standard deviation.

Phase 3: In Vivo & ADME Profiling

The final phase involves evaluating the compound's performance in a living organism, which includes assessing its pharmacokinetic properties and its effect on glucose metabolism.

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[13][17] Key parameters include half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F). These studies are typically conducted in rodent models.

Supporting Data (Hypothetical - Mouse Model, 10 mg/kg oral dose):

Compoundt1/2 (hours)Cmax (ng/mL)Oral Bioavailability (%F)
Sitagliptin (Reference) 2.585087%
This compound 1.232045%
Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to assess the in vivo efficacy of anti-diabetic agents.[18][19] It measures the ability of a compound to improve glucose disposal after an oral glucose challenge in an animal model of diabetes or insulin resistance.[19]

Experimental Protocols

Protocol 1: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from standard methodologies for determining DPP-4 inhibitory activity.[20][21][22]

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[21]

    • Test compounds (Sitagliptin and this compound) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

    • In a 96-well plate, add 25 µL of the diluted compound solution to each well. For control wells, add 25 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 25 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL[21]) to all wells and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (e.g., 200 µM[21]) to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[20]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based DPP-4 Activity Assay

This protocol is based on established methods using Caco-2 cells.[16]

  • Reagents and Materials:

    • Caco-2 cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • DPP-IV substrate (Gly-Pro-AMC).

    • Test compounds.

    • 96-well clear-bottom black plate.

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate and culture until they reach the desired confluency (e.g., 2 days post-seeding[16]).

    • Wash the cells with a buffered saline solution.

    • Treat the cells with various concentrations of the test compounds for 1 hour at 37°C. Sitagliptin can be used as a positive control.[16]

    • Add the Gly-Pro-AMC substrate (e.g., 50 µM[16]) to each well.

    • Immediately begin kinetic fluorescence reading (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for a total of 10-20 minutes.

    • Determine the rate of reaction (slope of fluorescence vs. time).

    • Calculate the percent inhibition and determine the EC50 value as described in Protocol 1.

Conclusion

This guide outlines a systematic and robust framework for the preclinical benchmarking of a novel compound, this compound, against the established DPP-4 inhibitor Sitagliptin. The phased approach, progressing from biochemical potency and selectivity to cell-based efficacy and in vivo characterization, ensures a comprehensive evaluation. The hypothetical data presented illustrates how such a comparison can elucidate the potential of a new chemical entity. While this compound is presented here as a test case, this rigorous benchmarking workflow is applicable to any novel candidate in the competitive field of DPP-4 inhibitor development.

References

A Comparative Guide to the Cross-Reactivity of (S)-tert-butyl 4-aminoazepane-1-carboxylate and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of foundational scaffolds is a critical decision that profoundly influences the selectivity, potency, and safety profile of a drug candidate. The seven-membered saturated heterocyclic ring of azepane is a privileged scaffold, present in a number of FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth comparative analysis of (S)-tert-butyl 4-aminoazepane-1-carboxylate , a versatile building block, against its structural alternatives. We will explore the inherent cross-reactivity risks and outline robust experimental strategies for their comprehensive evaluation.

The Azepane Scaffold: A Double-Edged Sword of Flexibility and Promiscuity

The conformational flexibility of the azepane ring allows it to adapt to the steric demands of various binding pockets, a trait that can enhance binding affinity to the intended target.[2] However, this same flexibility can also lead to off-target interactions, a significant contributor to adverse drug reactions and late-stage clinical failures. Therefore, a proactive and thorough assessment of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will navigate the complexities of evaluating this compound, offering a framework for decision-making in the early stages of drug discovery.

Structural Alternatives and Their Physicochemical Properties

The choice of a saturated heterocyclic scaffold can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound with common alternatives.

Scaffold Structure Key Physicochemical Properties Implications for Drug Design
This compound this compoundMW: 214.31 g/mol cLogP: ~1.1pKa (amine): ~9.5-10.5 (estimated)Increased conformational flexibility may lead to higher affinity but also potential for off-target binding. The Boc protecting group allows for controlled derivatization.
tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylateMW: 200.28 g/mol cLogP: ~0.8pKa (amine): ~9.5-10.5 (estimated)More rigid chair conformation can offer higher selectivity.[3] Lower lipophilicity compared to the azepane analog may improve solubility.[4]
tert-Butyl 3-aminopyrrolidine-1-carboxylate tert-Butyl 3-aminopyrrolidine-1-carboxylateMW: 186.25 g/mol cLogP: ~0.5pKa (amine): ~9.0-10.0 (estimated)Adopts more flexible envelope and twist conformations.[5] Lower molecular weight and lipophilicity can be advantageous for lead-like properties.
(S)-tert-butyl 4-hydroxyazepane-1-carboxylate (S)-tert-butyl 4-hydroxyazepane-1-carboxylateMW: 215.29 g/mol cLogP: ~1.3The hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions within the binding site.
tert-butyl 4-oxoazepane-1-carboxylate tert-butyl 4-oxoazepane-1-carboxylateMW: 213.28 g/mol cLogP: ~1.5The ketone functionality allows for a variety of chemical transformations and can act as a hydrogen bond acceptor.

Designing a Cross-Reactivity Screening Campaign

A robust cross-reactivity assessment should be multi-tiered, beginning with computational predictions and progressing to in vitro biochemical and cell-based assays.

Tier 1: In Silico Profiling

Computational models can provide an early indication of potential off-target interactions, helping to prioritize compounds for experimental testing.[6][7]

Caption: In Silico Workflow for Off-Target Prediction.

Tier 2: In Vitro Biochemical Assays

Directly measuring the binding affinity of a compound to a panel of purified proteins is a crucial step in quantifying cross-reactivity. Competitive binding assays are a common and effective method.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific off-target receptor.

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., Tris-HCl with MgCl2 and BSA).

    • Radiolabeled Ligand: Dilute the radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) to a working concentration (typically at or below its Kd).

    • Test Compound: Prepare a serial dilution of the test compound (derived from this compound) and the comparator scaffolds.

    • Receptor Preparation: Prepare a membrane suspension from cells expressing the target receptor.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted test compound, the radiolabeled ligand, and the receptor membrane preparation to each well.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the data by setting the total binding to 100% and the non-specific binding to 0%.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

Tier 3: Cell-Based Functional Assays

Biochemical assays confirm binding, but cell-based assays are essential to understand the functional consequences of off-target engagement.[9] These assays measure the cellular response to a compound, providing a more physiologically relevant assessment of its activity.

Experimental Protocol: Calcium Mobilization Assay for GPCR Off-Target Activity

This protocol describes a method to assess the agonist or antagonist activity of a compound at a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the target GPCR (e.g., HEK293 cells expressing the histamine H1 receptor) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the wells and measure the fluorescence signal over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at a concentration that elicits a submaximal response (EC80). Measure the fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence intensity against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Caption: Workflow for a Cell-Based Functional Assay.

Comparative Cross-Reactivity Profile: A Case Study with Kinase Inhibitors

Below is a hypothetical comparative selectivity profile based on the type of data that should be generated.

Compound Primary Target IC50 (nM) Off-Target 1 (e.g., PKA) IC50 (nM) Off-Target 2 (e.g., ROCK1) IC50 (nM) Selectivity Ratio (Off-Target 1 / Primary Target)
Azepane Derivative 55050010
Piperidine Analog 10200>10,00020
Pyrrolidine Analog 25500>10,00020

In this hypothetical example, while the azepane derivative is the most potent at the primary target, the piperidine and pyrrolidine analogs exhibit a better selectivity profile against the tested off-targets. This highlights the trade-off that often exists between potency and selectivity and underscores the importance of a comparative approach.

Conclusion: A Data-Driven Approach to Scaffold Selection

The choice of a molecular scaffold is a pivotal decision in drug discovery. While this compound offers synthetic versatility and access to a desirable chemical space, its inherent flexibility necessitates a thorough evaluation of its cross-reactivity potential. By employing a multi-tiered screening strategy that combines in silico prediction with in vitro biochemical and cell-based functional assays, researchers can make data-driven decisions to select the optimal scaffold for their drug discovery program. This proactive approach to identifying and mitigating off-target effects is paramount to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Assessing the Novelty of (S)-tert-butyl 4-aminoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Blueprint

In medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutics, earning them the label of "privileged scaffolds."[1][2] The seven-membered azepane ring is a prominent member of this class, offering a flexible, three-dimensional structure that can effectively present substituents for biological target engagement.[3][4][5] Its derivatives are found in a wide range of bioactive agents, from anticancer to antimicrobial compounds.[4][6]

The specific building block, (S)-tert-butyl 4-aminoazepane-1-carboxylate, represents a particularly valuable starting point.[7][8] It provides two key points for chemical modification: a primary amine at the 4-position, ready for diverse coupling reactions, and a Boc-protected nitrogen within the ring, which can be deprotected for further functionalization. This inherent versatility makes it a cornerstone for building libraries of novel compounds.[9]

However, in a landscape crowded with heterocyclic compounds, true novelty is more than just a unique chemical diagram.[10][11][12] It is a multidimensional quality defined by a compound's unique biological activity, selectivity profile, improved physicochemical properties, and its position within the intellectual property space. This guide provides a comprehensive framework for moving beyond synthesis to rigorously assess the novelty of new this compound derivatives, ensuring that research efforts are directed toward genuinely innovative therapeutic candidates.

The Integrated Novelty Assessment Workflow

A robust assessment of novelty is not a single experiment but a logical, multi-stage process. The causality behind this workflow is resource optimization and the incremental building of a value proposition for a new chemical entity (NCE). We start with low-cost, high-throughput in silico methods to filter out non-starters before committing to expensive and time-consuming wet lab synthesis and screening. Each subsequent stage is a validation step that builds confidence in the compound's unique potential.

G A Library Design & Synthesis (Derivatization of Azepane Core) B In Silico Profiling (Novelty Search & ADMET Prediction) A->B  Initial Filter C Primary In Vitro Screening (Broad, High-Throughput Assays) B->C  Viable Candidates D Hit Confirmation & Dose-Response (IC50/EC50 Determination) C->D  Active Hits E Secondary & Selectivity Assays (Target-Based & Counter-Screens) D->E  Confirmed Hits F Structure-Activity Relationship (SAR) (Data-Driven Optimization) E->F  Characterized Hits F->A  Iterative Design G Comparative Analysis (vs. Known Scaffolds/Alternatives) F->G  Informed Comparison H Novelty Substantiation (Unique Bioactivity & IP Position) G->H  Evidence-Based Conclusion G A Primary Screening (e.g., Cell Viability in Cancer Lines) B Hit Confirmation (Re-test active compounds) A->B  Identify 'Hits' C Dose-Response Assay (Calculate IC50) B->C  Confirm Activity D Secondary / Target ID Assay (e.g., Specific Kinase Inhibition) C->D  Quantify Potency E Selectivity Profiling (Counter-screen vs. related targets or normal cell lines) D->E  Elucidate Mechanism F Novel Biological Profile Established E->F  Define Uniqueness G cluster_0 Structural Modification cluster_1 Observed Impact A Add Hydrogen Bond Donor (e.g., -OH, -NH2) D Increased Potency A->D F Improved Selectivity A->F B Increase Lipophilicity (e.g., -CF3, -tBu) B->D G Decreased Solubility B->G C Add Bulky Group (e.g., -adamantyl) E Decreased Potency C->E

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like (S)-tert-butyl 4-aminoazepane-1-carboxylate is foundational to innovation. However, the lifecycle of these reagents extends beyond their use in synthesis. Responsible and compliant disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, efficiently, and in full compliance with environmental health and safety (EHS) standards.

Part 1: Hazard Profile and Essential Safety Data

This compound is a bifunctional organic compound featuring a cyclic amine (azepane) and a Boc-protected amine. While a specific, comprehensive hazard profile is not widely documented, we can infer its primary risks by analyzing its structural components. The presence of the amino group suggests potential for skin and eye irritation or corrosivity, characteristic of many amine compounds.[1][2] Therefore, all waste containing this compound must be treated as hazardous.[3]

Adherence to the precautionary principle is paramount. Until proven otherwise, any laboratory chemical waste should be managed as hazardous to ensure the highest level of safety.[3]

Parameter Guideline / Specification Rationale & References
Waste Classification Hazardous Chemical WasteAssumed hazardous due to the amine functional group and as a best practice for synthetic reagents.[3][4]
Primary Hazards Potential for skin/eye irritation or burns.Amine compounds can be corrosive or irritants.[5][6]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (ANSI Z87.1), lab coat.Standard PPE for handling potentially irritating or corrosive chemicals is essential to prevent exposure.[6][7]
Incompatible Waste Streams Strong acids, oxidizing agents, chlorinated solvents.Mixing amines with acids or oxidizers can cause violent reactions.[1] Segregating waste streams prevents unforeseen chemical reactions and simplifies disposal.[8]
Recommended Container High-Density Polyethylene (HDPE) or glass bottle.The container must be chemically compatible with the amine waste and have a secure, leak-proof closure.[4][9]
Disposal Method Licensed Hazardous Waste Vendor (via EHS).Final disposal, typically via high-temperature incineration, must be handled by a certified facility.[2][10]

Part 2: Step-by-Step Disposal and Waste Management Protocol

This protocol outlines the necessary actions from the point of waste generation to its final removal from the laboratory. Following these steps systematically ensures a self-validating system of safety and compliance.

Step 1: Waste Identification and Segregation

The moment you deem this compound or any material contaminated with it as no longer usable, it becomes regulated hazardous waste.[3]

  • Immediate Segregation: At the point of generation, this waste must be kept separate from all other waste streams.[2]

    • DO NOT mix with non-hazardous waste (e.g., paper, regular trash). This is a common and serious compliance violation.[9]

    • DO NOT mix with incompatible chemicals, particularly acids or strong oxidizers.[1]

    • DO NOT dispose of this chemical down the sanitary sewer. Amines can be harmful to aquatic ecosystems.[1]

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and exposures.

  • Select a Compatible Container: Use a clean, designated container made of chemically resistant material, such as an HDPE jug or a glass bottle.[4] Ensure the container is free from damage and has a secure, screw-top cap.[9]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[11] This is a primary EPA regulation and prevents the release of vapors and reduces spill risk.[11]

  • Avoid Overfilling: Fill containers to no more than 80% capacity to allow for expansion and prevent spills during transport.[8]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel and waste transporters.

  • Use a Hazardous Waste Tag: Your institution's EHS department will provide official hazardous waste labels or tags.

  • Complete All Fields: Clearly write the following information:

    • The words "Hazardous Waste" .[12]

    • Full Chemical Name: "this compound". Avoid using abbreviations or formulas.

    • Composition: List all components in the container, including solvents and their approximate percentages.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Corrosive, Toxic).

Step 4: On-Site Storage (Satellite Accumulation)

Designate a specific area within your lab for waste accumulation.

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation and under the control of laboratory personnel.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8]

  • Regular Inspection: Periodically check the container for any signs of degradation, leaks, or loose caps.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[4]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for transportation and final treatment, which is typically high-temperature incineration.[1][2]

Part 3: Spill Management Protocol

Accidental spills must be managed immediately and safely. All materials used for cleanup must also be disposed of as hazardous waste.[3]

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: If safe to do so, increase ventilation by opening a fume hood sash.

  • Don Appropriate PPE: Wear your lab coat, safety goggles, and double-glove with nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent pad.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container for this compound.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[12]

  • Dispose of Cleanup Materials: All wipes, gloves, and other contaminated materials must be placed in the hazardous waste container.[3]

Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_lab In-Laboratory Process cluster_ehs EHS & Off-Site Process A Waste Generation (Unused reagent, contaminated labware) B Step 1: Segregate Waste (Isolate from other waste streams) A->B C Step 2: Select Container (Chemically compatible, sealed) B->C D Step 3: Label Container ('Hazardous Waste', full chemical name) C->D E Step 4: Store in Lab (Designated Satellite Accumulation Area) D->E F Step 5: Schedule Pickup (Contact EHS/Waste Management) E->F G Authorized Transport (Licensed waste hauler) F->G H Final Disposal (Certified Treatment Facility - Incineration) G->H

Caption: Disposal workflow from generation to final treatment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 4-aminoazepane-1-carboxylate
Reactant of Route 2
(S)-tert-butyl 4-aminoazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.